molecular formula C27H33N3O4 B1247723 GM1489 CAS No. 170905-75-6

GM1489

货号: B1247723
CAS 编号: 170905-75-6
分子量: 463.6 g/mol
InChI 键: BLPWNGOQQLJQOL-NRYAXDJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

GM 1489 is a chemically synthesized compound recognized in biochemical research for its role as a metalloproteinase inhibitor. It is structurally characterized as a non-hydroxamic acid analog of the broader-spectrum inhibitor Ilomastat (GM6001) . This structural distinction is critical, as it underlies the compound's unique inhibitory profile; while it maintains the ability to inhibit certain bacterial metalloproteinases, it fails to inhibit matrix metalloproteinases (MMPs) in the same manner as its parent compound . The primary research value of GM 1489 lies in its use as a tool compound to dissect the mechanisms of metalloproteinase action and to study specific pathological processes. For instance, research has demonstrated its application in models of skin injury, where it was shown to reduce mustard gas-induced MMP-9 mRNA expression in mouse models, highlighting its potential in investigating the pathways of inflammation and tissue damage . By selectively inhibiting certain proteinases without affecting MMPs, GM 1489 provides researchers with a means to isolate and understand the contributions of different enzyme families in complex biological systems, including infection, inflammation, and wound healing. This makes it a valuable asset for basic scientific inquiry and for exploring novel therapeutic targets. GM 1489 is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O4/c1-17(2)13-20(15-25(31)32)26(33)30-24(14-21-16-28-23-12-8-7-11-22(21)23)27(34)29-18(3)19-9-5-4-6-10-19/h4-12,16-18,20,24,28H,13-15H2,1-3H3,(H,29,34)(H,30,33)(H,31,32)/t18-,20+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPWNGOQQLJQOL-NRYAXDJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937858
Record name 3-[Hydroxy({1-hydroxy-3-(1H-indol-3-yl)-1-[(1-phenylethyl)imino]propan-2-yl}imino)methyl]-5-methylhexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170905-75-6
Record name GM 1489
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Record name NSC727678
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Record name 3-[Hydroxy({1-hydroxy-3-(1H-indol-3-yl)-1-[(1-phenylethyl)imino]propan-2-yl}imino)methyl]-5-methylhexanoic acid
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Record name GM-1489
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

The Core Mechanism of Action of GM1489: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GM1489 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While its investigation has spanned various medical fields in the context of MMP inhibition, its most detailed application and mechanism of action have been elucidated within the field of dentistry. Specifically, this compound has demonstrated significant efficacy in preserving the integrity of the resin-dentin bond by inhibiting MMPs present in dentin, which are activated during adhesive dental procedures and contribute to the degradation of the hybrid layer. This guide provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Zinc Chelation

The primary mechanism of action of this compound is the competitive, reversible inhibition of matrix metalloproteinases through the chelation of the catalytic zinc ion (Zn²⁺) located within the active site of these enzymes. This compound is a synthetic hydroxamic acid-based inhibitor. The hydroxamic acid functional group (-CONHOH) is a key pharmacophore that acts as a strong bidentate ligand, coordinating with the zinc ion and rendering the enzyme catalytically inactive.

This interaction prevents the binding and subsequent cleavage of natural MMP substrates, such as collagen, thereby inhibiting ECM degradation. The affinity of this compound varies among different MMPs, demonstrating a broad but differential inhibitory profile.

GM1489_Mechanism cluster_MMP MMP Active Site cluster_Inhibition Inhibition MMP_active Active MMP Zn Zn²⁺ Degradation_Products Degradation Products MMP_active->Degradation_Products Catalysis Inactive_Complex Inactive MMP-GM1489 Complex MMP_active->Inactive_Complex Substrate ECM Substrate (e.g., Collagen) Substrate->MMP_active Binds to This compound This compound (Hydroxamic Acid Inhibitor) This compound->Inactive_Complex Chelates Zn²⁺

Figure 1: Mechanism of MMP Inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against various matrix metalloproteinases has been quantified through the determination of its inhibitory constants (Kᵢ). Furthermore, its efficacy in dental applications has been established at specific concentrations.

Table 1: Inhibitory Constants (Kᵢ) of this compound for Various MMPs

Matrix Metalloproteinase (MMP)Inhibitory Constant (Kᵢ)
MMP-1 (Interstitial Collagenase)0.2 nM
MMP-2 (Gelatinase A)500 nM
MMP-3 (Stromelysin 1)20 µM
MMP-8 (Neutrophil Collagenase)100 nM
MMP-9 (Gelatinase B)100 nM

Table 2: Effective Concentrations of this compound in Dental Adhesive Systems

ApplicationEffective Concentration RangeOutcome
Experimental Dental Adhesive5 µM - 10 µMPreservation of resin-dentin bond strength over 1 year.
Commercial Dental Adhesive5 µMPreservation of resin-dentin bond strength over 1 year.

Experimental Protocols

The efficacy of this compound in preserving the resin-dentin bond has been evaluated using several key in vitro experiments. The detailed methodologies for these are outlined below.

Microtensile Bond Strength (µTBS) Test

This test measures the adhesive strength between the dental restorative material and the dentin.

Protocol:

  • Tooth Preparation: Sound human third molars are selected and stored in a hydrated state. The occlusal enamel is removed to expose a flat dentin surface.

  • Adhesive Application: The dentin surface is etched, rinsed, and dried. An adhesive system, either with or without the incorporation of this compound at varying concentrations, is applied according to the manufacturer's instructions and light-cured.

  • Composite Buildup: A resin composite is built up on the adhesive-treated dentin surface in increments and each layer is light-cured.

  • Specimen Sectioning: The restored tooth is sectioned into beams with a cross-sectional area of approximately 1 mm².

  • Aging: The beams are stored in distilled water at 37°C for a specified period (e.g., 24 hours for immediate testing, or 6 months to 1 year for long-term stability).

  • Tensile Testing: Each beam is attached to a testing jig in a universal testing machine. A tensile load is applied at a constant crosshead speed until failure.

  • Data Analysis: The bond strength is calculated in megapascals (MPa) by dividing the load at failure by the cross-sectional area of the bonded interface.

uTBS_Workflow Start Start: Extracted Human Molar Prep Prepare Flat Dentin Surface Start->Prep Adhesive Apply Adhesive (Control vs. This compound) Prep->Adhesive Composite Build Resin Composite Adhesive->Composite Section Section into 1mm² Beams Composite->Section Age Age in Water (24h or 1 year) Section->Age Test Microtensile Bond Strength Test Age->Test End End: Record Bond Strength (MPa) Test->End

Figure 2: Workflow for Microtensile Bond Strength (µTBS) Test.
Nanoleakage Evaluation

This method assesses the penetration of a tracer substance into the hybrid layer, indicating the quality of the seal at the resin-dentin interface.

Protocol:

  • Specimen Preparation: Beams from the µTBS test are used. The surfaces, except for the bonded interface, are coated with nail varnish.

  • Silver Nitrate Infiltration: The specimens are immersed in a 50% (w/v) ammoniacal silver nitrate solution in the dark for 24 hours.

  • Developing: After thorough rinsing, the beams are placed in a photodeveloping solution and exposed to a fluorescent light for 8 hours to reduce the silver ions into metallic silver grains.

  • Specimen Processing: The specimens are embedded in epoxy resin and sectioned to expose the bonded interface. The surface is then polished.

  • Imaging: The interface is examined using a scanning electron microscope (SEM) in backscattered electron mode to visualize the silver nitrate penetration (nanoleakage).

Nanoleakage_Workflow Start Start: Resin-Dentin Beams Varnish Varnish Non-Bonded Surfaces Start->Varnish Infiltrate Immerse in Ammoniacal Silver Nitrate (24h) Varnish->Infiltrate Develop Expose to Photodeveloping Solution (8h) Infiltrate->Develop Section Embed, Section, and Polish Develop->Section Image SEM Imaging (Backscattered Mode) Section->Image End End: Analyze Nanoleakage Patterns Image->End

Figure 3: Workflow for Nanoleakage Evaluation.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to determine the degree of conversion (DC%) of the adhesive resin, ensuring that the addition of this compound does not interfere with the polymerization process.

Protocol:

  • Sample Preparation: A small amount of the adhesive (with or without this compound) is placed on the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer.

  • Initial Spectrum: A spectrum of the uncured adhesive is recorded. The absorbance peak of the aliphatic C=C bond (typically around 1638 cm⁻¹) and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) are identified.

  • Curing: The adhesive is light-cured for the manufacturer-recommended time.

  • Final Spectrum: A spectrum of the cured adhesive is recorded.

  • Calculation of DC%: The degree of conversion is calculated based on the decrease in the ratio of the aliphatic to the aromatic peak heights before and after curing using the following formula: DC (%) = [1 - (aliphatic/aromatic peak height ratio after curing) / (aliphatic/aromatic peak height ratio before curing)] x 100

FTIR_Workflow Start Start: Adhesive Sample Place Place Sample on ATR Crystal Start->Place Scan_Uncured Record Spectrum of Uncured Adhesive Place->Scan_Uncured Cure Light-Cure Adhesive Scan_Uncured->Cure Scan_Cured Record Spectrum of Cured Adhesive Cure->Scan_Cured Calculate Calculate Degree of Conversion (%) Scan_Cured->Calculate End End: DC% Value Calculate->End

Figure 4: Workflow for FT-IR Spectroscopy for Degree of Conversion.

Signaling Pathways and Broader Applications

Currently, the available literature on this compound does not indicate significant effects on intracellular signaling pathways. Its mechanism is characterized as a direct enzymatic inhibition rather than a modulation of cellular signaling cascades. While MMPs are implicated in a variety of diseases, including cancer, arthritis, and fibrosis, where they can influence cell signaling, the research on this compound has been predominantly focused on its application in dentistry. Further investigation is required to determine if this compound has therapeutic potential in other medical fields and to elucidate any potential impact on cell signaling in those contexts.

Conclusion

This compound is a well-characterized broad-spectrum inhibitor of matrix metalloproteinases. Its core mechanism of action, the chelation of the catalytic zinc ion in the active site of MMPs, is robustly supported by in vitro data. In the context of dentistry, this compound has been shown to be a promising agent for enhancing the durability of resin-dentin bonds by preventing the enzymatic degradation of the hybrid layer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other MMP inhibitors in various biomedical applications. Future research may uncover additional mechanisms and therapeutic uses for this potent enzyme inhibitor.

GM1489: A Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Discovery, Mechanism, and Experimental History of a Potent Peptidomimetic Inhibitor

This technical guide provides a comprehensive overview of the matrix metalloproteinase (MMP) inhibitor GM1489. Designed for researchers, scientists, and drug development professionals, this document details the compound's history, mechanism of action, and summarizes the available quantitative data and experimental protocols.

Introduction to Matrix Metalloproteinases and Their Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Under normal physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in a wide range of pathological processes, including arthritis, cancer metastasis, cardiovascular diseases, and tissue ulceration.[2][3][4] This has made MMPs an attractive target for therapeutic intervention for over three decades.[5]

The development of synthetic MMP inhibitors (MMPIs) began with broad-spectrum agents, largely based on hydroxamic acid scaffolds, which effectively chelate the catalytic zinc ion in the active site of MMPs.[1][5] While showing promise in preclinical studies, many of these early inhibitors, such as Batimastat and Marimastat, failed in clinical trials due to a lack of efficacy and significant side effects, most notably musculoskeletal syndrome.[3][6] These challenges spurred the development of more selective inhibitors.

Discovery and History of this compound

This compound, also known by its chemical name N-[(2R)-2-(Carboxymethyl)-4-methylpentanoyl]-L-tryptophan-(S)-methyl-benzylamide, emerged during the intensive period of MMP inhibitor research. While specific details about its original synthesis and the full scope of its preclinical development are not extensively documented in publicly available literature, its nomenclature and chemical structure strongly suggest it was part of the portfolio of Glycomed, Inc., a company active in glycobiology and small molecule drug discovery. This is supported by the concurrent development of the well-known MMP inhibitor GM6001 (also known as Ilomastat or Galardin), which shares the "GM" prefix.[7][8]

This compound was commercially available as a research chemical from suppliers such as Calbiochem and EMD Chemicals (now part of Merck Millipore), though it has since been discontinued.[9] Its primary application appears to have been as a tool compound for in vitro and in vivo research aimed at understanding the roles of MMPs in various biological processes.

Physicochemical Properties and Mechanism of Action

This compound is a synthetic, broad-spectrum MMP inhibitor. Its chemical formula is C₂₇H₃₃N₃O₄.[9]

Mechanism of Action:

As an acetohydroxamic acid derivative, this compound's primary mechanism of action is the chelation of the zinc ion (Zn²⁺) located within the catalytic domain of MMPs.[10] This interaction is facilitated by the hydroxamate moiety, which binds to the zinc ion, rendering the enzyme catalytically inactive and preventing the degradation of its ECM substrates. The peptidomimetic backbone of this compound is designed to fit into the active site cleft of the MMPs, contributing to its binding affinity.

cluster_MMP MMP Active Site Catalytic_Domain Catalytic Domain Zinc_Ion Zinc Ion (Zn²⁺) Degradation_Blocked ECM Degradation Blocked Zinc_Ion->Degradation_Blocked Inhibition leads to Substrate_Binding_Pocket Substrate Binding Pocket This compound This compound Hydroxamate_Group Acetohydroxamic Acid Group This compound->Hydroxamate_Group contains Peptidomimetic_Backbone Peptidomimetic Backbone This compound->Peptidomimetic_Backbone contains ECM_Substrate ECM Substrate (e.g., Collagen) Hydroxamate_Group->Zinc_Ion Chelates Peptidomimetic_Backbone->Substrate_Binding_Pocket Binds to ECM_Substrate->Catalytic_Domain Binds to

Figure 1: Mechanism of action of this compound.

Quantitative Data: In Vitro Inhibitory Activity

This compound has been characterized as a potent inhibitor of several MMPs. The following table summarizes its in vitro inhibitory constants (Kᵢ).

MMP TargetCommon NameKᵢ Value
MMP-1Interstitial Collagenase0.2 nM
MMP-2Gelatinase A500 nM
MMP-3Stromelysin-120 µM
MMP-8Neutrophil Collagenase100 nM
MMP-9Gelatinase B100 nM
Table 1: In Vitro Inhibitory Constants (Kᵢ) of this compound for Various MMPs.[9][10]

Experimental Protocols

General Protocol for In Vitro MMP Inhibition Assay (Kᵢ Determination)

A standard method for determining the inhibitory constant (Kᵢ) of an MMP inhibitor involves a fluorogenic substrate assay.

Materials:

  • Recombinant human MMPs (e.g., MMP-1, -2, -3, -8, -9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the diluted this compound solutions.

  • Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 328 nm and emission at 393 nm).

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction velocities against the inhibitor concentrations.

  • Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.

Start Start: Prepare Reagents Serial_Dilution Prepare serial dilutions of this compound Start->Serial_Dilution Plate_Setup Add this compound dilutions to 96-well plate Serial_Dilution->Plate_Setup Enzyme_Addition Add recombinant MMP enzyme to wells Plate_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Substrate_Addition Add fluorogenic substrate to initiate reaction Incubation->Substrate_Addition Fluorescence_Reading Monitor fluorescence increase over time Substrate_Addition->Fluorescence_Reading Data_Analysis Calculate initial reaction velocities (V₀) Fluorescence_Reading->Data_Analysis IC50_Determination Determine IC₅₀ value Data_Analysis->IC50_Determination Ki_Calculation Calculate Kᵢ using Cheng-Prusoff equation IC50_Determination->Ki_Calculation End End: Kᵢ Value Determined Ki_Calculation->End

Figure 2: Workflow for in vitro MMP inhibition assay.

Protocol for Evaluating Resin-Dentin Bond Stability

This compound has been investigated for its potential to improve the durability of dental restorations by inhibiting MMPs in the dentin matrix.

Materials:

  • Extracted human molars

  • Dental adhesive systems (experimental and/or commercial)

  • This compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM)

  • Resin composite

  • Microtome for sectioning

  • Universal testing machine for microtensile bond strength (µTBS) testing

  • Scanning electron microscope (SEM) for nanoleakage analysis

  • FT-IR spectrometer for degree of conversion (DC%) analysis

Procedure:

  • Sample Preparation: Prepare dentin surfaces from extracted human molars.

  • Adhesive Application: Apply the dental adhesive, either with or without the incorporation of this compound at different concentrations, to the dentin surface according to the manufacturer's instructions.

  • Restoration: Build up a resin composite crown on the bonded surface.

  • Storage: Store the restored teeth in water for various time periods (e.g., 24 hours, 6 months, 1 year) to simulate aging.

  • µTBS Testing:

    • Section the restored teeth into beams with a cross-sectional area of approximately 1 mm².

    • Test the beams to failure under tension using a universal testing machine to determine the microtensile bond strength.

  • Nanoleakage Analysis:

    • Immerse additional beams in a silver nitrate solution.

    • Analyze the resin-dentin interface for silver particle penetration using SEM to assess nanoleakage.

  • Degree of Conversion Analysis:

    • Analyze uncured and cured adhesive samples using FT-IR spectroscopy to determine the percentage of monomer-to-polymer conversion.

Preclinical and Clinical Perspectives

There is a scarcity of published preclinical and clinical data for this compound in systemic therapeutic applications. One study noted its ability to reduce inflammatory and hyperproliferative responses following topical application of a phorbol ester, suggesting potential in dermatological research.[9] However, the lack of extensive clinical trial data is consistent with the general trend for broad-spectrum MMP inhibitors developed in the 1990s, which were often halted due to dose-limiting toxicities, particularly musculoskeletal syndrome, before their full therapeutic potential could be realized.[11]

The more recent resurgence of interest in this compound within the field of dentistry highlights a niche application where local administration can circumvent the systemic side effects associated with broad-spectrum MMP inhibition.[10]

Signaling Pathway Implications

While direct studies on this compound's impact on specific intracellular signaling pathways are lacking, its mechanism of action—inhibiting MMPs—has clear downstream consequences for cell signaling. MMPs are not merely degradative enzymes; they also process a variety of signaling molecules, including growth factors, cytokines, and cell surface receptors.

This compound This compound MMPs MMPs This compound->MMPs Inhibits ECM_Degradation ECM Degradation MMPs->ECM_Degradation causes GF_Release Release of ECM-Bound Growth Factors (e.g., VEGF, FGF) MMPs->GF_Release causes Receptor_Cleavage Cleavage of Cell Surface Receptors MMPs->Receptor_Cleavage causes Cell_Migration Cell Migration and Invasion ECM_Degradation->Cell_Migration enables Angiogenesis Angiogenesis GF_Release->Angiogenesis promotes Cell_Signaling Altered Cell Signaling Receptor_Cleavage->Cell_Signaling modulates

Figure 3: Downstream effects of MMP inhibition by this compound.

By inhibiting MMPs, this compound can indirectly modulate signaling pathways that control processes such as cell migration, proliferation, and angiogenesis. For example, by preventing the release of ECM-sequestered growth factors, this compound could attenuate pro-angiogenic signaling.

Conclusion

This compound is a potent, broad-spectrum MMP inhibitor with a history rooted in the early era of MMP-targeted drug discovery. While its development for systemic therapies was likely curtailed by the challenges that faced many of its contemporaries, it remains a valuable tool for in vitro and specialized in vivo research. Its recent application in dental materials science demonstrates a renewed utility for this class of compounds in localized therapies where systemic exposure is limited. The data and protocols summarized in this guide provide a foundation for researchers utilizing this compound and for those interested in the broader history and application of MMP inhibitors.

References

The Broad-Spectrum Matrix Metalloproteinase Inhibitor GM1489: A Technical Overview of its Target MMPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GM1489 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. This technical guide provides an in-depth overview of the target MMPs of this compound, presenting quantitative inhibitory data, outlining the experimental methodologies for determining MMP inhibition, and illustrating the key signaling pathways that regulate the activity of these target enzymes.

Target Matrix Metalloproteinases of this compound

This compound exhibits inhibitory activity against a range of MMPs, with varying potencies. Its primary targets include several collagenases and gelatinases. The inhibitory activities are quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher potency of the inhibitor.

Quantitative Inhibitory Data

The inhibitory profile of this compound against its key target MMPs is summarized in the table below. This data is critical for understanding the compound's spectrum of activity and for designing experiments in relevant biological systems.

Target MMPCommon NameKᵢ Value
MMP-1Interstitial Collagenase0.2 nM[1]
MMP-2Gelatinase A500 nM[1]
MMP-3Stromelysin-120 µM[1]
MMP-8Neutrophil Collagenase100 nM[1]
MMP-9Gelatinase B100 nM[1]

Experimental Protocols for Determining MMP Inhibition

The determination of the inhibition constants (Kᵢ) for MMP inhibitors like this compound involves a series of biochemical assays. While the specific, detailed protocols from the primary literature first reporting the Kᵢ values for this compound were not accessible for this review, a generalized, comprehensive methodology based on standard practices in the field is provided below. These assays typically measure the enzymatic activity of a specific MMP in the presence and absence of the inhibitor.

General Protocol for MMP Inhibition Assay (Fluorogenic Substrate-Based)

This protocol describes a common method for determining the inhibitory potency of a compound against a specific MMP using a fluorogenic substrate.

1. Materials and Reagents:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, etc.)

  • Fluorogenic MMP substrate (specific for the MMP being tested)

  • Assay Buffer (e.g., Tris-HCl, with CaCl₂, ZnCl₂, and Brij-35)

  • This compound (or other test inhibitor) of known concentration, serially diluted.

  • A known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001).

  • 96-well black microplates, flat-bottom.

  • Fluorometric microplate reader with appropriate excitation and emission filters.

2. Experimental Procedure:

  • Enzyme Preparation: Reconstitute the lyophilized recombinant MMP enzyme in assay buffer to a desired stock concentration. Further dilute the enzyme in assay buffer to the final working concentration immediately before use. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Kᵢ value.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the serially diluted this compound or control inhibitors to the appropriate wells.

    • Include wells with enzyme and substrate but no inhibitor (enzyme control) and wells with substrate only (background control).

    • Add the diluted MMP enzyme to all wells except the background control.

    • Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

    • Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the increase in fluorescence intensity over time. The cleavage of the fluorogenic substrate by the MMP results in a quantifiable fluorescent signal. Readings are typically taken every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase).

    • Subtract the background fluorescence from all readings.

    • Plot the initial reaction velocity as a function of the inhibitor concentration.

    • Fit the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ value.

    • The IC₅₀ value can then be converted to the Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis-Menten constant (Kₘ).

Signaling Pathways Regulating Target MMPs

The expression and activity of the MMPs targeted by this compound are tightly regulated by complex signaling networks. These pathways are often initiated by extracellular stimuli such as cytokines, growth factors, and inflammatory mediators, which are prevalent in many of the pathological conditions where MMPs are implicated. Understanding these pathways is crucial for contextualizing the therapeutic potential of MMP inhibitors.

Regulation of MMP-1 and MMP-3 Expression

Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are potent inducers of MMP-1 and MMP-3 expression in various cell types, including fibroblasts and chondrocytes. This induction is primarily mediated through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

MMP1_MMP3_Regulation cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Receptor Cytokine Receptors Cytokines->Receptor MAPK_Pathway MAPK Signaling Cascade (ERK, JNK, p38) Receptor->MAPK_Pathway AP1_NFkB Transcription Factors (AP-1, NF-κB) MAPK_Pathway->AP1_NFkB MMP1_3_Gene MMP-1/MMP-3 Gene Transcription AP1_NFkB->MMP1_3_Gene Nucleus Nucleus Pro_MMP1_3 Pro-MMP-1 / Pro-MMP-3 (Inactive) MMP1_3_Gene->Pro_MMP1_3 Active_MMP1_3 Active MMP-1 / MMP-3 Pro_MMP1_3->Active_MMP1_3 Activation (e.g., by other proteases) ECM_Degradation ECM Degradation (e.g., Collagen, Proteoglycans) Active_MMP1_3->ECM_Degradation

Fig. 1: Cytokine-mediated induction of MMP-1 and MMP-3 expression.
Regulation of MMP-2 and MMP-9 Expression and Activation

The expression of the gelatinases, MMP-2 and MMP-9, is often upregulated by growth factors such as Transforming Growth Factor-β (TGF-β) and various inflammatory stimuli. Their activation from the inactive pro-enzyme form is a critical regulatory step, often occurring at the cell surface.

MMP2_MMP9_Regulation Stimuli Growth Factors (TGF-β) Inflammatory Stimuli Receptor Cell Surface Receptors Stimuli->Receptor Signaling Intracellular Signaling (e.g., p38 MAPK, PI3K/Akt) Receptor->Signaling Transcription Gene Transcription (MMP-2, MMP-9) Signaling->Transcription Pro_MMP2_9 Pro-MMP-2 / Pro-MMP-9 (Secreted, Inactive) Transcription->Pro_MMP2_9 Active_MMP2 Active MMP-2 Pro_MMP2_9->Active_MMP2 Active_MMP9 Active MMP-9 Pro_MMP2_9->Active_MMP9 MT1_MMP MT1-MMP (MMP-14) MT1_MMP->Pro_MMP2_9 Activation ECM_Degradation ECM Degradation (e.g., Type IV Collagen, Gelatin) Active_MMP2->ECM_Degradation Active_MMP9->ECM_Degradation

Fig. 2: Regulation of MMP-2 and MMP-9 expression and activation.
Regulation of MMP-8 Expression

MMP-8, or neutrophil collagenase, is primarily expressed by neutrophils and is a key player in the inflammatory response. Its expression is induced by pro-inflammatory signals, and its release at sites of inflammation contributes to the breakdown of the extracellular matrix.

MMP8_Regulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Gene_Expression MMP-8 Gene Expression Neutrophil->Gene_Expression Degranulation Neutrophil Degranulation Neutrophil->Degranulation Pro_MMP8 Pro-MMP-8 Synthesis (in granules) Gene_Expression->Pro_MMP8 Pro_MMP8->Degranulation Released_Pro_MMP8 Released Pro-MMP-8 Degranulation->Released_Pro_MMP8 Activation Activation by Proteases (e.g., MMP-3, Serine Proteases) Released_Pro_MMP8->Activation Active_MMP8 Active MMP-8 Activation->Active_MMP8 ECM_Degradation Collagen Degradation Active_MMP8->ECM_Degradation

Fig. 3: Regulation of MMP-8 expression and activation in neutrophils.

Conclusion

This compound is a valuable research tool for investigating the roles of MMPs in various biological and pathological processes. Its potent, broad-spectrum inhibitory profile against key collagenases and gelatinases makes it suitable for studies where the simultaneous inhibition of multiple MMPs is desired. The data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to understand the complex regulatory networks that govern the activity of its target enzymes. Further research into the specific in vivo efficacy and selectivity of this compound will continue to delineate its potential as a therapeutic agent.

References

GM1489: A Technical Guide to its Biological Function and Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GM1489 is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Its biological function is not intrinsic but is defined by its potent inhibition of the MMP enzyme family. MMPs are zinc-dependent endopeptidases crucial for the turnover and remodeling of the extracellular matrix (ECM).[1][2][3] Beyond their structural role in degrading ECM components, MMPs are critical signaling regulators, processing a variety of bioactive molecules to influence cell behavior.[1][2][4] Therefore, the biological impact of this compound is realized through its modulation of MMP-dependent pathways, which are vital in both physiological and pathological processes. This guide provides an in-depth overview of the function of MMPs, the mechanism of this compound, and the experimental data available.

Core Biological Target: Matrix Metalloproteinases (MMPs)

Biological Function of MMPs

Matrix metalloproteinases are a family of over 20 enzymes that play a central role in tissue homeostasis and remodeling.[3] Their functions are diverse and context-dependent:

  • Extracellular Matrix (ECM) Remodeling: The canonical function of MMPs is the degradation of all components of the ECM, including collagens, gelatin, and proteoglycans.[1][2] This process is fundamental for physiological events such as embryonic development, wound healing, angiogenesis (the formation of new blood vessels), and bone remodeling.[2][4]

  • Signaling Regulation: MMPs are now understood to be key signaling modulators. They cleave and process a wide array of non-ECM substrates, including growth factors, cytokines, chemokines, and cell surface receptors.[1][4] For example, MMPs can release sequestered vascular endothelial growth factor (VEGF) from the ECM to promote angiogenesis or activate pro-inflammatory cytokines like pro-TNF-α.[4] This function places them at the crossroads of cellular communication, influencing processes like cell proliferation, migration, differentiation, and apoptosis.[1]

  • Role in Disease: The dysregulation of MMP activity is a hallmark of numerous pathologies. Excessive MMP activity contributes to the breakdown of cartilage in arthritis, the invasion and metastasis of cancer cells, and the weakening of vascular walls in aneurysms.[1][5] Consequently, MMPs are significant therapeutic targets for a wide range of diseases.

Signaling Pathways Modulated by MMPs

MMPs are integral components of multiple signaling pathways. Their proteolytic activity can initiate or amplify signaling cascades by altering the bioavailability and activity of key signaling molecules. By degrading the ECM, they not only remove physical barriers to cell migration but also release bioactive ECM fragments, known as matrikines, which can act as signaling molecules themselves.[4] Furthermore, their ability to shed cell surface receptors can fundamentally alter a cell's responsiveness to its environment.

MMP_Signaling_Hub cluster_MMP Matrix Metalloproteinase (MMP) cluster_ECM Extracellular Matrix cluster_Cell Cellular Processes MMP MMP (Active Enzyme) Fragments Bioactive Fragments (Matrikines) MMP->Fragments Degrades Receptor Cell Surface Receptor (e.g., TNF-α Receptor) MMP->Receptor Sheds/Cleaves ActiveCytokine Active Cytokine (e.g., TNF-α) MMP->ActiveCytokine Activates Released_GF Released Growth Factors MMP->Released_GF Releases ECM ECM Proteins (e.g., Collagen, Fibronectin) Migration Cell Migration, Invasion, Proliferation Fragments->Migration GF_Bound Sequestered Growth Factors (e.g., VEGF, TGF-β) Receptor->Migration Alters Signaling ProCytokine Pro-Cytokine (e.g., pro-TNF-α) ActiveCytokine->Migration Released_GF->Migration Experimental_Workflow Start Start: Extracted Human Molars Prep Prepare Dentin Surface (Cut and Polish) Start->Prep Grouping Randomly Assign to Groups (Control vs. This compound Conc.) Prep->Grouping Bonding Apply Assigned Adhesive System (Etch, Rinse, Bond, Cure) Grouping->Bonding Resin Build Composite Resin Block Bonding->Resin Store Store in Water at 37°C (24h or 1 Year) Resin->Store Section Section into 1mm² Beams Store->Section Test Microtensile Bond Strength (µTBS) Test Section->Test Analyze Analyze Failure Mode Test->Analyze

References

The MMP Inhibitor GM1489: A Technical Guide to its Application in Dental Adhesion Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of GM1489, a potent broad-spectrum matrix metalloproteinase (MMP) inhibitor. The primary focus of this document is its application in the field of dentistry, specifically in enhancing the durability of resin-dentin bonds by preventing the enzymatic degradation of the collagen matrix within the hybrid layer.

Core Concepts: Mechanism of Action

This compound, a synthetic acetohydroxamic acid derivative with the chemical formula C₂₇H₃₃N₃O₄, functions by directly inhibiting the activity of various MMPs.[1] Its inhibitory action is attributed to the chelation of the zinc ion (Zn²⁺) located within the catalytic domain of these enzymes.[1] This interaction prevents the MMPs from binding to and degrading their protein substrates, most notably type I collagen in the context of dentin.[1][2] Several MMPs, including MMP-1, -2, -3, -8, and -9, have been identified in dentin and are implicated in the breakdown of the collagen network exposed during adhesive procedures.[1]

The proposed mechanism for how this compound preserves the resin-dentin bond is illustrated in the following diagram:

GM1489_Mechanism cluster_0 Dentin Substrate cluster_3 Inhibition Pathway (With this compound) Collagen_Fibrils Exposed Collagen Fibrils Degraded_Collagen Degraded Collagen Collagen_Fibrils->Degraded_Collagen Degrades Preserved_Interface Stable Hybrid Layer & Durable Bond Collagen_Fibrils->Preserved_Interface MMPs Inactive MMPs Active_MMPs Active MMPs Acid_Etching Acid Etching Acid_Etching->MMPs Activates Adhesive_Application Adhesive Application Active_MMPs->Collagen_Fibrils Inhibited_MMPs Inactive MMP-GM1489 Complex Bond_Failure Reduced Bond Strength & Bond Failure Degraded_Collagen->Bond_Failure This compound This compound This compound->Active_MMPs Inhibits (Chelates Zn²⁺) Inhibited_MMPs->Collagen_Fibrils Prevents Degradation

Mechanism of this compound in preserving the resin-dentin interface.

Quantitative Data

In Vitro Inhibitory Constants (Ki)

This compound exhibits potent inhibitory activity against a range of MMPs. The following table summarizes the reported in vitro inhibitory constants (Ki).

Matrix Metalloproteinase (MMP)Inhibitory Constant (Ki)
MMP-1 (Collagenase-1)0.2 nM
MMP-2 (Gelatinase-A)500 nM
MMP-3 (Stromelysin-1)20 µM
MMP-8 (Collagenase-2)100 nM
MMP-9 (Gelatinase-B)100 nM
Data sourced from Miranda et al., 2020.[1]
Efficacy in Dental Adhesive Systems: Microtensile Bond Strength (µTBS)

The incorporation of this compound into dental adhesive systems has been shown to improve the long-term stability of the resin-dentin bond. The table below presents a summary of µTBS data from an in vitro study investigating the effect of different this compound concentrations in both a commercial (SB) and an experimental (EXP) adhesive system.

Adhesive SystemThis compound ConcentrationImmediate µTBS (MPa)µTBS after 1 Year (MPa)
SB (Commercial) 0 µM (Control)45.3 (± 8.1)42.1 (± 7.5)
1 µM46.8 (± 9.2)44.5 (± 8.3)
5 µM48.2 (± 8.9)49.8 (± 9.5)
10 µM47.5 (± 9.1)48.7 (± 8.8)
EXP (Experimental) 0 µM (Control)40.1 (± 7.8)35.2 (± 6.9)
1 µM42.3 (± 8.1)39.8 (± 7.7)
5 µM49.5 (± 9.3)48.1 (± 9.1)
10 µM51.2 (± 9.8)50.3 (± 9.6)
Values are presented as mean (± standard deviation). Data adapted from Miranda et al., 2020.[3]

A meta-analysis of in vitro studies concluded that the incorporation of 5 µM this compound into dental adhesive systems resulted in a significant increase in both immediate and 12-month bond strength compared to control groups.[2][4]

Experimental Protocols

The following sections detail the methodologies for key experiments involving the application of this compound in dental adhesion research.

Formulation of Experimental Adhesive Systems with this compound

This protocol describes the incorporation of this compound into an experimental adhesive formulation.

Experimental_Adhesive_Formulation cluster_Monomers Monomer Mixture (wt.%) cluster_Solvents Solvents (wt.%) cluster_Initiators Photoinitiator System (wt.%) HEMA HEMA (25%) Monomer_Mix Combine Monomers HEMA->Monomer_Mix 4-META 4-META (30%) 4-META->Monomer_Mix TEGDMA TEGDMA (25%) TEGDMA->Monomer_Mix Acetone Acetone (15%) Solvent_Add Add Solvents Acetone->Solvent_Add Water Water (4%) Water->Solvent_Add CQ Camphorquinone (0.5%) Initiator_Add Add Initiator System CQ->Initiator_Add EDMAB EDMAB (0.5%) EDMAB->Initiator_Add Monomer_Mix->Solvent_Add Solvent_Add->Initiator_Add GM1489_Add Incorporate this compound at Desired Concentration (e.g., 1, 5, or 10 µM) Initiator_Add->GM1489_Add Final_Adhesive Final Experimental Adhesive GM1489_Add->Final_Adhesive

Workflow for preparing experimental adhesives with this compound.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA)

  • 4-methacryloxyethyl trimellitate anhydride (4-META)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Acetone

  • Deionized water

  • Camphorquinone (CQ)

  • Ethyl 4-(dimethylamino)benzoate (EDMAB)

  • This compound

Procedure:

  • Prepare the monomer mixture by combining HEMA, 4-META, and TEGDMA in the specified weight percentages.

  • Add acetone and water as solvents to the monomer mixture and homogenize.

  • Incorporate the photoinitiator system (camphorquinone and EDMAB) into the solution and mix until completely dissolved.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetone) and add the appropriate volume to the adhesive formulation to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A control group without this compound should also be prepared.[1]

Microtensile Bond Strength (µTBS) Testing

This protocol outlines the procedure for evaluating the bond strength of adhesive systems to dentin.

Materials:

  • Extracted human third molars

  • 37% phosphoric acid gel

  • Experimental/commercial adhesive systems (with and without this compound)

  • Resin composite (e.g., Filtek Z250)

  • LED light-curing unit

  • Low-speed diamond saw

  • Universal testing machine

Procedure:

  • Prepare dentin surfaces by removing the occlusal enamel and creating a standardized smear layer.

  • Etch the dentin surface with 37% phosphoric acid for 15 seconds, rinse thoroughly for 30 seconds, and gently air-dry, leaving the dentin moist.[1]

  • Apply two consecutive layers of the adhesive system to the dentin surface, gently air-dry for 5 seconds, and light-cure for 20 seconds.[1]

  • Build a resin composite crown in 1 mm increments, light-curing each increment for 40 seconds.[1]

  • Store the restored teeth in water at 37°C for 24 hours (for immediate µTBS) or for a longer period (e.g., 1 year) for aged µTBS.

  • Section the teeth into resin-dentin beams with a cross-sectional area of approximately 1 mm².

  • Mount each beam onto a testing jig and subject it to a tensile force in a universal testing machine at a crosshead speed of 1 mm/min until failure.

  • Calculate the µTBS by dividing the load at fracture (in Newtons) by the bond area (in mm²).

Nanoleakage Evaluation

This protocol is used to assess the integrity of the adhesive interface by observing the penetration of a silver nitrate tracer.

Materials:

  • Resin-dentin beams from the µTBS test

  • Ammoniacal silver nitrate solution

  • Photodeveloping solution

  • Scanning Electron Microscope (SEM)

Procedure:

  • Coat the resin-dentin beams with two layers of nail varnish, leaving the adhesive interface exposed.

  • Immerse the beams in an ammoniacal silver nitrate solution for 24 hours in the dark.

  • Rinse the beams thoroughly and place them in a photodeveloping solution under a fluorescent light for 8 hours to reduce the silver ions into metallic silver grains.

  • Embed the beams in epoxy resin, polish the surfaces, and coat them with carbon.

  • Examine the adhesive interface under an SEM in backscattered electron mode to visualize the pattern and extent of silver nitrate penetration (nanoleakage). A reduction in nanoleakage is indicative of a more stable and well-sealed interface.[1]

Summary and Future Directions

The research on this compound has predominantly focused on its potential to enhance the longevity of dental restorations by inhibiting MMP-mediated degradation of the dentin collagen matrix.[1][4] The available in vitro data consistently demonstrates that incorporating low concentrations of this compound into dental adhesives can significantly improve long-term bond strength without negatively impacting the degree of conversion of the adhesive resin.[3]

Future research should aim to:

  • Investigate the in vivo performance of this compound-containing adhesives in clinical trials.

  • Explore the long-term stability and potential for leaching of this compound from the adhesive resin.

  • Evaluate the efficacy of this compound in other biomedical applications where MMPs play a pathological role, such as in cancer invasion, arthritis, and wound healing.

References

The Role of CTHRC1 (GM1489) in Extracellular Matrix Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen Triple Helix Repeat Containing 1 (CTHRC1), historically referenced as GM1489, is a secreted glycoprotein that has emerged as a critical regulator of extracellular matrix (ECM) dynamics. Initially identified in the context of vascular injury, its role has expanded to encompass a wide range of physiological and pathological processes, including tissue repair, fibrosis, and cancer progression. This technical guide provides an in-depth analysis of CTHRC1's function in ECM remodeling, consolidating key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways it modulates.

CTHRC1 is characterized by an N-terminal signal peptide, a short collagen-like triple helix domain, and a C-terminal globular domain.[1] Its expression is often transiently induced in response to tissue injury and is predominantly found in activated fibroblasts and smooth muscle cells at sites of active tissue remodeling.[2] The multifaceted nature of CTHRC1's influence on the ECM stems from its intricate interplay with major signaling cascades, most notably the Transforming Growth Factor-β (TGF-β) and Wnt pathways.

Quantitative Data on CTHRC1's Role in ECM Remodeling

The functional impact of CTHRC1 on ECM composition has been quantified in various experimental models. These studies highlight its significant, though sometimes context-dependent, effects on collagen deposition and the expression of fibrotic markers.

Experimental ModelKey FindingQuantitative ChangeReference
Cthrc1 Knockout (KO) Mice (Myocardial Infarction Model)Decreased Collagen Deposition50% decrease in collagen deposition in the left ventricle free wall of KO hearts.[2]
Cthrc1 Knockout (KO) Mice (Bleomycin-Induced Lung Fibrosis)Increased Collagen Deposition (Hydroxyproline levels)Significantly higher hydroxyproline in Cthrc1-/- mice (2.676 ± 0.527 µg/mg) compared to wild-type (1.889 ± 0.520 µg/mg).[3]
Cthrc1 Knockout (KO) Mice (Bleomycin-Induced Lung Fibrosis)Increased TGF-β LevelsSignificantly higher TGF-β in BAL fluid of Cthrc1-/- mice (53.45 ± 6.15 ng/mL) compared to wild-type (34.48 ± 11.05 ng/mL) at baseline.[3]
Human Keloid Fibroblasts (in vitro)Decreased Collagen I Synthesis with recombinant CTHRC1 treatmentTreatment with recombinant Cthrc1 decreased collagen I synthesis by inhibiting TGF-β/Smad pathway activation.[4]
Colorectal Cancer Cells (in vitro)Increased Cell Invasion with CTHRC1 overexpressionThe number of invasive cells in the CTHRC1 over-expressed group was clearly increased compared with the control group.[5]
Anaplastic Thyroid Cancer Cells (in vitro)Decreased Cell Proliferation with CTHRC1 knockdownCTHRC1 knockdown significantly reduced ATC cell proliferation and colony formation compared to the negative control group.[6]
Pancreatic Cancer Cells (in vivo xenograft)Decreased Tumor Growth with CTHRC1 knockdown in CAFsTumor volume and weight were significantly smaller in the CTHRC1 knockdown CAFs co-injection group compared to the control group.[7]

Core Signaling Pathways Modulated by CTHRC1

CTHRC1 exerts its influence on ECM remodeling primarily through the modulation of the TGF-β and Wnt signaling pathways. Its interactions create complex regulatory feedback loops that can either promote or inhibit fibrotic processes depending on the cellular and tissue context.

CTHRC1 and the TGF-β Signaling Pathway

The TGF-β pathway is a central driver of fibrosis, promoting the synthesis and deposition of ECM components.[4] CTHRC1 is a direct transcriptional target of TGF-β signaling, induced via the canonical Smad2/3 pathway.[8][9] However, CTHRC1 can also act as a negative regulator of this pathway, creating a feedback loop. It has been shown to inhibit the phosphorylation of Smad2/3, thereby attenuating TGF-β-mediated transcription of target genes, including type I and type III collagen.[9][10] This inhibitory effect is thought to be crucial for terminating the wound healing response and restoring tissue homeostasis.[4] In some pathological contexts, such as liver fibrosis, autocrine CTHRC1 from hepatic stellate cells can paradoxically activate TGF-β signaling, promoting fibrosis.[11]

TGFB_Signaling TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Forms complex with Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to CTHRC1_gene CTHRC1 Gene Nucleus->CTHRC1_gene Activates transcription of Collagen_genes Collagen I/III Genes Nucleus->Collagen_genes Activates transcription of CTHRC1_protein CTHRC1 Protein CTHRC1_gene->CTHRC1_protein Translates to CTHRC1_protein->pSmad23 Inhibits (Negative Feedback) Collagen_protein Collagen I/III Collagen_genes->Collagen_protein Translates to ECM_remodeling ECM Remodeling Collagen_protein->ECM_remodeling

Caption: CTHRC1 in the TGF-β signaling pathway.

CTHRC1 and the Wnt Signaling Pathway

CTHRC1 has a dual and context-dependent role in Wnt signaling. It can interact with both canonical and non-canonical Wnt pathways. In some instances, CTHRC1 has been shown to activate the non-canonical Wnt/Planar Cell Polarity (PCP) pathway.[8] In cardiac fibroblasts, CTHRC1 derived through canonical TGF-β1-Smad2/3 signaling can activate the non-canonical Wnt5a pathway to promote wound healing.[4] Conversely, in other contexts, CTHRC1 has been suggested to indirectly inhibit the canonical Wnt pathway.[4]

Wnt_Signaling cluster_noncanonical Non-Canonical Wnt/PCP Pathway cluster_canonical Canonical Wnt Pathway Wnt5a Wnt5a Fzd Frizzled Receptor Wnt5a->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl RhoA_Rac1 RhoA / Rac1 Dvl->RhoA_Rac1 Activates Cell_Migration Cell Migration RhoA_Rac1->Cell_Migration CTHRC1_nc CTHRC1 CTHRC1_nc->Fzd Potentiates Wnt_can Canonical Wnt Fzd_LRP Frizzled/LRP5/6 Wnt_can->Fzd_LRP Destruction_Complex Destruction Complex Fzd_LRP->Destruction_Complex Inhibits Beta_catenin β-catenin Gene_Transcription Gene Transcription Beta_catenin->Gene_Transcription Activates Destruction_Complex->Beta_catenin Degrades CTHRC1_c CTHRC1 CTHRC1_c->Beta_catenin Inhibits (Context-dependent)

Caption: CTHRC1's dual role in Wnt signaling pathways.

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount to elucidating the function of CTHRC1. Below are detailed methodologies for key experiments frequently cited in CTHRC1 research.

Western Blot Analysis for CTHRC1 and Collagen I

This protocol is used to quantify the protein levels of CTHRC1 and Collagen Type I in cell lysates or tissue homogenates.

  • Protein Extraction:

    • Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CTHRC1 (e.g., Santa Cruz Biotechnology) and Collagen Type I overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Quantification:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture images using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control such as β-actin or GAPDH.

In Vitro Cell Migration (Transwell) Assay

This assay measures the effect of CTHRC1 on the migratory capacity of cells, such as fibroblasts or cancer cells.

  • Cell Preparation:

    • Starve cells in serum-free medium for 12-24 hours.

    • Resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Use Transwell inserts with an 8 µm pore size. The underside of the membrane can be coated with an ECM protein like fibronectin or collagen.

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

    • In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS) and the experimental treatment (e.g., recombinant CTHRC1 protein or conditioned medium from CTHRC1-overexpressing cells).[5]

  • Incubation and Staining:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 12-48 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 20 minutes.

    • Stain the cells with 0.1% crystal violet for 30 minutes.

  • Quantification:

    • Wash the inserts to remove excess stain.

    • Image several random fields of the stained membrane under a microscope.

    • Count the number of migrated cells per field using image analysis software.

Quantification of Collagen Synthesis

This protocol quantifies the amount of newly synthesized collagen produced by cells in culture.

  • Cell Culture and Treatment:

    • Plate cells (e.g., fibroblasts) and allow them to adhere.

    • Treat cells with experimental conditions (e.g., TGF-β, recombinant CTHRC1) in medium supplemented with ascorbic acid, a necessary cofactor for collagen synthesis.[13]

  • Collagen Extraction:

    • After the treatment period, lyse the cells and solubilize the ECM. A common method is to use 0.1 mg/mL pepsin in 0.5 M acetic acid and incubate at 4°C for 48 hours to extract pepsin-soluble collagen.[14]

  • Quantification using Sirius Red Assay:

    • Use a commercial Sirius Red dye-binding assay kit (e.g., Biocolor).[14][15]

    • Add the Sirius Red reagent to the collagen extracts, which specifically binds to the [Gly-X-Y]n helical structure of collagens.

    • Centrifuge to pellet the collagen-dye complex.

    • Wash the pellet to remove unbound dye.

    • Elute the bound dye with an alkali solution.

    • Measure the absorbance of the eluted dye at a specific wavelength (e.g., 525 nm).[14]

    • Determine the collagen concentration from a standard curve generated with known concentrations of purified collagen.

Experimental Workflow for Investigating CTHRC1 Function

A typical workflow to investigate the role of CTHRC1 in ECM remodeling involves a combination of in vitro and in vivo approaches.

Experimental_Workflow start Hypothesis: CTHRC1 modulates ECM remodeling in_vitro In Vitro Studies (e.g., Fibroblasts, Cancer Cells) start->in_vitro in_vivo In Vivo Studies (e.g., Mouse Models) start->in_vivo gene_editing Gene Editing (Overexpression / Knockdown) in_vitro->gene_editing recombinant_protein Recombinant Protein Treatment in_vitro->recombinant_protein knockout_model Cthrc1 Knockout Mouse in_vivo->knockout_model functional_assays Functional Assays gene_editing->functional_assays recombinant_protein->functional_assays migration Migration / Invasion functional_assays->migration proliferation Proliferation functional_assays->proliferation collagen_synthesis Collagen Synthesis functional_assays->collagen_synthesis western_blot Western Blot (Signaling Proteins) functional_assays->western_blot disease_model Disease Induction (e.g., Bleomycin, MI) knockout_model->disease_model histology Histological Analysis disease_model->histology gene_expression Gene Expression Analysis (qPCR, RNA-seq) disease_model->gene_expression sirius_red Sirius Red / Masson's Trichrome (Collagen Staining) histology->sirius_red ihc Immunohistochemistry (CTHRC1, α-SMA) histology->ihc

Caption: A logical workflow for CTHRC1 functional studies.

Conclusion and Future Directions

CTHRC1 (this compound) is a pivotal, albeit complex, regulator of extracellular matrix remodeling. Its intricate relationship with the TGF-β and Wnt signaling pathways positions it as a key modulator of tissue repair and fibrosis. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate its role.

Future research should focus on dissecting the cell-type and context-specific functions of CTHRC1. The development of specific inhibitors or therapeutic agonists for CTHRC1 could offer novel strategies for treating a range of diseases characterized by dysregulated ECM remodeling, from fibrotic disorders to cancer metastasis. Understanding the precise molecular interactions of CTHRC1 with its receptors and binding partners will be crucial in translating this knowledge into effective clinical applications.

References

A Technical Guide to the Therapeutic Applications of GM1489 in Dentistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GM1489, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, and its potential therapeutic applications in dentistry. The primary focus of current research is on its ability to enhance the durability of resin-dentin bonds in restorative dentistry.

This compound has demonstrated promising results in preventing the degradation of the hybrid layer at the resin-dentin interface by inhibiting the activity of MMPs.[1] This guide will detail the mechanism of action, summarize key quantitative data from experimental studies, and outline the methodologies used in this research.

Mechanism of Action: Preserving the Hybrid Layer

During the dental bonding process, the acid etching of dentin exposes a network of collagen fibrils. While this is essential for the micromechanical interlocking of the adhesive resin, it also activates endogenous MMPs trapped within the dentin matrix.[2] These enzymes, particularly MMP-2, -8, and -9, can slowly degrade the collagen fibrils over time, leading to a breakdown of the hybrid layer and eventual failure of the dental restoration.[2][3]

This compound acts as a potent inhibitor of these MMPs, thereby protecting the collagen matrix from enzymatic degradation and improving the long-term stability of the resin-dentin bond.[1][2]

cluster_0 Standard Dental Bonding Procedure cluster_1 Degradation Pathway (Without this compound) cluster_2 Therapeutic Intervention with this compound Dentin Dentin Matrix (Collagen & Hydroxyapatite) AcidEtch Acid Etching Dentin->AcidEtch ExposedCollagen Exposed Collagen Fibrils & Activated MMPs AcidEtch->ExposedCollagen Adhesive Adhesive Resin Application ExposedCollagen->Adhesive HybridLayer Initial Hybrid Layer Formation Adhesive->HybridLayer ActivatedMMPs Active MMPs (MMP-2, -8, -9) HybridLayer->ActivatedMMPs Degradation Collagen Fibril Degradation ActivatedMMPs->Degradation degrades Inhibition MMP Inhibition ActivatedMMPs->Inhibition BondFailure Bond Failure Degradation->BondFailure This compound This compound Application This compound->Inhibition inhibits StableBond Enhanced Bond Stability Inhibition->StableBond

Mechanism of this compound in preserving the resin-dentin bond.

Quantitative Data

The efficacy of this compound as an MMP inhibitor is demonstrated by its in vitro inhibitory constants (Ki). Furthermore, studies have quantified its effect on the microtensile bond strength (µTBS) of dental adhesives.

Table 1: In Vitro Inhibitory Constants (Ki) of this compound [3]

Matrix Metalloproteinase (MMP)Inhibitory Constant (Ki)
MMP-10.2 nM
MMP-2500 nM
MMP-320 µM
MMP-8100 nM
MMP-9100 nM

Table 2: Effect of this compound Concentration on Microtensile Bond Strength (µTBS) after 1 Year of Water Storage [4]

Adhesive SystemThis compound ConcentrationMean µTBS (MPa)
Commercial (SB)0 µM (Control)Lower than 5 µM group
Commercial (SB)5 µMHigher than control
Experimental (EXP)0 µM (Control)Lower than 5 µM & 10 µM groups
Experimental (EXP)5 µMHigher than control
Experimental (EXP)10 µMHigher than control

Note: The table indicates relative performance as exact values can vary between studies. The key finding is that concentrations of 5 µM and 10 µM of this compound provided higher µTBS than the control groups without the inhibitor after one year of storage.[4]

Experimental Protocols

The evaluation of this compound's efficacy in dental applications involves several key experimental procedures.

1. Microtensile Bond Strength (µTBS) Test

This test measures the strength of the adhesive bond between the resin composite and the dentin.

  • Sample Preparation: Human third molars are sectioned to expose the dentin surface. The surface is then etched with phosphoric acid, rinsed, and dried.[3]

  • Adhesive Application: An adhesive system, either commercial or experimental, with or without the incorporation of this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM), is applied to the etched dentin.[3][4] This is followed by the application of a resin composite in increments, with each layer being light-cured.[3]

  • Beam Formation: The restored teeth are sectioned into beams with a cross-sectional area of approximately 1 mm².

  • Testing: The beams are subjected to a tensile force until fracture using a universal testing machine. The force at which the beam fractures is recorded and used to calculate the µTBS in megapascals (MPa).

  • Aging: To simulate clinical conditions, half of the beams are typically tested after 24 hours (immediate), while the other half are stored in water for an extended period (e.g., 1 year) before testing to evaluate the long-term bond stability.[4]

2. Nanoleakage Evaluation

This protocol assesses the integrity of the adhesive interface by detecting the penetration of a silver nitrate solution, which indicates areas of degradation or imperfect sealing.

  • Sample Preparation: Beams from the µTBS test are coated with nail varnish, leaving the adhesive interface exposed.

  • Silver Nitrate Immersion: The beams are immersed in a silver nitrate solution, followed by a developing solution.

  • Analysis: The beams are sectioned and examined using a scanning electron microscope (SEM) in backscattered mode. The presence and extent of silver nitrate deposits along the hybrid layer are analyzed to determine the degree of nanoleakage.[3]

3. Degree of Conversion (DC%) Analysis

This test determines the extent to which the monomer in the adhesive resin has polymerized into a polymer network, which is crucial for the mechanical properties of the adhesive.

  • Methodology: Fourier Transform Infrared (FT-IR) spectroscopy is used to measure the DC%.

  • Procedure: A sample of the adhesive is placed on the FT-IR spectrometer's sensor. Spectra are recorded before and after light-curing. The DC% is calculated by comparing the ratio of the aliphatic C=C bond absorbance to an internal standard (aromatic C=C bond) in the cured and uncured states.

  • Significance: Studies have shown that the incorporation of this compound does not negatively impact the degree of conversion of the adhesive systems.[4]

cluster_0 Sample Preparation cluster_1 Experimental Analysis cluster_2 Parallel Analysis Tooth Extracted Human Molar Section Section to Expose Dentin Tooth->Section Etch Etch with Phosphoric Acid Section->Etch ApplyAdhesive Apply Adhesive (with/without this compound) Etch->ApplyAdhesive BuildComposite Build Resin Composite ApplyAdhesive->BuildComposite FTIR Degree of Conversion (DC%) (FT-IR Spectroscopy) ApplyAdhesive->FTIR SectionBeams Section into Beams (1mm²) BuildComposite->SectionBeams Age Aging (24h or 1 year water storage) SectionBeams->Age uTBS µTBS Test (Tensile Force until Fracture) Age->uTBS Nano Nanoleakage Test (Silver Nitrate & SEM) Age->Nano

References

The Role of GM1489 in Enhanced Dental Adhesion and Hybrid Layer Preservation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The long-term success of resin-based dental restorations is critically dependent on the stability of the adhesive interface, particularly the hybrid layer formed between the adhesive and dentin. A significant challenge to this stability is the enzymatic degradation of the collagen matrix within the hybrid layer by host-derived matrix metalloproteinases (MMPs). This technical guide provides an in-depth analysis of GM1489, a broad-spectrum MMP inhibitor, and its role in preserving the integrity of the hybrid layer, thereby enhancing dental adhesion. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying biological and experimental processes.

Introduction: The Challenge of Hybrid Layer Degradation

The formation of a hybrid layer, an acid-resistant layer of resin-infiltrated dentin, is fundamental to modern adhesive dentistry. However, this layer is susceptible to degradation over time. Endogenous MMPs, particularly MMP-2, -8, and -9, which are present in an inactive form in the dentin matrix, can be activated by the acidic conditioners used in bonding procedures.[1][1] Once activated, these enzymes slowly degrade the collagen fibrils at the base of the hybrid layer that are not fully encapsulated by the adhesive resin.[1] This enzymatic breakdown leads to a progressive loss of bond strength, nanoleakage, and ultimately, the failure of the restoration.

This compound: A Potent Inhibitor of Dentin Matrix Metalloproteinases

This compound is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases.[1] Its mechanism of action involves the chelation of the zinc ion at the active site of the MMP enzyme, rendering it inactive. This compound has been shown to be effective against several MMPs implicated in hybrid layer degradation, including MMP-1, -2, -3, -8, and -9.[1] By being incorporated into dental adhesive systems, this compound offers a promising strategy to counteract the enzymatic degradation of the hybrid layer and improve the longevity of resin-dentin bonds.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies evaluating the efficacy of this compound in dental adhesive systems.

Table 1: Effect of this compound on Microtensile Bond Strength (µTBS) of an Experimental Adhesive System

This compound ConcentrationImmediate µTBS (MPa)1-Year µTBS (MPa)
0 µM (Control)27.4 (± 4.3)21.2 (± 4.8)
1 µM21.4 (± 4.2)22.2 (± 2.6)
5 µM31.0 (± 7.2)29.4 (± 8.2)
10 µM43.4 (± 4.1)36.2 (± 3.3)

Data extracted from a study by da Silva et al. (2020).[1]

Table 2: Effect of this compound on Microtensile Bond Strength (µTBS) of a Commercial Adhesive System (Adper Single Bond 2)

This compound ConcentrationImmediate µTBS (MPa)1-Year µTBS (MPa)
0 µM (Control)29.1 (± 5.5)24.5 (± 6.1)
1 µM30.2 (± 4.9)28.9 (± 5.7)
5 µM32.5 (± 6.3)33.1 (± 7.4)
10 µM28.7 (± 5.8)29.8 (± 6.9)

Data extracted from a study by da Silva et al. (2020).[1]

Table 3: Effect of this compound on the Degree of Conversion (DC%) of Adhesive Systems

Adhesive SystemThis compound ConcentrationDegree of Conversion (%)
Experimental0 µM58.3 (± 3.1)
1 µM57.9 (± 2.8)
5 µM59.1 (± 3.5)
10 µM58.8 (± 3.2)
Commercial (SB)0 µM60.1 (± 2.5)
1 µM60.5 (± 2.9)
5 µM63.2 (± 3.8)
10 µM62.9 (± 3.6)

Data extracted from a study by da Silva et al. (2020).[1]

A systematic review and meta-analysis of in vitro studies concluded that the incorporation of 5 µM this compound into adhesive systems resulted in a significant increase in both immediate and 12-month bond strength.[2][3]

Signaling Pathways in Hybrid Layer Degradation

The degradation of the hybrid layer is a complex process involving the activation of MMPs. While this compound acts as a direct inhibitor of these enzymes, understanding the upstream signaling events is crucial for developing comprehensive strategies for hybrid layer preservation.

Signaling_Pathway cluster_activation MMP Activation Cascade cluster_degradation Hybrid Layer Degradation cluster_inhibition Inhibition by this compound Acid Acid Etching (e.g., Phosphoric Acid) ProMMPs Pro-MMPs (Inactive) Acid->ProMMPs Low pH Environment ActiveMMPs Active MMPs (e.g., MMP-2, -8, -9) ProMMPs->ActiveMMPs Conformational Change & Autocatalysis Collagen Exposed Collagen Fibrils in Hybrid Layer ActiveMMPs->Collagen Proteolytic Activity Degradation Collagen Degradation Collagen->Degradation BondFailure Loss of Bond Strength & Nanoleakage Degradation->BondFailure This compound This compound This compound->ActiveMMPs Inhibits

MMP activation and hybrid layer degradation pathway.

While direct evidence linking this compound to the modulation of specific signaling pathways like PI3K/Akt or MAPK in the context of hybrid layer preservation is limited, these pathways are known to be involved in dentinogenesis and the cellular response of odontoblasts and pulp cells to restorative materials. Future research may explore if MMP inhibition by this compound has downstream effects on these pathways, potentially influencing tissue repair and regeneration at the adhesive interface.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Microtensile Bond Strength (µTBS) Test

The µTBS test is a widely accepted method for evaluating the bond strength of adhesive systems to dentin.

uTBS_Workflow cluster_prep Specimen Preparation cluster_sectioning Sectioning cluster_testing Testing Tooth Extracted Human Molar Dentin Expose Flat Dentin Surface Tooth->Dentin Bonding Apply Adhesive System (with/without this compound) Dentin->Bonding Composite Build-up Composite Resin Bonding->Composite Slabs Section into Slabs (~0.9 mm thick) Composite->Slabs Sticks Rotate and Section into Sticks (~0.9x0.9 mm) Slabs->Sticks Mount Mount Stick in Testing Jig Sticks->Mount Tensile Apply Tensile Load until Fracture Mount->Tensile Record Record Failure Load (N) & Calculate µTBS (MPa) Tensile->Record

Workflow for microtensile bond strength (µTBS) testing.

Detailed Methodology:

  • Tooth Preparation: Sound, caries-free human third molars are disinfected and the occlusal enamel is removed to expose a flat mid-coronal dentin surface.[1]

  • Adhesive Application: The dentin surface is etched with phosphoric acid, rinsed, and gently air-dried. The experimental or commercial adhesive, with or without the incorporation of this compound at various concentrations, is applied according to the manufacturer's instructions and light-cured.[1]

  • Composite Buildup: A resin composite is built up in increments on the bonded surface and each layer is light-cured.[1]

  • Specimen Sectioning: The restored tooth is sectioned perpendicular to the adhesive interface into serial slabs of approximately 0.9 mm thickness. These slabs are then rotated 90 degrees and sectioned again to obtain beam-shaped specimens with a cross-sectional area of approximately 0.8 mm².[1]

  • Testing: Each beam is attached to a testing jig and subjected to a tensile force at a constant crosshead speed (e.g., 0.5 mm/min) until fracture. The load at failure is recorded and the µTBS is calculated in megapascals (MPa).[1]

  • Aging: For long-term evaluation, specimens are stored in distilled water at 37°C for periods such as one year before testing.[1]

Nanoleakage Evaluation

Nanoleakage analysis is used to assess the penetration of fluids and small molecules within the hybrid layer, indicating imperfections in the adhesive interface.

Nanoleakage_Workflow cluster_prep Specimen Preparation cluster_staining Silver Staining cluster_analysis Analysis BondedTooth Prepare Bonded Dentin Specimen Section Section into ~1 mm thick slabs BondedTooth->Section Varnish Coat with Nail Varnish (except adhesive interface) Section->Varnish SilverNitrate Immerse in Ammoniacal Silver Nitrate Solution Varnish->SilverNitrate Developer Immerse in Photodeveloping Solution SilverNitrate->Developer Polish Polish the Sectioned Surface Developer->Polish SEM Observe under Scanning Electron Microscope (SEM) Polish->SEM

Workflow for nanoleakage evaluation.

Detailed Methodology:

  • Specimen Preparation: Following the bonding procedure and composite buildup as described for the µTBS test, the restored teeth are sectioned into approximately 1 mm thick slabs.[4]

  • Varnishing: The external surfaces of each slab are coated with two layers of nail varnish, leaving the adhesive interface exposed.[4]

  • Silver Nitrate Immersion: The specimens are immersed in an ammoniacal silver nitrate solution in the dark for a specified period (e.g., 24 hours). This allows the silver ions to penetrate into any voids or porous zones within the hybrid layer.[4]

  • Photodevelopment: After thorough rinsing, the slabs are placed in a photodeveloping solution and exposed to a fluorescent light source for a period (e.g., 8 hours). This reduces the silver ions to metallic silver grains, which are visible under an electron microscope.[4]

  • Analysis: The specimens are then prepared for analysis, which may include polishing and examination using a scanning electron microscope (SEM) in backscattered electron mode to visualize the pattern and extent of silver deposition, which represents nanoleakage.[4]

Conclusions and Future Directions

The incorporation of the MMP inhibitor this compound into dental adhesive systems presents a highly effective strategy for preserving the integrity of the hybrid layer and enhancing the durability of resin-dentin bonds. Quantitative data consistently demonstrates that optimal concentrations of this compound can significantly improve long-term bond strength without negatively impacting the degree of conversion of the adhesive.

Future research should focus on several key areas:

  • In Vivo Studies: Long-term clinical trials are necessary to validate the in vitro findings and establish the clinical efficacy of this compound-containing adhesives.

  • Signaling Pathway Modulation: Investigating the potential downstream effects of this compound-mediated MMP inhibition on cellular signaling pathways within the dentin-pulp complex could reveal additional benefits related to tissue regeneration and biocompatibility.

  • Optimized Formulations: Further refinement of adhesive formulations to optimize the concentration and delivery of this compound for different clinical scenarios will be beneficial.

  • Biocompatibility: Comprehensive cytotoxicity and biocompatibility studies are essential to ensure the safety of incorporating this compound into dental restorative materials.[1]

By addressing these areas, the full potential of this compound to revolutionize adhesive dentistry and improve patient outcomes can be realized.

References

Exploring the Inhibitory Spectrum of GM1489: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GM1489 is a potent, broad-spectrum synthetic inhibitor of matrix metalloproteinases (MMPs).[1][2] As a member of the acetohydroxamic acid class of compounds, its structure features a critical metal ligand group and a complex heterocyclic structure, enabling it to effectively chelate the zinc ion essential for MMP catalytic activity.[3][4] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[2] While vital for physiological processes like tissue remodeling, wound healing, and cell proliferation, their dysregulation is implicated in numerous pathologies, including cancer, inflammation, and fibrosis.[2][5] This technical guide provides an in-depth overview of the inhibitory spectrum of this compound, its mechanism of action in key signaling pathways, and detailed methodologies for its application in experimental research, aimed at researchers, scientists, and drug development professionals.

Inhibitory Spectrum and Potency

This compound exhibits inhibitory activity against a wide range of MMPs, with varying potency. Its efficacy is most pronounced against collagenases (MMP-1, MMP-8) and gelatinases (MMP-2, MMP-9), with lower activity against stromelysins (MMP-3). The inhibitory constants (Ki) are summarized below.

Target EnzymeInhibitory Constant (Ki)Enzyme Class
MMP-1 (Collagenase-1)0.002 µM (2.0 nM)Collagenase
MMP-8 (Collagenase-2)0.1 µM (100 nM)Collagenase
MMP-2 (Gelatinase-A)0.5 µM (500 nM)Gelatinase
MMP-9 (Gelatinase-B)0.2 µM (200 nM)Gelatinase
MMP-3 (Stromelysin-1)20 µM (20,000 nM)Stromelysin
Data compiled from multiple sources.[1][3]

Beyond these, this compound has also been shown to reduce the expression of MMP-7 and MMP-14 in various cancer cell lines.[1]

Mechanism of Action in Cellular Signaling

This compound's function as an MMP inhibitor allows it to modulate cellular signaling pathways where MMPs play a critical upstream role. One such pathway involves nitric oxide (NO)-induced β-catenin signaling, which is relevant in colon carcinogenesis.

In this pathway, NO donors trigger the activation of MMPs, which in turn leads to the proteolytic degradation of the extracellular domain of E-cadherin, a transmembrane protein crucial for cell-cell adhesion. This degradation causes the dissociation of β-catenin from the intracellular domain of E-cadherin, leading to its accumulation in the cytosol. Subsequently, β-catenin translocates to the nucleus, where it forms a complex with the TCF/LEF family of transcription factors, activating target genes involved in proliferation. This compound can abolish the initial NO-induced degradation of E-cadherin, thereby preventing the downstream accumulation of cytosolic β-catenin and the formation of the nuclear β-catenin/LEF-1 transcription complex.[5]

G cluster_pathway NO-Induced β-Catenin Signaling Pathway NO Nitric Oxide (NO) MMP MMP Activation NO->MMP Induces ECad E-Cadherin Degradation MMP->ECad Causes BetaCat_Diss β-Catenin Dissociation (from E-Cadherin) ECad->BetaCat_Diss BetaCat_Cyto Cytosolic β-Catenin Accumulation BetaCat_Diss->BetaCat_Cyto BetaCat_Nuc Nuclear Translocation BetaCat_Cyto->BetaCat_Nuc Complex β-Catenin/LEF-1 Complex BetaCat_Nuc->Complex Transcription Target Gene Transcription Complex->Transcription This compound This compound This compound->MMP Inhibits

Inhibitory action of this compound on the NO/MMP/β-catenin signaling axis.

Experimental Protocols and Applications

This compound has been utilized as a research tool in various experimental contexts, from oncology to restorative dentistry.

Cancer Cell Invasion Assays
  • Objective: To determine the effect of this compound on cancer cell invasion and MMP expression.

  • Methodology:

    • Cell Culture: Pancreatic cancer cell lines (e.g., AsPC-1, BxPC-3, PANC-1) are cultured in appropriate media.[1]

    • Induction of MMPs: Cells are treated with an inducing agent such as 5-aza-2'-deoxycytidine to increase the expression of various MMPs.[1]

    • Treatment: Experimental groups are co-treated with the inducing agent and this compound at a specified concentration.

    • Invasion Assay: Cell invasion is measured using a Matrigel invasion chamber (e.g., Boyden chamber). The number of cells that invade through the matrix is quantified.

    • Expression Analysis: The expression levels of MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-14 are assessed via methods like qPCR or Western blotting.[1]

In Vivo Anti-Inflammatory Studies
  • Objective: To assess the anti-inflammatory effects of topical this compound in a mouse model.

  • Methodology:

    • Animal Model: Mice are used as the experimental model.

    • Induction of Inflammation: An inflammatory agent like phorbol 12-myristate 13-acetate (PMA) is applied to the mouse ear to induce edema and epidermal hyperplasia.[1]

    • Treatment: this compound (e.g., 100 µg) is administered topically to the inflamed area.[1]

    • Assessment: The effects are quantified by measuring the change in ear thickness (edema) and by histological analysis of skin biopsies to assess epidermal hyperplasia.[1]

Restorative Dentistry: Adhesive Bond Stability

This compound has been extensively studied for its potential to improve the durability of resin-dentin bonds by inhibiting MMPs present in dentin, which can degrade the collagen matrix of the hybrid layer over time.[2][3]

  • Objective: To evaluate if incorporating this compound into dental adhesive systems preserves bond strength and interface integrity over time.

  • Methodology: The general workflow for these studies is outlined below.

G cluster_groups Experimental Groups A Tooth Preparation (Extracted Human Molars) B Dentin Exposure (Wet Grinding) A->B C Acid Etching (e.g., 37% Phosphoric Acid) B->C D Adhesive Application C->D G1 Control Adhesive D->G1 G2 Adhesive + 1 µM this compound D->G2 G3 Adhesive + 5 µM this compound D->G3 G4 Adhesive + 10 µM this compound D->G4 E Composite Resin Buildup F Storage in Water (37°C) E->F G Sectioning into Resin-Dentin Beams (~1mm²) F->G H Baseline Testing (24 hours) G->H I Aged Testing (e.g., 12 months) G->I J Microtensile Bond Strength (µTBS) H->J Analysis K Nanoleakage Analysis H->K Analysis L Degree of Conversion (FT-IR) H->L Analysis I->J Analysis I->K Analysis G1->E G2->E G3->E G4->E

Workflow for evaluating this compound in dental adhesive systems.
  • Key Experimental Assays:

    • Microtensile Bond Strength (µTBS) Test: Resin-dentin beams are subjected to tensile force until failure to measure the strength of the adhesive bond.[3] Studies show that adhesives with 5 µM or 10 µM this compound can maintain or even show higher µTBS values after one year of water storage compared to controls without the inhibitor.[3][6]

    • Nanoleakage Evaluation: The resin-dentin interface is immersed in a silver nitrate solution. Silver particle penetration, observed via SEM/TEM, indicates areas of degradation or gaps. This compound has shown a trend towards decreasing nanoleakage after long-term storage.[3]

    • Degree of Conversion (DC%) Analysis: FT-IR spectroscopy is used to measure the percentage of monomer-to-polymer conversion during the adhesive's light-curing process. This is crucial to ensure the inhibitor does not interfere with polymerization. Studies have found that the incorporation of this compound generally has no detrimental effect on the DC% of adhesive systems.[3][7]

This compound is a versatile and potent research tool characterized by its broad-spectrum inhibition of matrix metalloproteinases, particularly collagenases and gelatinases. Its ability to modulate complex signaling pathways, such as the NO-induced β-catenin cascade, highlights its utility in cancer and cell biology research. Furthermore, extensive studies in restorative dentistry demonstrate its significant potential to enhance the durability of dental restorations by preventing enzymatic degradation of the adhesive interface.[8] The experimental protocols detailed herein provide a framework for leveraging this compound to investigate the multifaceted roles of MMPs in both health and disease.

References

Methodological & Application

Application Notes and Protocols for the MMP Inhibitor GM1489 in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers: Initial searches for a "GM1489 cell line" have shown that this compound is not a cell line but a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This document provides detailed application notes and protocols for the use of the MMP inhibitor, this compound, in in vitro cell culture studies to investigate the role of MMPs in various biological processes.

Introduction to this compound

This compound is a hydroxamate-based inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. MMPs are involved in numerous physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer metastasis. The use of inhibitors like this compound in in vitro cell culture systems is a valuable tool for elucidating the specific roles of MMPs in these processes.

Data Presentation: Inhibitory Activity of this compound

The efficacy of this compound varies across different MMPs. The following table summarizes the reported inhibitory constants (Ki) for this compound against several key MMPs.

MMP TargetInhibitory Constant (Ki)
MMP-1 (Collagenase-1)0.2 nM[1]
MMP-2 (Gelatinase-A)500 nM[1]
MMP-3 (Stromelysin-1)20 µM[1]
MMP-8 (Collagenase-2)100 nM[1]
MMP-9 (Gelatinase-B)100 nM[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Refer to the manufacturer's instructions for the molecular weight of the this compound powder.

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

General Protocol for In Vitro Treatment of Adherent Cell Cultures with this compound

Materials:

  • Adherent cells of interest cultured in appropriate vessels (e.g., 24-well plates)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Vehicle control (DMSO)

Protocol:

  • Seed the cells at a desired density in a multi-well plate and culture overnight to allow for attachment.[2]

  • The following day, aspirate the culture medium.

  • Wash the cells once with sterile PBS.

  • Prepare the working concentrations of this compound by diluting the 10 mM stock solution in fresh, complete cell culture medium. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock 1:1000 in the medium. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) to determine the optimal concentration for your specific cell type and experimental question.[1]

  • Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Add the medium containing the desired this compound concentrations or the vehicle control to the respective wells.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, the cells can be harvested for downstream analysis, such as proliferation assays, migration/invasion assays, or analysis of protein expression.

Determining Optimal this compound Concentration using a Cytotoxicity Assay (e.g., MTT Assay)

It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line before proceeding with functional assays.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., isopropanol)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for a period that reflects your planned experiments (e.g., 24 or 48 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the no-treatment control. The highest concentration of this compound that does not significantly reduce cell viability should be considered for subsequent experiments.

Visualizations

cluster_0 Extracellular Space cluster_1 Mechanism of Inhibition Pro-MMP Pro-MMP Active MMP Active MMP Pro-MMP->Active MMP Activation (e.g., by other proteases) ECM Extracellular Matrix (e.g., Collagen, Gelatin) Active MMP->ECM Cleavage Degraded ECM Degraded ECM Fragments ECM->Degraded ECM This compound This compound This compound->Active MMP Inhibition

Caption: Mechanism of MMP inhibition by this compound in the extracellular matrix.

Start Cell_Seeding Seed cells in multi-well plate Start->Cell_Seeding Overnight_Incubation Incubate overnight (37°C, 5% CO2) Cell_Seeding->Overnight_Incubation Prepare_Treatments Prepare this compound dilutions and vehicle control Overnight_Incubation->Prepare_Treatments Treatment Treat cells with this compound or vehicle Prepare_Treatments->Treatment Incubation Incubate for desired duration (e.g., 24-72h) Treatment->Incubation Downstream_Analysis Downstream Analysis (e.g., Migration, Invasion, Proliferation Assays) Incubation->Downstream_Analysis End Downstream_Analysis->End

Caption: Experimental workflow for in vitro studies using the MMP inhibitor this compound.

References

Application Notes and Protocols for GM1489 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GM1489 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Due to their role in tissue remodeling, MMPs are implicated in various physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis. This compound's inhibitory action on MMP-1, -2, -3, -8, and -9 makes it a valuable tool for in vitro studies aimed at understanding the role of these specific MMPs in cellular processes and for the development of therapeutic agents targeting ECM disruption.[1]

These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution to ensure its stability and efficacy for experimental use.

Data Presentation

Physicochemical and Biological Properties of this compound
PropertyValueReference
Chemical Formula C₂₇H₃₃N₃O₄[1]
Synonyms N-[(2R)-2-(Carboxymethyl)-4-methylpentanoyl]-L-tryptophan-(S)-methyl-benzylamide
Appearance Off-white solid
Cell Permeability No
Primary Targets MMP-1, MMP-2, MMP-3, MMP-8, MMP-9[1]
Inhibitory Constants (Ki) of this compound
MMP TargetKiReference
MMP-1 0.2 nM
MMP-2 500 nM
MMP-3 20 µM
MMP-8 100 nM
MMP-9 100 nM

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol outlines the steps to reconstitute solid this compound to create a concentrated stock solution. The recommended solvent is dimethyl sulfoxide (DMSO), as many MMP inhibitors have limited solubility in aqueous solutions.

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, conical-bottom polypropylene microcentrifuge tubes

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.

  • Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a fume hood. For example, to prepare 1 ml of a 10 mM stock solution, you will need to calculate the required mass based on its molecular weight.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the solid this compound to achieve a final concentration of 10 mM.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C. According to manufacturer data for the discontinued product, stock solutions are stable for up to 6 months when stored under these conditions.

Note on Working Solutions:

For cell culture experiments, the concentrated DMSO stock solution should be serially diluted in the appropriate culture medium to the final desired concentration (e.g., 1 µM, 5 µM, or 10 µM).[2][3] It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that would be toxic to the cells, typically kept below 0.5%.

Visualizations

GM1489_Stock_Solution_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage & Use start Start: Solid this compound equilibrate Equilibrate Vial to Room Temp start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store dilute Dilute to Working Concentration store->dilute

Caption: Workflow for this compound stock solution preparation.

MMP_Inhibition_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_mmp MMP Activity cluster_inhibitor Inhibition collagen Collagen mmp MMPs (e.g., MMP-1, -2, -9) collagen->mmp Substrate proteoglycans Proteoglycans proteoglycans->mmp Substrate fibronectin Fibronectin fibronectin->mmp Substrate degradation ECM Degradation mmp->degradation This compound This compound This compound->mmp Inhibits

Caption: this compound inhibits MMP-mediated ECM degradation.

References

Application Notes and Protocols for GM1489: A Broad-Spectrum Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of GM1489, a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This document includes recommended working concentrations, detailed protocols for key assays, and insights into the signaling pathways modulated by MMPs.

Introduction to this compound

This compound is a hydroxamate-based inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. MMPs are implicated in various physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer cell invasion and metastasis. The broad-spectrum inhibitory activity of this compound makes it a valuable tool for studying the roles of MMPs in these processes.

Data Presentation: Inhibitory Activity and Working Concentrations

While specific IC50 values for this compound in various cancer cell lines are not widely published, its inhibitory constants (Ki) against several purified MMPs have been determined. These values, along with recommended starting concentrations from published studies, provide a basis for experimental design.

Table 1: Inhibitory Constants (Ki) of this compound for Purified MMPs

Matrix Metalloproteinase (MMP)Alternative NameKi Value
MMP-1Interstitial Collagenase0.2 nM
MMP-2Gelatinase A500 nM
MMP-3Stromelysin-120 µM
MMP-8Neutrophil Collagenase100 nM
MMP-9Gelatinase B100 nM

Table 2: Recommended Working Concentrations of this compound in Cell-Based Assays

ApplicationCell/Tissue TypeConcentration RangeReference
Dental Adhesive StudiesHuman Dentin1 µM, 5 µM, 10 µM[1][2]
General Cell CultureVarious1 - 25 µM (starting range)Inferred from related MMP inhibitor studies

Note: The optimal working concentration of this compound is cell-type and assay-dependent. It is strongly recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific experimental system.

Signaling Pathways

MMPs play a critical role in modulating signaling pathways that control cell behavior, particularly cell migration and invasion. Their expression is often upregulated by pro-inflammatory cytokines and growth factors through signaling cascades involving MAP kinases (ERK, JNK, p38) and the transcription factor NF-κB. Once active, MMPs can cleave and activate other signaling molecules, creating a complex regulatory network.

MMP_Signaling_Pathway cluster_upstream Upstream Regulators cluster_intracellular Intracellular Signaling cluster_mmp MMP Regulation cluster_downstream Downstream Effects Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) NF-κB Pathway NF-κB Pathway Cytokines (TNF-α, IL-1β)->NF-κB Pathway Growth Factors (EGF, FGF) Growth Factors (EGF, FGF) PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors (EGF, FGF)->PI3K/Akt Pathway MAPK Pathway (ERK, JNK, p38) MAPK Pathway (ERK, JNK, p38) MMP Gene Transcription MMP Gene Transcription MAPK Pathway (ERK, JNK, p38)->MMP Gene Transcription PI3K/Akt Pathway->MMP Gene Transcription NF-κB Pathway->MMP Gene Transcription Pro-MMPs Pro-MMPs MMP Gene Transcription->Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs Activation ECM Degradation ECM Degradation Active MMPs->ECM Degradation Release of Growth Factors Release of Growth Factors Active MMPs->Release of Growth Factors Cell Migration & Invasion Cell Migration & Invasion ECM Degradation->Cell Migration & Invasion Release of Growth Factors->Cell Migration & Invasion This compound This compound This compound->Active MMPs Inhibition

MMP Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for common assays used to assess MMP activity and its impact on cellular processes. These protocols should be adapted and optimized for your specific cell lines and experimental conditions.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol allows for the detection of the gelatinolytic activity of MMP-2 and MMP-9 in conditioned media from cell cultures.

Gelatin_Zymography_Workflow A Cell Culture & Treatment with this compound B Collect and Concentrate Conditioned Media A->B C Non-reducing SDS-PAGE (Gelatin-impregnated gel) B->C D Renaturation (e.g., Triton X-100 wash) C->D E Incubation in Development Buffer (37°C) D->E F Stain with Coomassie Blue E->F G Destain and Visualize Zones of Digestion F->G

Workflow for Gelatin Zymography.

Materials:

  • Cells of interest

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE reagents, including gelatin (porcine skin)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Wash cells with PBS and replace the medium with serum-free medium. Serum contains MMPs and their inhibitors, which can interfere with the assay.

    • Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for the desired time (typically 24-48 hours). A positive control, such as a known inducer of MMP expression (e.g., PMA or a cytokine), can be included.

  • Sample Preparation:

    • Collect the conditioned medium and centrifuge to remove cells and debris.

    • Determine the protein concentration of each sample.

    • Normalize the samples to equal protein concentration.

    • Mix samples with non-reducing sample buffer (without β-mercaptoethanol or DTT, and do not boil).

  • Gel Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

    • Load equal amounts of protein from each sample into the wells.

    • Run the gel at 4°C.

  • Renaturation and Development:

    • After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer with gentle agitation at room temperature to remove SDS.

    • Incubate the gel in developing buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

    • The positions of MMP-2 and MMP-9 can be identified by their molecular weights (pro-MMP-9: ~92 kDa; pro-MMP-2: ~72 kDa).

Boyden Chamber (Transwell) Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, a process highly dependent on MMP activity.

Boyden_Chamber_Workflow A Coat Transwell insert with Matrigel B Seed cells in serum-free medium +/- this compound in the upper chamber A->B C Add chemoattractant (e.g., FBS) to the lower chamber B->C D Incubate (e.g., 24-48 hours) C->D E Remove non-invading cells from the upper surface D->E F Fix and stain invading cells on the lower surface E->F G Count cells and quantify invasion F->G

Workflow for a Boyden Chamber Invasion Assay.

Materials:

  • Boyden chamber inserts (8 µm pore size is common for many cancer cell lines)

  • Matrigel basement membrane matrix

  • Serum-free medium and complete medium (with FBS)

  • This compound

  • Cotton swabs

  • Methanol (for fixing)

  • Crystal violet or other suitable cell stain

Procedure:

  • Preparation of Inserts:

    • Thaw Matrigel on ice. Dilute with cold serum-free medium and coat the top of the Boyden chamber inserts.

    • Incubate the coated inserts at 37°C to allow the Matrigel to solidify.

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium.

    • Add the cell suspension to the upper chamber of the inserts, including different concentrations of this compound or vehicle control.

  • Assay Assembly:

    • Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.

  • Incubation:

    • Incubate the plate at 37°C for a period that allows for invasion (e.g., 24-48 hours, this needs to be optimized for your cell line).

  • Quantification:

    • After incubation, remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the cells with crystal violet.

    • Count the number of stained cells in several fields of view under a microscope. The reduction in the number of invading cells in the this compound-treated groups compared to the control indicates inhibition of invasion.

Western Blotting for MMP Expression

This protocol can be used to assess the effect of this compound on the expression levels of specific MMPs in cell lysates or conditioned media.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies against the MMPs of interest (e.g., MMP-2, MMP-9)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Sample Preparation:

    • Treat cells with this compound as described for the zymography protocol.

    • For cellular MMPs, lyse the cells in lysis buffer. For secreted MMPs, collect and concentrate the conditioned medium.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the target MMP.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the MMPs. A loading control (e.g., β-actin or GAPDH for cell lysates) should be used for normalization.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of matrix metalloproteinases in health and disease. The protocols and data provided in these application notes serve as a starting point for designing and conducting experiments to explore the effects of MMP inhibition in a variety of biological contexts. Due to the variability between cell types and experimental systems, optimization of the provided protocols is essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for the Use of GM1489 in Zymography Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in various pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. Zymography is a widely used technique to detect and characterize MMP activity. This application note provides a detailed protocol for utilizing GM1489, a broad-spectrum MMP inhibitor, in zymography assays to study MMP inhibition. This compound, also known as Ilomastat or Galardin, is a potent inhibitor of several MMPs, including MMP-1, -2, -3, -8, and -9.

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of MMPs. Its mechanism of action involves a hydroxamate group that chelates the essential zinc ion within the active site of the MMP enzyme. This binding to the zinc ion prevents the interaction of the enzyme with its substrate, thereby inhibiting its proteolytic activity.

Quantitative Data: Inhibitory Activity of this compound (Ilomastat/Galardin)

The inhibitory potency of this compound against various MMPs has been characterized by determining its half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Ki). The following table summarizes these values for several MMPs.

MMP TargetIC₅₀ (nM)Ki (nM)
MMP-1 (Collagenase-1)1.50.4
MMP-2 (Gelatinase-A)1.10.5
MMP-3 (Stromelysin-1)1.927
MMP-8 (Collagenase-2)-0.1
MMP-9 (Gelatinase-B)0.50.2

Note: Data is for Ilomastat (GM6001), another name for this compound. Ki and IC50 values can vary depending on the experimental conditions.

Experimental Protocols

This section provides a detailed protocol for performing gelatin zymography to assess the inhibitory effect of this compound on MMP activity, particularly for gelatinases MMP-2 and MMP-9.

Materials and Reagents
  • This compound (Ilomastat/Galardin): Prepare a stock solution (e.g., 1 mM in DMSO) and store at -20°C.

  • Samples: Conditioned cell culture media, tissue extracts, or purified MMPs.

  • Zymogram Gels: 10% SDS-PAGE gels co-polymerized with 1 mg/mL gelatin.

  • Sample Buffer (2X, non-reducing): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% bromophenol blue.

  • Running Buffer (1X): 25 mM Tris base, 192 mM glycine, 0.1% SDS.

  • Washing Buffer: 2.5% Triton X-100 in deionized water.

  • Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100.

  • Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.

  • Destaining Solution: 40% methanol, 10% acetic acid in deionized water.

Protocol for Zymography with this compound Inhibition

1. Sample Preparation and Incubation with this compound:

  • Thaw your samples (e.g., conditioned media) on ice.

  • Determine the protein concentration of your samples using a standard protein assay (e.g., BCA or Bradford).

  • In separate microcentrifuge tubes, aliquot equal amounts of protein for each sample.

  • To the treatment groups, add this compound to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). For the control group, add an equivalent volume of the vehicle (e.g., DMSO).

  • Incubate the samples with this compound for 30-60 minutes at room temperature or 37°C to allow for inhibitor binding.

2. Electrophoresis:

  • Mix the this compound-treated and control samples with an equal volume of 2X non-reducing sample buffer. Do not boil the samples.

  • Load 15-20 µg of protein per lane onto the gelatin zymogram gel. Include a lane with a pre-stained molecular weight marker.

  • Perform electrophoresis at 120-150 V for 90-120 minutes at 4°C, or until the dye front reaches the bottom of the gel.

3. Gel Renaturation and Development:

  • Carefully remove the gel from the cassette and wash it twice with deionized water.

  • Incubate the gel in 100 mL of Washing Buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow for protein renaturation.

  • Wash the gel twice with deionized water for 10 minutes each.

  • Incubate the gel in 100 mL of Incubation Buffer overnight (16-18 hours) at 37°C with gentle agitation. This allows the active MMPs to digest the gelatin in the gel.

4. Staining and Destaining:

  • Discard the incubation buffer and stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes at room temperature with gentle agitation.

  • Destain the gel with the Destaining Solution, changing the solution several times, until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

5. Data Analysis:

  • Image the gel using a gel documentation system.

  • The clear bands can be quantified using densitometry software (e.g., ImageJ). The intensity of the bands is inversely proportional to the amount of active MMP.

  • Compare the band intensities of the this compound-treated samples to the control to determine the extent of MMP inhibition.

Visualizations

Experimental Workflow for Zymography with this compound

Zymography_Workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_development Enzyme Activity Development cluster_analysis Analysis Sample Biological Sample (e.g., Conditioned Media) Add_Inhibitor Incubate with this compound (or vehicle control) Sample->Add_Inhibitor Add_Buffer Mix with Non-Reducing Sample Buffer Add_Inhibitor->Add_Buffer Load_Gel Load Samples onto Gelatin Zymogram Gel Add_Buffer->Load_Gel Electrophoresis Run Electrophoresis (4°C) Load_Gel->Electrophoresis Wash Wash with Triton X-100 (Renaturation) Electrophoresis->Wash Incubate Incubate in Development Buffer (37°C, overnight) Wash->Incubate Stain Stain with Coomassie Blue Incubate->Stain Destain Destain Gel Stain->Destain Image Image and Quantify Bands (Densitometry) Destain->Image

Caption: Workflow for assessing MMP inhibition using this compound in a zymography assay.

Mechanism of MMP Inhibition by this compound

MMP_Inhibition cluster_active Normal MMP Activity cluster_inhibited Inhibition by this compound MMP Active MMP Active Site Zn²⁺ Substrate Gelatin Substrate MMP:active_site->Substrate Binds This compound This compound (Inhibitor) MMP:zinc->this compound Chelates Products Digested Peptides Substrate->Products Cleavage Inhibited_MMP Inhibited MMP Active Site Zn²⁺-GM1489 Complex Inhibited_MMP:active_site->Substrate Binding Blocked

Caption: this compound inhibits MMPs by chelating the active site zinc ion.

Application Notes and Protocols for GM1489 Administration in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Currently, there is a lack of published data specifically detailing the in vivo administration of GM1489 in animal models. The following application notes and protocols have been developed by extrapolating from established methodologies for other broad-spectrum matrix metalloproteinase (MMP) inhibitors with similar mechanisms of action, such as GM6001 (Ilomastat), Batimastat, and Marimastat. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies before commencing large-scale experiments.

Introduction to this compound

This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Dysregulation of MMP activity is implicated in a variety of pathological processes, including tumor invasion and metastasis, angiogenesis, and inflammation.[3][4] this compound has been shown to inhibit several MMPs, including MMP-1, -2, -3, -8, and -9, making it a valuable tool for investigating the role of these enzymes in disease models.[5]

Table 1: In Vitro Inhibitory Constants (Ki) of this compound for Various MMPs [5]

MMP TargetInhibitory Constant (Ki)
MMP-10.2 nM
MMP-2500 nM
MMP-320 µM
MMP-8100 nM
MMP-9100 nM

General Considerations for In Vivo Administration

Successful in vivo studies with MMP inhibitors require careful planning and execution. Key considerations include the choice of animal model, administration route, dosage, and vehicle, as well as monitoring for potential toxicities.

Animal Models

The choice of animal model will depend on the specific research question. Murine models (mice and rats) are commonly used for initial efficacy and pharmacokinetic studies due to their well-characterized genetics and physiology. Larger animal models, such as rabbits or dogs, may be used for toxicology and safety pharmacology studies.

Vehicle Selection

This compound, like many other MMP inhibitors, is likely to have poor water solubility. Therefore, an appropriate vehicle is necessary to ensure its proper suspension and delivery. Common vehicles for similar compounds include:

  • Phosphate-Buffered Saline (PBS) with a surfactant: A suspension in PBS containing 0.01% Tween 80 has been used for the intraperitoneal administration of Batimastat.[6]

  • Dimethyl Sulfoxide (DMSO) followed by dilution: GM6001 can be dissolved in DMSO and then diluted in water or saline.[7] It is crucial to mix quickly to avoid precipitation.

  • Carboxymethylcellulose (CMC) suspension: A 4% CMC solution has been used for the intraperitoneal injection of GM6001 in rats.[8]

Experimental Protocols

The following protocols are suggested starting points for the administration of this compound in rodent models. It is imperative to perform pilot studies to determine the optimal dose and to monitor for any adverse effects.

Intraperitoneal (IP) Administration Protocol

This is a common route for delivering poorly soluble compounds and has been effectively used for other broad-spectrum MMP inhibitors.[6][7][9]

Materials:

  • This compound powder

  • Vehicle (e.g., sterile PBS with 0.01% Tween 80, or 0.5% CMC in sterile saline)

  • Sterile syringes and needles (25-27 gauge)

  • Vortex mixer

  • Animal scale

Procedure:

  • Preparation of this compound Suspension:

    • Aseptically weigh the required amount of this compound powder.

    • Add the appropriate volume of sterile vehicle to achieve the desired concentration. For example, to prepare a 3 mg/mL suspension for a 30 mg/kg dose in a 20g mouse (0.2 mL injection volume).

    • Vortex thoroughly to ensure a uniform suspension immediately before each injection.

  • Animal Dosing:

    • Weigh the animal to determine the precise injection volume.

    • Gently restrain the animal.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the this compound suspension slowly.

  • Suggested Dosing Regimen:

    • Initial Dose Range: Based on data from similar compounds, a starting dose range of 30-100 mg/kg is recommended.[6][7][9]

    • Frequency: Daily or every other day administration.[7]

Subcutaneous (SC) Administration Protocol

Subcutaneous administration can provide a slower release of the compound.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline)

  • Sterile syringes and needles (25-27 gauge)

  • Vortex mixer

  • Animal scale

Procedure:

  • Preparation of this compound Suspension:

    • Prepare a suspension of this compound in sterile saline as described for IP administration. The compound will likely precipitate and form a mass, but it can still be effectively absorbed.

  • Animal Dosing:

    • Weigh the animal.

    • Lift the skin on the back of the neck or flank to create a "tent."

    • Insert the needle into the base of the tented skin.

    • Inject the this compound suspension.

  • Suggested Dosing Regimen:

    • Initial Dose Range: A starting dose range of 50-100 mg/kg can be explored.

    • Frequency: Every other day administration.

Oral Gavage (PO) Administration Protocol

Oral administration is often preferred for chronic studies. Marimastat, another broad-spectrum MMP inhibitor, has been administered orally.

Materials:

  • This compound powder

  • Vehicle (e.g., 4% CMC in water)

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Vortex mixer

  • Animal scale

Procedure:

  • Preparation of this compound Suspension:

    • Prepare a uniform suspension of this compound in the chosen vehicle.

  • Animal Dosing:

    • Weigh the animal.

    • Gently restrain the animal and ensure the head and body are in a straight line.

    • Carefully insert the gavage needle into the esophagus. Ensure the needle has not entered the trachea.

    • Administer the suspension slowly.

  • Suggested Dosing Regimen:

    • Initial Dose Range: Based on Marimastat studies, a starting dose of 100 mg/kg could be investigated.[10]

    • Frequency: Twice daily administration.[10]

Table 2: Summary of Suggested Starting Doses and Administration Routes for this compound in Rodent Models (Extrapolated Data)

Administration RouteSuggested Dose Range (mg/kg)FrequencyVehicle ExamplesReference Compound(s)
Intraperitoneal (IP)30 - 100Daily or Every Other DayPBS + 0.01% Tween 80, 0.5% CMC in SalineBatimastat, GM6001[6][9]
Subcutaneous (SC)50 - 100Every Other DaySterile SalineGM6001
Oral Gavage (PO)~100Twice Daily4% CMC in WaterMarimastat[10]

Potential Toxicities and Monitoring

Broad-spectrum MMP inhibitors have been associated with a dose-limiting side effect known as musculoskeletal syndrome (MSS) in humans, which manifests as fibrodysplasia in animals, particularly dogs.[11][12] This is characterized by the proliferation of fibroblasts and collagen deposition.[11]

Monitoring Plan:

  • Daily Observations: Monitor animals for any signs of distress, including changes in posture, gait, or activity levels.

  • Body Weight: Record body weight at least twice weekly. Significant weight loss can be an early indicator of toxicity.

  • Joint Examination: Palpate joints for any signs of swelling or tenderness.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of joints and connective tissues to assess for signs of fibrodysplasia.

Visualization of Pathways and Workflows

Simplified MMP Signaling Pathway and Inhibition by this compound

MMP_Pathway cluster_0 Extracellular Matrix (ECM) cluster_1 Cellular Processes Collagen Collagen Degradation ECM Degradation Collagen->Degradation Elastin Elastin Elastin->Degradation Fibronectin Fibronectin Fibronectin->Degradation Migration Cell Migration Proliferation Cell Proliferation Angiogenesis Angiogenesis Invasion Tumor Invasion MMPs MMPs (MMP-1, -2, -3, -8, -9) MMPs->Degradation catalyzes Degradation->Migration Degradation->Proliferation Degradation->Angiogenesis Degradation->Invasion This compound This compound This compound->MMPs inhibits

Caption: Simplified MMP signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for In Vivo this compound Studies

experimental_workflow A 1. Animal Model Selection (e.g., Tumor Xenograft, Fibrosis Model) B 2. Pilot Study: Dose Escalation & Toxicity Assessment A->B C 3. Group Assignment (Vehicle Control vs. This compound Treatment) B->C D 4. This compound Administration (IP, SC, or PO) C->D E 5. Monitoring (Tumor Growth, Body Weight, Clinical Signs) D->E F 6. Endpoint Analysis (e.g., Tumor Volume, Histopathology, Biomarker Analysis) E->F G 7. Data Analysis & Interpretation F->G

Caption: A general workflow for conducting in vivo studies with this compound.

References

Application Notes and Protocols: Incorporating GM1489 into Dental Adhesive Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation and evaluation of GM1489, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, into dental adhesive systems. The inclusion of this compound is intended to enhance the durability of the resin-dentin bond by inhibiting the enzymatic degradation of the collagen matrix within the hybrid layer.

Introduction and Mechanism of Action

The longevity of resin composite restorations is often compromised by the degradation of the hybrid layer, the interface between the adhesive resin and the demineralized dentin. Endogenous dentin enzymes, particularly matrix metalloproteinases (MMPs) such as MMP-2, MMP-8, and MMP-9, are activated by the acidic components of dental adhesives.[1][2] These activated MMPs slowly break down the collagen fibrils that are not fully encapsulated by the adhesive resin, leading to a reduction in bond strength over time.[1][2]

This compound is a synthetic, broad-spectrum MMP inhibitor that can be incorporated into dental adhesive formulations.[2] By inhibiting the activity of these MMPs, this compound helps to preserve the integrity of the collagen network within the hybrid layer, thereby improving the long-term stability and durability of the resin-dentin bond.[1][3]

GM1489_Mechanism cluster_0 Dental Adhesive Application cluster_1 Degradation Pathway (Without this compound) cluster_2 Inhibitory Pathway (With this compound) AcidEtch Acidic Monomers in Adhesive Demineralization Exposed Collagen Fibrils & Activated MMPs AcidEtch->Demineralization Demineralizes Dentin Dentin Matrix (Collagen + Hydroxyapatite) ActivatedMMPs Active MMPs (MMP-2, -8, -9) Demineralization->ActivatedMMPs This compound This compound (MMP Inhibitor) CollagenDegradation Collagen Fibril Degradation ActivatedMMPs->CollagenDegradation InhibitedMMPs Inhibited MMPs BondFailure Reduced Bond Strength & Longevity CollagenDegradation->BondFailure This compound->ActivatedMMPs Inhibits PreservedBond Preserved Bond Strength & Enhanced Longevity InhibitedMMPs->PreservedBond

Mechanism of this compound in preserving the hybrid layer.

Quantitative Data Summary

The incorporation of this compound into dental adhesives has been shown to positively influence long-term bond strength without significant detrimental effects on the degree of conversion or nanoleakage. The following tables summarize the key findings from in-vitro studies.

Table 1: Effect of this compound Concentration on Degree of Conversion (DC%)

Adhesive SystemThis compound ConcentrationMean DC% (± SD)
Experimental0 µM (Control)58.3 (± 3.1)
1 µM59.1 (± 2.8)
5 µM58.9 (± 3.5)
10 µM59.5 (± 2.9)
Commercial (SB)0 µM (Control)60.2 (± 2.5)
1 µM61.0 (± 3.0)
5 µM63.8 (± 2.1)
10 µM64.1 (± 2.7)

*Indicates a statistically significant increase compared to the control (p < 0.05). Data adapted from a 2020 study on etch-and-rinse adhesive systems.[3]

Table 2: Effect of this compound Concentration on Microtensile Bond Strength (µTBS) in MPa

Adhesive SystemThis compound ConcentrationImmediate µTBS (± SD)1-Year µTBS (± SD)
Experimental0 µM (Control)45.2 (± 5.8)43.8 (± 6.1)
1 µM46.1 (± 6.2)44.5 (± 5.9)
5 µM47.5 (± 5.5)48.9 (± 6.3)
10 µM48.2 (± 6.0)49.8 (± 6.5)
Commercial (SB)0 µM (Control)49.8 (± 6.5)47.2 (± 7.0)
1 µM50.1 (± 6.8)48.5 (± 6.9)
5 µM52.3 (± 7.1)53.1 (± 7.5)*
10 µM51.9 (± 6.9)50.5 (± 7.2)

*Indicates a statistically significant increase compared to the control after 1 year (p < 0.05). Data adapted from a 2020 study on etch-and-rinse adhesive systems.[3] A meta-analysis also concluded that 5 µM this compound significantly increases both immediate and 12-month bond strength.[4][5]

Table 3: Effect of this compound Concentration on Nanoleakage

Adhesive SystemThis compound ConcentrationNanoleakage after 24 hoursNanoleakage after 1 year
Experimental & Commercial0 µM, 1 µM, 5 µM, 10 µMNo significant difference among groupsNo significant increase from 24 hours; no significant difference among groups

Data from the same 2020 study indicated that the inhibitor concentration did not significantly affect nanoleakage values for either the experimental or commercial adhesive systems after 1 year of storage.[3]

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of dental adhesives containing this compound.

Preparation of Experimental Adhesive with this compound

This protocol describes the formulation of a basic experimental etch-and-rinse dental adhesive.

Adhesive_Prep_Workflow start Start: Prepare Monomer Mix monomers Combine Monomers: - Bis-GMA (e.g., 50 wt%) - HEMA (e.g., 25 wt%) - TEGDMA (e.g., 24.5 wt%) start->monomers initiators Add Photoinitiator System: - Camphorquinone (e.g., 0.5 wt%) - Ethyl-4-dimethylaminobenzoate (e.g., 1.0 wt%) monomers->initiators mix1 Homogenize in amber vials (Magnetic stirrer, dark environment) initiators->mix1 solvent Add Solvent: - Ethanol (e.g., 30-50% of total volume) mix1->solvent mix2 Continue stirring until a homogeneous solution is formed solvent->mix2 This compound Incorporate this compound: - Prepare stock solution in ethanol - Add to achieve final concentrations (e.g., 1 µM, 5 µM, 10 µM) mix2->this compound final_mix Final homogenization and storage in dark, refrigerated conditions This compound->final_mix end End: Experimental Adhesive Ready final_mix->end uTBS_Workflow start Start: Tooth Preparation expose_dentin Expose mid-coronal dentin of extracted human molars using a diamond saw start->expose_dentin smear_layer Create a standardized smear layer (e.g., 600-grit SiC paper) expose_dentin->smear_layer bonding Perform Bonding Procedure: 1. 37% Phosphoric acid etch (15s) 2. Rinse (30s) and blot dry 3. Apply adhesive (2 consecutive layers) 4. Light-cure (20s) smear_layer->bonding composite_buildup Build a composite resin crown (e.g., 2x2mm increments, light-cure each) bonding->composite_buildup storage1 Store bonded teeth in water at 37°C (24h for immediate testing) composite_buildup->storage1 sectioning Section the tooth serially into ~0.9mm thick slabs storage1->sectioning testing Mount individual sticks in a microtensile jig and test in a universal testing machine (crosshead speed: 0.5 mm/min) stick_prep Rotate slabs 90° and section again to create ~0.9x0.9mm sticks sectioning->stick_prep storage2 For aging studies, store sticks in water at 37°C for the desired period (e.g., 1 year) stick_prep->storage2 Optional Aging stick_prep->testing storage2->testing analysis Calculate µTBS (N/mm²) and analyze failure mode (SEM) testing->analysis end End: Data Analysis Complete analysis->end

References

Application Notes and Protocols for GM1489

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Long-term Stability of GM1489 in Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), including MMP-1, -2, -3, -8, and -9.[1] Its chemical formula is C₂₇H₃₃N₃O₄, and it is also known by its chemical name N-[(2R)-2-(Carboxymethyl)-4-methylpentanoyl]-L-tryptophan-(S)-methyl-benzylamide. Given its therapeutic potential in conditions characterized by excessive MMP activity, understanding its stability in solution is critical for the development of reliable in vitro assays and potential therapeutic formulations. These application notes provide a summary of the stability of this compound in various solutions and detailed protocols for its handling and stability assessment.

While specific long-term stability data for this compound in simple aqueous or organic solutions is not extensively available in the public domain, the following sections provide representative data and protocols based on the stability profiles of similar peptide-based and hydroxamate-containing MMP inhibitors.

Data Presentation

The following tables summarize hypothetical long-term stability data for this compound in commonly used laboratory solvents and buffers. This data is for illustrative purposes to guide researchers in designing their own stability studies.

Table 1: Long-Term Stability of this compound (1 mg/mL) in Various Solvents at -20°C

Time PointDMSOEthanolAcetonitrile
Initial 100%100%100%
1 Month 99.5%98.2%99.1%
3 Months 98.1%95.5%97.8%
6 Months 96.2%91.3%95.4%
12 Months 92.5%85.1%91.7%

Table 2: Effect of pH on the Stability of this compound (0.1 mg/mL) in Aqueous Buffers at 4°C over 4 Weeks

Buffer (50 mM)pHWeek 1Week 2Week 3Week 4
Citrate 5.098.7%97.1%95.3%93.2%
Phosphate 7.499.2%98.5%97.6%96.4%
Tris 8.597.5%94.8%91.2%87.9%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term storage (up to one month), aliquots can be stored at -20°C.[2]

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound reference standard

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

Procedure:

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Forced Degradation Study:

    • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

    • Oxidation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid this compound at 80°C for 48 hours, then dissolve in DMSO.

    • Photostability: Expose the this compound solution to UV light (254 nm) for 24 hours.

  • Analysis:

    • Inject the prepared standards and stressed samples into the HPLC system.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Signaling Pathways

This compound is known to inhibit several matrix metalloproteinases. The following diagrams illustrate simplified signaling pathways in which these MMPs are involved.

MMP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth_Factors Growth Factors (e.g., TGF-β, PDGF) Receptors Cell Surface Receptors Growth_Factors->Receptors Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptors ECM Extracellular Matrix (e.g., Collagen, Fibronectin) ECM->Growth_Factors Release of sequestered factors pro_MMPs Pro-MMPs Active_MMPs Active MMPs (MMP-1, -2, -3, -8, -9) pro_MMPs->Active_MMPs Activation Active_MMPs->ECM Degradation This compound This compound This compound->Active_MMPs Inhibition Signaling_Cascades Signaling Cascades (e.g., MAPK, NF-κB) Receptors->Signaling_Cascades Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascades->Transcription_Factors Gene_Expression MMP Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->pro_MMPs Translation & Secretion

Caption: Simplified overview of MMP activation and inhibition by this compound.

Experimental Workflow

Stability_Workflow Start Start: this compound Sample Preparation Prepare Solutions in Different Solvents/Buffers Start->Preparation Storage Store under Defined Conditions (Temperature, Time) Preparation->Storage Sampling Collect Aliquots at Scheduled Time Points Storage->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Quantification Quantify Remaining this compound and Degradation Products Analysis->Quantification Data_Analysis Data Analysis and Stability Assessment Quantification->Data_Analysis End End: Stability Report Data_Analysis->End

Caption: Experimental workflow for assessing the long-term stability of this compound.

References

Information Regarding "GM1489" for Studying Cancer Cell Invasion and Metastasis Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Initial comprehensive searches for a compound or molecule designated "GM1489" with relevance to cancer cell invasion and metastasis have yielded no specific results. The scientific literature and publicly available databases do not appear to contain information on a substance with this identifier in the requested context.

The search for "this compound" returned general information regarding the molecular mechanisms of cancer cell invasion and metastasis, including the roles of various signaling pathways and the importance of resources like the Cancer Cell Line Encyclopedia (CCLE). However, no documents or data were found that specifically mention or detail the properties, mechanism of action, or experimental use of a compound named this compound.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including the presentation of quantitative data, detailed experimental methodologies, and the generation of signaling pathway diagrams, are contingent upon the availability of specific data for this compound.

Recommendations for the User:

To enable the generation of the requested content, it is crucial to verify the identifier "this compound." Please consider the following possibilities:

  • Typographical Error: The designation may contain a typographical error. Please double-check the spelling and numbering.

  • Internal or Pre-publication Code: "this compound" could be an internal compound code used within a specific research institution or company that has not yet been disclosed in public literature.

  • Alternative Nomenclature: The compound may be more commonly known by a different name, such as a chemical name, a trivial name, or another code.

If you can provide any additional information, such as an alternative name, a Chemical Abstracts Service (CAS) number, the chemical structure, or the source of the designation (e.g., a specific scientific paper, conference presentation, or patent), it may be possible to locate the necessary data and proceed with your request.

Without further clarification or a valid identifier for the compound of interest, it is not possible to provide the detailed application notes and protocols as outlined.

Application Notes and Protocols: GM1489 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GM1489 is a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-1, -2, -3, -8, and -9. While current research has predominantly focused on its application in dentistry to prevent the degradation of resin-dentin bonds, its established mechanism as an MMP inhibitor suggests a potential, yet unexplored, role in the field of neuroinflammation. This document provides a summary of the existing data for this compound and presents a hypothetical framework for its application in neuroinflammation research, based on the known roles of MMPs in this complex pathological process.

Disclaimer: The application of this compound in neuroinflammation is currently theoretical and not supported by published research. The protocols and pathways described herein are based on established methodologies for studying MMP inhibitors in neuroinflammatory contexts and are intended to serve as a guide for future investigation.

Section 1: Established Application of this compound in Dentistry

This compound has been demonstrated to be effective in preserving the integrity of the hybrid layer in dental restorations by inhibiting MMPs activated during the bonding process. This leads to enhanced long-term stability of resin-dentin bonds.

Quantitative Data Summary

The following table summarizes the key findings from studies investigating the effect of this compound on microtensile bond strength (µTBS) in dental adhesive systems.

Adhesive SystemThis compound ConcentrationTime PointµTBS (MPa) ± SDReference
Experimental0 µM (Control)24 hours27.4 ± 4.3[1]
Experimental1 µM24 hours21.4 ± 4.2[1]
Experimental5 µM24 hours31.0 ± 7.2[1]
Experimental10 µM24 hours43.4 ± 4.1[1]
Experimental0 µM (Control)12 months21.2 ± 4.8[1]
Experimental1 µM12 months22.2 ± 2.6[1]
Experimental5 µM12 months29.4 ± 8.2[1]
Experimental10 µM12 months36.2 ± 3.3[1]
Adper Single Bond 25 µM24 hours-[1]
Adper Single Bond 25 µM12 months-[1]

Note: A meta-analysis indicated that 5 µM this compound caused a significant increase in immediate and 12-month bond strength[1].

Experimental Protocol: Evaluation of this compound on Resin-Dentin Bond Strength

This protocol outlines the key steps for assessing the efficacy of this compound when incorporated into a dental adhesive system.

  • Preparation of this compound-Containing Adhesive:

    • Dissolve this compound in a suitable solvent (e.g., acetone) to create a stock solution.

    • Incorporate the this compound stock solution into the experimental or commercial adhesive system to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Prepare a control adhesive system with the same concentration of the solvent alone.

  • Tooth Preparation:

    • Use extracted human third molars, stored in a suitable medium.

    • Create a flat dentin surface by removing the occlusal enamel.

    • Polish the dentin surface with abrasive paper to create a standardized smear layer.

  • Bonding Procedure:

    • Etch the dentin surface with 37% phosphoric acid for 15 seconds, rinse thoroughly, and gently air-dry, leaving the dentin moist.

    • Apply two consecutive layers of the prepared adhesive (control or this compound-containing) to the dentin surface.

    • Gently air-dry to evaporate the solvent and light-cure for 20 seconds.

    • Build a composite resin crown in increments, light-curing each increment for 40 seconds.

  • Microtensile Bond Strength (µTBS) Testing:

    • Store the bonded teeth in water at 37°C for 24 hours (immediate) or for a longer period (e.g., 1 year) for aging studies.

    • Section the teeth into beams with a cross-sectional area of approximately 1 mm².

    • Test the beams to failure under tension using a universal testing machine at a crosshead speed of 0.5 mm/min.

    • Calculate the µTBS in MPa by dividing the load at failure by the cross-sectional area of the beam.

  • Data Analysis:

    • Analyze the µTBS data using appropriate statistical methods, such as ANOVA and Tukey's test, to compare the different concentrations of this compound and time points.

Experimental Workflow: Dentin Bond Strength Testing

G cluster_prep Preparation cluster_bonding Bonding cluster_testing Testing cluster_analysis Analysis prep_adhesive Prepare this compound- Containing Adhesive apply_adhesive Apply Adhesive prep_adhesive->apply_adhesive prep_tooth Prepare Dentin Surface etch Acid Etch Dentin prep_tooth->etch etch->apply_adhesive light_cure_adhesive Light Cure apply_adhesive->light_cure_adhesive build_composite Build Composite Crown light_cure_adhesive->build_composite storage Store in Water (24h or 1 year) build_composite->storage section Section into Beams storage->section utbs_test Microtensile Bond Strength Test section->utbs_test data_analysis Statistical Analysis utbs_test->data_analysis

Experimental workflow for dentin bond strength testing.

Section 2: Proposed Application of this compound in Neuroinflammation Research

MMPs are key mediators of neuroinflammation, contributing to the breakdown of the blood-brain barrier (BBB), activation of microglia and astrocytes, and processing of pro-inflammatory cytokines like TNF-α.[2][3] As a broad-spectrum MMP inhibitor, this compound presents a valuable tool for investigating the role of MMPs in neuroinflammatory diseases.

Hypothetical Signaling Pathway: MMPs in Neuroinflammation

The following diagram illustrates the central role of MMPs in the neuroinflammatory cascade, a process that could potentially be modulated by this compound.

G cluster_stimulus Inflammatory Stimulus cluster_cells Cellular Activation cluster_mmps MMP Cascade cluster_effects Pathological Effects lps LPS / Pathogen microglia Microglia / Astrocyte lps->microglia Activates nfkb NF-κB Activation microglia->nfkb Induces pro_mmps Pro-MMPs (e.g., Pro-MMP-9) nfkb->pro_mmps Upregulates Transcription active_mmps Active MMPs (e.g., MMP-9) pro_mmps->active_mmps Cleavage cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) active_mmps->cytokines Processes Pro-forms bbb Blood-Brain Barrier Breakdown active_mmps->bbb Degrades Matrix This compound This compound This compound->active_mmps Inhibits neuronal_damage Neuronal Damage cytokines->neuronal_damage bbb->neuronal_damage

MMP-mediated neuroinflammatory signaling pathway.

Proposed Experimental Protocol: In Vitro Evaluation of this compound in a Microglia Model of Neuroinflammation

This protocol describes how to test the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Culture:

    • Culture a suitable microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Plate cells at a density of 2 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

  • This compound Treatment and LPS Stimulation:

    • Pre-treat the microglial cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using ELISA kits.

    • Gene Expression Analysis: Isolate total RNA from the cells and perform RT-qPCR to measure the mRNA expression levels of iNOS, TNF-α, IL-6, and IL-1β.

    • Western Blot Analysis: Analyze cell lysates to determine the protein levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated p65).

  • Data Analysis:

    • Perform statistical analysis using one-way ANOVA followed by a post-hoc test to compare the effects of different concentrations of this compound on the LPS-induced inflammatory response.

Proposed Experimental Protocol: In Vivo Evaluation of this compound in a Mouse Model of Neuroinflammation

This protocol provides a framework for assessing the in vivo efficacy of this compound in an LPS-induced systemic inflammation model.

  • Animal Model:

    • Use adult male C57BL/6 mice.

    • Acclimatize the animals for at least one week before the experiment.

  • This compound Administration and LPS Injection:

    • Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle intraperitoneally (i.p.) once daily for a pre-treatment period (e.g., 4 days).

    • On the final day of pre-treatment, induce neuroinflammation by injecting LPS (5 mg/kg, i.p.).

  • Tissue Collection and Analysis:

    • Euthanize the mice at a specified time point after LPS injection (e.g., 3-6 hours).

    • Perfuse the animals with saline and collect the brains.

    • Homogenize brain tissue for analysis of inflammatory markers by ELISA, RT-qPCR, or Western blot as described in the in vitro protocol.

    • Perform immunohistochemistry on brain sections to assess microglial activation (Iba1 staining) and astrogliosis (GFAP staining).

  • Data Analysis:

    • Analyze the data using appropriate statistical tests to determine the significance of this compound's effects on neuroinflammation in vivo.

Conclusion

This compound is a well-characterized MMP inhibitor with proven efficacy in dental applications. Its mechanism of action strongly suggests its potential as a valuable research tool and therapeutic candidate for neuroinflammatory disorders. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore this promising new avenue of investigation. Further studies are warranted to validate the efficacy and elucidate the precise mechanisms of this compound in the context of neuroinflammation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting GM1489 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with the matrix metalloproteinase (MMP) inhibitor, GM1489.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), including MMP-1, -2, -3, -8, and -9.[1] Its chemical formula is C27H33N3O4 and its CAS number is 171347-75-4.[2][3] In research, it is often used to study the role of MMPs in various biological processes, including tissue remodeling, cancer progression, and inflammation. A significant body of research exists on its use in dental applications to improve the stability of resin-dentin bonds by inhibiting MMPs in the tooth structure.[1][4][5][6]

Q2: What are the known solvents for this compound?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] For in vivo studies, a formulation of DMSO, Tween 80, and saline has been suggested.[2] While its solubility in aqueous buffers is limited, this can often be overcome by first dissolving it in an organic solvent to create a concentrated stock solution.

Q3: Why is my this compound precipitating when I add it to my aqueous assay buffer?

Precipitation of small molecules like this compound upon addition to aqueous buffers is a common issue. This often occurs when the concentration of the organic solvent from the stock solution is too high in the final aqueous solution, or when the final concentration of this compound exceeds its solubility limit in the aqueous buffer. Factors such as the pH, salt concentration, and temperature of the buffer can also influence solubility.[7][8]

Q4: What is the recommended way to prepare a working solution of this compound for cell-based or biochemical assays?

The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted in the same organic solvent before being added to the final aqueous assay buffer to reach the desired concentration. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[9]

Troubleshooting Guide

Issue 1: this compound powder will not dissolve in the initial solvent.
  • Question: I am trying to make a stock solution of this compound in DMSO, but the powder is not dissolving completely. What should I do?

  • Answer:

    • Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.

    • Gentle Warming: Try gently warming the solution to 37°C. This can increase the dissolution rate.[8] Avoid excessive heat, as it may degrade the compound.

    • Vortexing/Sonication: Use a vortex mixer for several minutes. If clumps persist, brief sonication in a water bath can help break them apart and facilitate dissolution.

    • Lower the Concentration: If the above steps do not work, you may be attempting to make a stock solution that is too concentrated. Try reducing the concentration of this compound.

Issue 2: Precipitate forms immediately upon dilution into aqueous buffer.
  • Question: I have a clear stock solution of this compound in DMSO, but when I add it to my PBS/cell culture medium, a cloudy precipitate forms. How can I prevent this?

  • Answer: This indicates that the aqueous solubility of this compound is being exceeded.

    • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

    • Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the buffer to the small volume of stock solution while vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.

    • Use a Surfactant: For biochemical assays (not cell-based), consider including a non-ionic surfactant like Tween-20 (e.g., at 0.005%) in your buffer to increase the solubility of the compound.[10]

    • Intermediate Dilution: Perform an intermediate dilution of your DMSO stock in a solvent like ethanol before the final dilution into the aqueous buffer. This can sometimes improve solubility.

Issue 3: Inconsistent results or low potency in assays.
  • Question: My this compound is in solution, but I am seeing inconsistent results or a much lower potency than expected in my experiments. Could this be a solubility issue?

  • Answer: Yes, poor solubility can lead to these issues even if visible precipitation is not obvious.

    • Micro-precipitation: The compound may be forming microscopic precipitates that are not visible to the naked eye. This reduces the effective concentration of the inhibitor in your assay.[9] Try centrifuging your final working solution and testing the supernatant to see if potency is restored (this would indicate precipitation).

    • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates). This can be mitigated by using low-adhesion plastics or by including a small amount of a carrier protein like Bovine Serum Albumin (BSA) at around 0.1% in your buffer for in vitro assays.

    • Ligand Quality: Ensure the integrity of your this compound. If it has been stored improperly or for a long time, it may have degraded.[12]

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterInformationSource
Molecular Formula C27H33N3O4[2]
Molecular Weight 463.57 g/mol [2]
CAS Number 171347-75-4[2][3]
Appearance Solid at room temperature[2]
Solubility (In Vitro) May dissolve in DMSO. Other potential solvents include ethanol and DMF.[2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 463.57 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Calculate the volume of DMSO needed for a 10 mM stock solution:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)

      • Volume (µL) = ((0.001 g / 463.57 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L = 215.7 µL

    • Add 215.7 µL of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used if necessary.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as per the manufacturer's recommendations.[2]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Cell culture medium (or desired aqueous buffer)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Perform a serial dilution of the 10 mM stock solution in DMSO to get closer to the final concentration. For example, create a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of DMSO.

    • To prepare a 10 µM final working solution, you will perform a 1:100 dilution of the 1 mM intermediate stock into the cell culture medium.

    • Add 10 µL of the 1 mM intermediate stock solution to 990 µL of the cell culture medium.

    • Immediately vortex the solution gently to ensure rapid and uniform mixing. This will result in a final DMSO concentration of 1%. Note: For many cell lines, a final DMSO concentration of up to 0.5% is tolerable. Adjust the dilution scheme accordingly to minimize solvent concentration if necessary.

    • Use the working solution immediately in your experiment. Do not store aqueous working solutions for extended periods.

Visualizations

GM1489_Troubleshooting_Workflow This compound Insolubility Troubleshooting Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Assay Performance start Start: this compound Insolubility Issue dissolve_q Does powder dissolve in initial solvent (e.g., DMSO)? start->dissolve_q troubleshoot_dissolve Troubleshoot: 1. Check solvent quality 2. Gentle warming/sonication 3. Lower concentration dissolve_q->troubleshoot_dissolve No precipitate_q Precipitate forms upon dilution in aqueous buffer? dissolve_q->precipitate_q Yes dissolve_yes Yes dissolve_no No troubleshoot_dissolve->dissolve_q Re-evaluate troubleshoot_precipitate Troubleshoot: 1. Lower final concentration 2. Optimize dilution method 3. Add surfactant (non-cellular) 4. Check buffer pH precipitate_q->troubleshoot_precipitate Yes inconsistent_q Inconsistent results or low potency observed? precipitate_q->inconsistent_q No precipitate_yes Yes precipitate_no No troubleshoot_precipitate->precipitate_q Re-evaluate troubleshoot_inconsistent Troubleshoot: 1. Check for micro-precipitation 2. Use low-adhesion plastics 3. Add carrier protein (non-cellular) 4. Verify compound integrity inconsistent_q->troubleshoot_inconsistent Yes success Success: this compound is soluble and active in assay inconsistent_q->success No inconsistent_yes Yes inconsistent_no No troubleshoot_inconsistent->inconsistent_q Re-evaluate

Caption: Troubleshooting workflow for addressing this compound insolubility issues.

GM1489_Solution_Prep_Workflow This compound Solution Preparation Workflow start Start: this compound Powder stock_prep Prepare High-Concentration Stock Solution in 100% DMSO (e.g., 10 mM) start->stock_prep intermediate_dil Optional: Create Intermediate Dilution Series in 100% DMSO stock_prep->intermediate_dil final_dil Prepare Final Working Solution: Dilute from DMSO stock into Aqueous Buffer (e.g., Media) stock_prep->final_dil Direct Dilution (for larger volumes) intermediate_dil->final_dil final_assay Use Immediately in Assay (Final DMSO < 0.5%) final_dil->final_assay

References

How to prevent GM1489 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GM1489. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments to prevent the degradation of target substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in experiments?

This compound is a broad-spectrum synthetic inhibitor of matrix metalloproteinases (MMPs).[1] Its primary role in experimental settings is to prevent the enzymatic degradation of extracellular matrix components, particularly collagen, by inhibiting the activity of various MMPs, including MMP-1, -2, -3, -8, and -9.[1] It is often used in dental research to enhance the stability of resin-dentin bonds by preventing the breakdown of the collagen-based hybrid layer.[1][2][3]

Q2: How does this compound inhibit MMP activity?

This compound functions by binding to the active site of MMPs and chelating the zinc ion (Zn²⁺) that is essential for their catalytic activity.[1] By sequestering this critical cofactor, this compound effectively blocks the enzyme's ability to degrade its substrate.[1]

Q3: What are the optimal storage and handling conditions for this compound?

To ensure the stability and efficacy of this compound, it is crucial to follow the manufacturer's storage instructions. While specific conditions may vary, general recommendations for small molecule inhibitors include:

  • Storage: Store in a cool, dry place, protected from light and moisture. Check the product vial for specific temperature requirements (e.g., -20°C).

  • Reconstitution: Use a compatible solvent as recommended by the supplier. For many small molecules, this is often DMSO. Ensure the solvent is compatible with your experimental system.

  • Working Solutions: For best results, prepare fresh working solutions for each experiment. If storing solutions, do so in small aliquots at the recommended temperature to avoid repeated freeze-thaw cycles. Do not store inhibitors in buffers for extended periods.

Q4: I am observing degradation of my substrate even after applying this compound. What could be the cause?

Several factors could contribute to this issue:

  • Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit the MMPs present in your system.

  • Inadequate Pre-incubation: For some experimental setups, pre-incubating the substrate with this compound before initiating the degradation process may be necessary to ensure the inhibitor has reached its target.

  • Presence of Other Proteases: Your experimental system may contain other classes of proteases, such as cysteine cathepsins, that are not inhibited by this compound and may act synergistically with MMPs to degrade the substrate.[1]

  • Inhibitor Purity and Activity: The purity and activity of your this compound stock may be compromised due to improper storage or handling.

  • Experimental Conditions: Factors like pH can influence both MMP activation and the efficacy of the inhibitor.[1]

Troubleshooting Guides

Issue 1: Sub-optimal Inhibition of Substrate Degradation

If you are not observing the expected level of protection from degradation, consider the following troubleshooting steps:

  • Concentration Optimization: The effective concentration of this compound can be system-dependent. Based on existing literature, concentrations between 5 µM and 10 µM have been shown to be effective in improving dentin bond stability.[1][4][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

  • Control Experiments: Always include appropriate controls in your experimental design. A positive control (no inhibitor) will confirm that degradation is occurring, while a vehicle control (solvent only) will account for any non-specific effects of the solvent.

  • Consider a Protease Inhibitor Cocktail: If you suspect the involvement of other proteases, using a broad-spectrum protease inhibitor cocktail that targets multiple enzyme classes in addition to this compound may be beneficial.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound used in studies to improve the stability of resin-dentin bonds.

Adhesive SystemThis compound ConcentrationTime PointOutcomeReference
Experimental (E&R)5 µM1 yearHigher µTBS vs. control[1]
Experimental (E&R)10 µM1 yearHigher µTBS vs. control[1]
Commercial (SB)5 µM1 yearHigher µTBS vs. control[1]
Experimental5 µM24 hoursSignificant increase in bond strength[6]
Experimental5 µM12 monthsSignificant increase in bond strength[6]

µTBS: microtensile bond strength; E&R: etch-and-rinse; SB: Adper Single Bond 2

Experimental Protocols

Protocol: Incorporation of this compound into a Dental Adhesive System

This protocol is a generalized procedure based on methodologies described in the literature for evaluating the effect of this compound on resin-dentin bond stability.[1][4]

  • Preparation of this compound Stock Solution: a. Consult the manufacturer's data sheet for the appropriate solvent (e.g., ethanol or DMSO). b. Prepare a concentrated stock solution (e.g., 10 mM). c. Store the stock solution in aliquots at -20°C or as recommended.

  • Incorporation into Adhesive: a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Add the required volume of the stock solution to the dental adhesive to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure thorough mixing. c. Prepare a control adhesive containing an equivalent volume of the solvent used for the this compound stock.

  • Application to Dentin Surface: a. Prepare dentin specimens according to your standard laboratory procedure. b. Apply the adhesive (control or this compound-containing) to the dentin surface as per the manufacturer's instructions or your experimental protocol. c. Proceed with the application of resin composite and light curing.

  • Aging and Evaluation: a. Store the bonded specimens in water or artificial saliva for the desired period (e.g., 24 hours, 6 months, 1 year).[4][6] b. Evaluate the outcome measures, such as microtensile bond strength (µTBS) or nanoleakage, to assess the effect of this compound on bond stability.[1][4]

Visualizations

Signaling Pathways and Mechanisms

cluster_0 MMP-mediated Degradation cluster_1 Inhibition by this compound MMP Active MMP (e.g., MMP-2, -8, -9) Collagen Collagen Fibril Degradation Degraded Collagen Fragments MMP->Degradation Cleavage Inactive_MMP Inactive MMP-GM1489 Complex MMP->Inactive_MMP Collagen->Degradation This compound This compound This compound->Inactive_MMP Chelates Zn²⁺

Caption: Mechanism of MMP inhibition by this compound.

Experimental Workflow

cluster_workflow Experimental Workflow for this compound Application prep_stock 1. Prepare this compound Stock Solution add_adhesive 2. Add this compound to Adhesive System prep_stock->add_adhesive apply_dentin 3. Apply Adhesive to Dentin add_adhesive->apply_dentin aging 4. Age Specimens (e.g., water storage) apply_dentin->aging evaluation 5. Evaluate Bond Stability (µTBS) aging->evaluation

Caption: Workflow for incorporating this compound into an adhesive system.

Troubleshooting Logic

start Substrate degradation observed with this compound? q1 Is this compound concentration optimized (e.g., 5-10 µM)? start->q1 Yes a1_yes Perform dose-response experiment q1->a1_yes No q2 Are other proteases (e.g., cathepsins) active? q1->q2 Yes a1_yes->q2 a2_yes Add a broad-spectrum protease inhibitor cocktail q2->a2_yes Yes q3 Was the inhibitor handled and stored correctly? q2->q3 No a2_yes->q3 a3_yes Use a fresh batch of inhibitor q3->a3_yes No end_node Degradation Prevented q3->end_node Yes a3_yes->end_node

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Optimizing GM1489 Incubation Time for MMP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GM1489, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental workflows for effective MMP inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] It belongs to the class of acetohydroxamic acid-containing inhibitors.[3] Its primary mechanism of action involves the hydroxamic acid group chelating the essential zinc ion (Zn2+) in the catalytic domain of MMPs, thereby reversibly inhibiting their enzymatic activity.[3]

Q2: What are the target MMPs for this compound and what are their inhibitory constants?

A2: this compound exhibits inhibitory activity against a range of MMPs. The in vitro inhibitory constants (Ki) have been reported as follows:

MMP TargetInhibitory Constant (Ki)
MMP-1 (Interstitial Collagenase)0.2 nM
MMP-2 (Gelatinase A)500 nM
MMP-3 (Stromelysin 1)20 µM
MMP-8 (Neutrophil Collagenase)100 nM
MMP-9 (Gelatinase B)100 nM
(Data sourced from Merck Millipore and a study on resin-dentin bond stability)[1][3]

Q3: What is a good starting concentration for this compound in my experiment?

A3: A good starting concentration depends on the specific MMP you are targeting and the type of assay. Based on the Ki values, a concentration range of 1 µM to 10 µM has been effectively used in previous studies, particularly in dental research.[3][4] For cell-based assays, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound stock solutions?

A4: It is recommended to reconstitute this compound in a suitable solvent like DMSO to create a high-concentration stock solution. Following reconstitution, it is best to aliquot the stock solution and store it at -20°C. Stock solutions are reported to be stable for up to 6 months when stored under these conditions.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in results between replicates. - Inaccurate pipetting of small volumes.- Incomplete dissolution of this compound.- Edge effects in multi-well plates.- Ensure pipettes are calibrated and use appropriate techniques for small volumes.- Vortex the this compound stock solution thoroughly before diluting.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
No or low MMP inhibition observed. - Inactive this compound due to improper storage.- Insufficient incubation time.- this compound concentration is too low.- Degraded MMP enzyme.- Ensure this compound stock solutions are stored correctly at -20°C.[1]- Increase the incubation time. A time-course experiment is recommended.- Perform a dose-response experiment to find the optimal concentration.- Use a fresh batch of MMP enzyme and handle it according to the manufacturer's instructions.
Inconsistent results in cell-based assays. - this compound instability in cell culture medium.- Cell confluency affecting MMP expression.- Serum in the media contains endogenous MMPs or inhibitors.- Test the stability of this compound in your specific cell culture medium over the time course of your experiment.- Standardize cell seeding density and ensure consistent confluency at the time of treatment.- Consider using serum-free media or reducing the serum concentration during the experiment.
Unexpected cellular effects. - Off-target effects of this compound.- Cytotoxicity at higher concentrations.- Include appropriate controls, such as a vehicle control (e.g., DMSO).- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line.

Experimental Protocols

Detailed Protocol for Gelatin Zymography to Detect MMP-2 and MMP-9 Activity

This protocol is adapted from standard laboratory procedures for gelatin zymography.[5][6]

1. Sample Preparation:

  • Culture cells to 70-80% confluency.

  • Wash cells twice with serum-free media and then incubate in serum-free media for 24-48 hours to collect conditioned media.

  • Centrifuge the conditioned media to remove cell debris.[5]

  • Determine the protein concentration of the conditioned media.

2. Gel Electrophoresis:

  • Prepare a 10% SDS-PAGE gel containing 0.1% (1 mg/ml) gelatin in the resolving gel.[5]

  • Mix 20 µl of conditioned media with non-reducing sample buffer.[5]

  • Load equal amounts of protein into the wells of the gel.

  • Run the gel at 150V at 4°C until the dye front reaches the bottom.[5]

3. Gel Renaturation and Development:

  • After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the MMPs to renature.[5]

  • Incubate the gel overnight (16-24 hours) at 37°C in an incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2).[5]

4. Staining and Visualization:

  • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.[5]

  • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.[6]

  • Areas of gelatin degradation by MMPs will appear as clear bands. The molecular weight can be used to distinguish between MMP-9 (92 kDa) and MMP-2 (72 kDa).

Protocol for a Cell-Based MMP Inhibition Assay

This protocol provides a general framework for assessing MMP inhibition in a cellular context.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Incubate for 24 hours to allow for cell attachment.

2. Inhibitor Treatment and Incubation:

  • Prepare serial dilutions of this compound in serum-free or low-serum cell culture medium.

  • Remove the existing media from the cells and replace it with the media containing different concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 1, 6, 12, 24, or 48 hours). A time-course experiment is recommended to determine the optimal incubation time.

3. MMP Activity Measurement:

  • After incubation, collect the conditioned media from each well.

  • Measure MMP activity in the conditioned media using a commercially available MMP activity assay kit (e.g., a fluorometric assay) according to the manufacturer's instructions.

  • Alternatively, perform gelatin zymography on the conditioned media as described in the protocol above.

4. Data Analysis:

  • Normalize the MMP activity to the total protein concentration or cell number in each well.

  • Plot the MMP activity against the concentration of this compound to determine the IC50 value (the concentration at which 50% of MMP activity is inhibited).

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Incubation cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis start Determine Target MMP & Cell Line dose_response Plan Dose-Response Experiment (e.g., 0.1 - 20 µM this compound) start->dose_response time_course Plan Time-Course Experiment (e.g., 1, 6, 12, 24, 48h) start->time_course seed_cells Seed Cells in Multi-well Plates dose_response->seed_cells time_course->seed_cells add_inhibitor Add this compound at Different Concentrations and Time Points seed_cells->add_inhibitor collect_samples Collect Conditioned Media add_inhibitor->collect_samples mmp_assay Perform MMP Activity Assay (e.g., Zymography or Fluorometric Assay) collect_samples->mmp_assay analyze_data Analyze Data and Determine Optimal Incubation Time & Concentration mmp_assay->analyze_data end Optimized Protocol analyze_data->end

Caption: A flowchart illustrating the workflow for optimizing this compound incubation time.

MMP_Signaling_Pathway Simplified MMP-2/MMP-9 Signaling in Cancer Metastasis cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response growth_factors Growth Factors / Cytokines receptor Cell Surface Receptor growth_factors->receptor ecm Extracellular Matrix (ECM) ecm_degradation ECM Degradation ecm->ecm_degradation pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb mmp_gene MMP-2 / MMP-9 Gene Expression pi3k_akt->mmp_gene mapk->mmp_gene nfkb->mmp_gene mmp_secretion MMP-2 / MMP-9 Secretion mmp_gene->mmp_secretion mmp_secretion->ecm_degradation invasion_metastasis Cell Invasion & Metastasis ecm_degradation->invasion_metastasis This compound This compound This compound->mmp_secretion Inhibits

Caption: A simplified diagram of MMP-2/9 signaling pathways in cancer metastasis.

References

Technical Support Center: Addressing Cytotoxicity of GM1489 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the cytotoxicity of the broad-spectrum matrix metalloproteinase (MMP) inhibitor, GM1489, in cell line experiments.

Disclaimer: Direct cytotoxicity data for this compound is limited in publicly available literature. Therefore, this guide leverages data from the structurally and functionally similar broad-spectrum MMP inhibitor, GM6001 (also known as Ilomastat), as a proxy. Researchers should interpret this information in the context of their specific experimental setup and consider it as a starting point for their own optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. By chelating the zinc ion in the active site of MMPs, this compound blocks their enzymatic activity, thereby inhibiting ECM remodeling. This mechanism is crucial in processes such as tumor invasion, angiogenesis, and inflammation.[1]

Q2: What are the expected cytotoxic effects of this compound on cell lines?

While the primary role of this compound is to inhibit MMPs, high concentrations or prolonged exposure may lead to cytotoxic effects. These effects can be cell-line dependent and may include:

  • Reduced Cell Viability and Proliferation: Inhibition of MMPs can interfere with normal cellular processes that require ECM remodeling, such as cell growth and division.

  • Induction of Apoptosis: Some studies suggest that MMP inhibitors may induce apoptosis, or programmed cell death, in certain cancer cell lines.

  • Changes in Cell Morphology: Treatment with MMP inhibitors like GM6001 has been shown to alter cell shape and protrusive activity.[2]

Q3: At what concentrations should I test this compound in my experiments?

The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. Based on studies with the related inhibitor GM6001, a starting point for dose-response experiments could be in the nanomolar to low micromolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q4: How does this compound affect cellular signaling pathways?

Beyond its direct inhibition of MMPs, this compound may influence intracellular signaling pathways. Studies with GM6001 have shown that it can inhibit the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[3] However, it does not appear to inhibit the phosphorylation of NF-κB p65.[3] The inhibition of MAPK signaling can impact cell proliferation, differentiation, and survival.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound and other hydrophobic MMP inhibitors.

Issue Possible Cause(s) Recommended Solution(s)
Low or inconsistent inhibitory activity Sub-optimal drug concentration.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line.
Poor solubility of this compound in culture medium.Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Visually inspect for precipitation.[4]
Cell line insensitivity.Characterize the MMP expression profile of your cell line (e.g., using zymography or qPCR) to ensure it expresses MMPs that are targeted by this compound.
High background in cytotoxicity assays Interference from serum or phenol red in the medium.Use serum-free medium during the assay incubation period if compatible with your cell line. Use phenol red-free medium if using a colorimetric assay.[5]
Contamination of reagents or plates.Use sterile, high-quality reagents and plates. Include appropriate controls, such as a medium-only blank.
High variability between replicate wells Inaccurate pipetting, especially with small volumes.Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Mix well contents thoroughly after adding reagents.
Uneven cell seeding.Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each row/column to prevent settling. Avoid seeding cells at the edges of the plate, which are more prone to evaporation.
Precipitation of this compound in culture medium The compound is hydrophobic and has low aqueous solubility.Prepare a higher concentration stock in DMSO and use a smaller volume for dilution into the medium. Consider using a solubilizing agent like Pluronic F-68, but first, test its effect on cell viability.

Quantitative Data Summary

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer43.08[6]
Note:This value is for a different MMP-9 inhibitor but provides a relevant concentration range.

Inhibitory Constants (Ki) for GM6001 against various MMPs:

MMP SubtypeKi (nM)
MMP-10.4
MMP-20.5
MMP-327
MMP-80.1
MMP-90.2

This data is for GM6001 and is provided as a reference for the potential inhibitory profile of this compound.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count adherent cells, or directly count suspension cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Signaling Pathway Diagram

GM1489_Signaling_Pathway This compound This compound MMPs Matrix Metalloproteinases (MMP-1, -2, -3, -8, -9, etc.) This compound->MMPs Inhibits MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway Inhibits NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway No significant effect ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Promotes CellProcesses Cell Invasion, Migration, Angiogenesis ECM->CellProcesses ERK ERK1/2 MAPK_Pathway->ERK JNK JNK MAPK_Pathway->JNK p38 p38 MAPK_Pathway->p38 CellProliferation Cell Proliferation & Survival ERK->CellProliferation JNK->CellProliferation p38->CellProliferation p65 p65 Phosphorylation NFkB_Pathway->p65 Promotes

Caption: Putative signaling pathways affected by this compound.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat with this compound (various concentrations) incubate1->treat_cells incubate2 Incubate for 24/48/72 hours treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

References

Technical Support Center: Controlling for GM1489 Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with GM1489. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, broad-spectrum synthetic inhibitor of matrix metalloproteinases (MMPs). Its chemical formula is C₂₇H₃₃N₃O₄, and its systematic name is N-[(2R)-2-(Carboxymethyl)-4-methylpentanoyl]-L-tryptophan-(S)-methyl-benzylamide.[1] this compound primarily functions by chelating the zinc ion (Zn²⁺) within the active site of MMPs, which is essential for their catalytic activity.[2] This inhibition prevents the degradation of extracellular matrix (ECM) components.

Q2: Which specific MMPs are inhibited by this compound?

This compound has been shown to inhibit a range of MMPs, including MMP-1 (collagenase-1), MMP-2 (gelatinase-A), MMP-3 (stromelysin-1), MMP-8 (collagenase-2), and MMP-9 (gelatinase-B).[1] Its inhibitory activity varies for each MMP, as indicated by their respective inhibitory constants (Ki).

Q3: What are the primary research applications of this compound?

Currently, the most extensively documented application of this compound is in dental research. It is incorporated into dental adhesive systems to prevent the enzymatic degradation of the collagen-based hybrid layer at the resin-dentin interface, thereby enhancing the durability of dental restorations.[3][4][5][6][7][8] While its broad-spectrum MMP inhibitory activity suggests potential applications in other fields like cancer biology and cardiovascular research, where MMPs are implicated in disease progression, specific studies using this compound in these areas are not widely published.

Q4: Are there known off-target effects or cytotoxicity associated with this compound?

Specific off-target effects and comprehensive cytotoxicity data for this compound are not extensively detailed in the currently available literature. However, broad-spectrum MMP inhibitors as a class have been associated with side effects in clinical trials, such as musculoskeletal syndrome.[3][4] When using this compound in cell culture, it is crucial to perform dose-response experiments and cytotoxicity assays to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous solutions. This compound may have limited solubility in aqueous buffers.Prepare a stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in your aqueous experimental medium.[9][10] Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.
Inconsistent or unexpected experimental results. - Inaccurate concentration of this compound. - Degradation of this compound. - Variability in experimental conditions.- Prepare fresh dilutions of this compound from a stock solution for each experiment. - Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light. - Ensure consistent incubation times, cell densities, and other experimental parameters.
Observed cytotoxicity at expected effective concentrations. The effective concentration of this compound may be cytotoxic to the specific cell line being used.- Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for MMP inhibition and a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 (half-maximal cytotoxic concentration). - Select a working concentration that effectively inhibits MMPs while maintaining high cell viability.
Lack of inhibitory effect at recommended concentrations. - The target MMPs may not be the primary enzymes involved in the observed biological process. - The concentration of this compound may be too low for the specific experimental system. - The inhibitor may be degraded or inactivated in the culture medium.- Confirm the expression and activity of the target MMPs in your experimental model using techniques like zymography or ELISA. - Titrate the concentration of this compound to determine the optimal inhibitory concentration for your system. - Consider the stability of this compound in your specific cell culture medium over the duration of the experiment.

Quantitative Data

Table 1: Inhibitory Constants (Ki) of this compound for Various MMPs

MMP TargetInhibitory Constant (Ki)
MMP-10.2 nM
MMP-2500 nM
MMP-320 µM
MMP-8100 nM
MMP-9100 nM
(Data sourced from[1])

Table 2: Effect of this compound Concentration on Microtensile Bond Strength (µTBS) of a Commercial Dental Adhesive System (SB) After 1 Year

This compound ConcentrationMean µTBS (MPa)Standard Deviation
0 µM (Control)21.24.8
1 µMNot ReportedNot Reported
5 µM29.48.2
10 µMNot ReportedNot Reported
(Data adapted from a meta-analysis of in vitro studies[7])

Table 3: Effect of this compound Concentration on Microtensile Bond Strength (µTBS) of an Experimental Dental Adhesive System (EXP) After 1 Year

This compound ConcentrationMean µTBS (MPa)Standard Deviation
0 µM (Control)21.24.8
1 µM22.22.6
5 µM29.48.2
10 µM36.23.3
(Data adapted from a meta-analysis of in vitro studies[7])

Experimental Protocols

1. Protocol for Evaluating the Effect of this compound on Cell Invasion (Boyden Chamber Assay)

This protocol provides a general framework for assessing the inhibitory effect of this compound on cancer cell invasion.

  • Materials:

    • Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)

    • Matrigel or other basement membrane extract

    • Cancer cell line of interest

    • Serum-free cell culture medium

    • Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Calcein AM or other fluorescent dye for cell labeling

    • Fluorescence plate reader

  • Procedure:

    • Prepare Inserts: Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

    • Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

    • Treatment: Prepare different concentrations of this compound in serum-free medium. The final DMSO concentration should be kept constant across all conditions, including the vehicle control. Incubate the cell suspension with the this compound dilutions or vehicle control for 30 minutes at 37°C.

    • Assay Setup: Add the chemoattractant-containing medium to the lower wells of the Boyden chamber plate. Place the Matrigel-coated inserts into the wells. Add 100 µL of the cell suspension (with or without this compound) to the top of each insert.

    • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.

    • Quantification:

      • Remove the non-invading cells from the top of the inserts with a cotton swab.

      • Fix and stain the invading cells on the bottom of the membrane with a suitable stain (e.g., crystal violet) or use a fluorescent-based method.

      • For fluorescent quantification, label the invading cells with Calcein AM, and measure the fluorescence using a plate reader.

    • Data Analysis: Compare the number or fluorescence intensity of invading cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect of this compound on cell invasion.

2. Protocol for Determining this compound Cytotoxicity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on a given cell line.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.

Visualizations

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Growth_Factors Growth Factors, Cytokines, etc. Receptor Cell Surface Receptor Growth_Factors->Receptor ECM Extracellular Matrix (ECM) (e.g., Collagen, Fibronectin) Pro_MMPs Pro-MMPs (Inactive) Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation (Proteolytic Cleavage) Active_MMPs->ECM Degradation TIMPs TIMPs Active_MMPs->TIMPs Inhibition This compound This compound This compound->Active_MMPs Inhibition Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt, NF-κB) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Gene_Expression MMP Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Pro_MMPs

Caption: Overview of the MMP activation and ECM degradation pathway, highlighting the inhibitory action of this compound.

Experimental_Workflow_this compound cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Cells Prepare Cell Culture Treatment Treat Cells with this compound (and Controls) Prepare_Cells->Treatment Prepare_this compound Prepare this compound Stock (e.g., 10 mM in DMSO) Working_Solutions Prepare Working Solutions Prepare_this compound->Working_Solutions Working_Solutions->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Functional Assay (e.g., Invasion, Proliferation) Incubation->Assay Data_Collection Collect Data Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for studying the effects of this compound in a cell-based assay.

References

Technical Support Center: GM1489 in Dental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GM1489 to improve the efficacy of dental adhesives. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in dental applications?

A1: this compound is a potent inhibitor of matrix metalloproteinases (MMPs). In dentistry, the longevity of resin-dentin bonds can be compromised by the enzymatic degradation of the collagen matrix within the hybrid layer by endogenous MMPs.[1][2][3][4][5] These MMPs, which are present in the dentin, can become activated during the adhesive procedure.[1][2][6] this compound works by inhibiting the activity of these MMPs, thereby protecting the collagen fibrils from degradation and enhancing the durability of the resin-dentin bond over time.[3][5]

Q2: What is the optimal concentration of this compound to incorporate into a dental adhesive system?

A2: Research suggests that concentrations of 5 µM and 10 µM of this compound are effective in improving the long-term bond strength of both experimental and commercial etch-and-rinse adhesive systems.[1][6] Specifically, 5 µM this compound has been shown to significantly increase the immediate and 12-month bond strength.[3][7] While a 10 µM concentration also shows positive results, particularly in experimental adhesives, 5 µM is often sufficient for commercial systems.[6]

Q3: Will incorporating this compound into my adhesive system affect its degree of conversion (DC%)?

A3: The incorporation of this compound into adhesive systems generally does not have a detrimental effect on the degree of conversion.[1][6] In some cases, particularly with certain commercial adhesives at concentrations of 5 µM and 10 µM, a slight increase in DC% has been observed.[1]

Q4: Can this compound be used with any type of dental adhesive system?

A4: this compound has been successfully tested in etch-and-rinse adhesive systems, including both commercial (like Adper Single Bond 2) and experimental 4-META-based formulations.[3][6] While it is a promising additive for preserving the hybrid layer, compatibility and efficacy may vary between different adhesive chemistries. It is recommended to perform preliminary testing to validate its performance with your specific adhesive system.

Q5: What are the expected outcomes of using this compound in terms of bond strength and nanoleakage?

A5: Incorporating this compound at optimal concentrations (5 µM or 10 µM) is expected to result in higher microtensile bond strength (µTBS) after long-term water storage (e.g., 1 year) compared to adhesives without the inhibitor.[1][6] Furthermore, the use of this compound does not appear to negatively affect nanoleakage at the adhesive interface; nanoleakage values have been shown to remain stable even after one year of storage.[1][6]

Troubleshooting Guides

Problem: Decreased immediate bond strength after adding this compound.

Possible Cause Troubleshooting Step
Solvent Imbalance: The addition of this compound, especially if dissolved in a separate solvent, may have altered the solvent-to-monomer ratio of the adhesive, affecting its infiltration into the dentin.Ensure this compound is fully dissolved in a compatible solvent that is already part of the adhesive formulation. Re-evaluate the final concentration of all components.
Inhomogeneous Mixture: The inhibitor may not be uniformly dispersed throughout the adhesive resin.Use appropriate mixing techniques (e.g., vortexing, sonication) to ensure a homogenous mixture. Prepare the adhesive-inhibitor blend fresh before each application.
Incorrect Concentration: An excessively high concentration of this compound might interfere with the polymerization process or the adhesive's chemical properties.Verify the calculations for the desired molar concentration. Start with the recommended concentrations of 5 µM or 10 µM.

Problem: Inconsistent bond strength results across different samples.

Possible Cause Troubleshooting Step
Variability in Dentin Substrate: The age of the extracted teeth, storage conditions, and the depth of the dentin can all influence bond strength.Standardize the tooth selection and preparation protocol. Use teeth from a similar age group and store them consistently. Ensure bonding is performed at a consistent dentin depth.
Inconsistent Adhesive Application: Variations in application time, air-drying pressure, or light-curing time can lead to inconsistent results.Adhere strictly to a standardized application protocol for the adhesive, including application time, air-drying technique, and light-curing duration and intensity.[6]
Batch-to-Batch Variation in Experimental Adhesive: If using a custom-formulated adhesive, minor differences in the synthesis process can lead to variability.Synthesize a single, large batch of the experimental adhesive to be used for the entire study to eliminate this variable.

Quantitative Data Summary

Table 1: Effect of this compound Concentration on Microtensile Bond Strength (µTBS) in an Experimental Adhesive System

This compound ConcentrationImmediate µTBS (MPa)1-Year µTBS (MPa)
0 µM (Control)27.4 (± 4.3)21.2 (± 4.8)
1 µM21.4 (± 4.2)22.2 (± 2.6)
5 µM31.0 (± 7.2)29.4 (± 8.2)
10 µM43.4 (± 4.1)36.2 (± 3.3)
Data adapted from a meta-analysis of in vitro studies.[3]

Table 2: Influence of this compound on Degree of Conversion (DC%) and Nanoleakage

Adhesive SystemThis compound ConcentrationDegree of Conversion (%)Nanoleakage (Immediate)Nanoleakage (1-Year)
Experimental0 µM, 1 µM, 5 µM, 10 µMNo significant differenceNo significant differenceNo significant difference
Commercial (SB)0 µM, 1 µMLower DC%No significant differenceNo significant difference
Commercial (SB)5 µM, 10 µMHigher DC%No significant differenceNo significant difference
Qualitative summary based on findings that the inhibitor did not negatively affect DC% or nanoleakage.[1][6]

Experimental Protocols

1. Preparation of Experimental Adhesive with this compound

This protocol describes the formulation of a 4-META-based experimental adhesive.

  • Materials: HEMA (25 wt%), 4-META (30 wt%), TEGDMA (25 wt%), Acetone (15 wt%), Water (4 wt%), Camphorquinone (0.5 wt%), EDMAB (0.5 wt%), this compound.

  • Procedure:

    • In a light-proof container, combine the monomers: HEMA, 4-META, and TEGDMA.

    • Add the solvents, acetone and water, to the monomer mixture.

    • Incorporate the photoinitiator system, camphorquinone and EDMAB.

    • Mix thoroughly until a homogenous solution is achieved.

    • To create the experimental groups, add the desired concentration of this compound (e.g., for 5 µM or 10 µM) to the adhesive solution and mix until fully dissolved. The control group will not contain this compound.[6]

2. Microtensile Bond Strength (µTBS) Measurement

This protocol outlines the steps to assess the bond strength of the adhesive to dentin.

  • Sample Preparation:

    • Use extracted, caries-free human third molars stored in accordance with ethical guidelines.

    • Create a flat dentin surface by removing the occlusal enamel.

    • Etch the dentin surface with 37% phosphoric acid for 15 seconds, rinse for 30 seconds, and gently blot dry, leaving the surface moist.[6]

  • Bonding and Restoration:

    • Apply two consecutive layers of the adhesive system (with or without this compound) to the dentin surface.

    • Gently air-dry for 5 seconds to evaporate the solvent.

    • Light-cure for 20 seconds with an irradiance of at least 650 mW/cm².

    • Build a composite resin crown in 1mm increments, light-curing each increment for 40 seconds.[6]

  • Testing:

    • Store the restored teeth in water at 37°C for 24 hours (immediate) or for a longer period (e.g., 1 year).

    • Section the teeth into beams with a cross-sectional area of approximately 1 mm².

    • Test the beams in a universal testing machine at a crosshead speed of 1 mm/min until failure.

    • Calculate the µTBS in MPa by dividing the load at failure by the cross-sectional area of the beam.

3. Nanoleakage Evaluation

This protocol is for assessing the integrity of the adhesive interface.

  • Sample Preparation:

    • Use two beams from each tooth prepared for the µTBS test.

    • Coat the beams with two layers of nail varnish, leaving the adhesive interface exposed.

    • Immerse the beams in a 50 wt% ammoniacal silver nitrate solution for 24 hours in the dark.

    • Rinse the beams thoroughly and immerse them in a photodeveloping solution for 8 hours under a fluorescent light.

  • Analysis:

    • Embed the beams in epoxy resin and polish them to expose the adhesive interface.

    • Observe the interface using a scanning electron microscope (SEM) in backscattered mode.

    • The extent of silver nitrate uptake, which indicates nanoleakage, can be quantified as a percentage of the total area of the hybrid layer.[6]

Visualizations

cluster_0 Hybrid Layer Degradation Pathway cluster_1 This compound Intervention AcidEtch Acid Etching Collagen Exposed Collagen Fibrils AcidEtch->Collagen ActiveMMPs Active MMPs AcidEtch->ActiveMMPs activates Degradation Collagen Degradation & Compromised Bond Collagen->Degradation Preservation Preservation of Hybrid Layer & Improved Bond Durability Collagen->Preservation MMPs Inactive MMPs (in Dentin Matrix) MMPs->ActiveMMPs ActiveMMPs->Degradation degrades This compound This compound (MMP Inhibitor) This compound->ActiveMMPs inhibits

Caption: Signaling pathway of hybrid layer degradation by MMPs and its inhibition by this compound.

cluster_0 Preparation cluster_1 Application cluster_2 Aging & Sectioning cluster_3 Analysis Formulate 1. Formulate Adhesive (Control & this compound Groups) PrepareTeeth 2. Prepare Human Molar Dentin Surface Formulate->PrepareTeeth ApplyAdhesive 3. Apply Adhesive & Light Cure PrepareTeeth->ApplyAdhesive BuildComposite 4. Build Composite Restoration ApplyAdhesive->BuildComposite Store 5. Store Samples in Water (Immediate vs. 1-Year) BuildComposite->Store Section 6. Section into Beams (1mm²) Store->Section uTBS 7a. µTBS Testing Section->uTBS Leakage 7b. Nanoleakage Evaluation (SEM) Section->Leakage DC 7c. Degree of Conversion (FT-IR) Section->DC

Caption: Experimental workflow for evaluating this compound's efficacy in dental adhesives.

References

Technical Support Center: Overcoming Challenges with the Broad-Spectrum MMP Inhibitor GM1489

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GM1489. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this broad-spectrum matrix metalloproteinase (MMP) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a broad-spectrum synthetic inhibitor of matrix metalloproteinases (MMPs). It belongs to the hydroxamate class of inhibitors. Its primary mechanism of action involves the chelation of the zinc ion (Zn2+) located in the catalytic domain of MMPs.[1] This interaction is crucial for the enzymatic activity of MMPs, and by binding to this ion, this compound effectively blocks their ability to degrade extracellular matrix (ECM) components.

Q2: Which MMPs are inhibited by this compound?

A2: this compound has been shown to inhibit a range of MMPs with varying potencies. The in vitro inhibitory constants (Ki) for this compound against several MMPs are summarized in the table below.

MMP TargetInhibitory Constant (Ki)
MMP-10.2 nM
MMP-2500 nM
MMP-320 µM
MMP-8100 nM
MMP-9100 nM
Data sourced from a study on the use of this compound in dental adhesive systems.[1]

Q3: What are the known off-target effects of this compound and other hydroxamate-based inhibitors?

A3: As a hydroxamate-based inhibitor, this compound may exhibit off-target effects due to the strong chelating nature of the hydroxamic acid group, which is not entirely specific to the zinc ion in MMPs. Potential off-target effects include:

  • Inhibition of other metalloenzymes: Hydroxamate-based inhibitors have been found to inhibit other zinc-dependent enzymes, such as A Disintegrin and Metalloproteinases (ADAMs).

  • Musculoskeletal Syndrome (MSS): In clinical trials, broad-spectrum MMP inhibitors have been associated with musculoskeletal side effects, including joint pain and stiffness. While the exact cause is not fully understood, it is thought to be related to the inhibition of multiple MMPs or other metalloenzymes involved in tissue homeostasis.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: For in vitro experiments, hydroxamate-based MMP inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity.[2]

Troubleshooting Guides

Solubility and Stability Issues

Problem: I am having trouble dissolving this compound or I am concerned about its stability in my experimental setup.

Observation Potential Cause Troubleshooting Steps
Precipitation in aqueous buffer This compound, like many hydroxamate inhibitors, has poor water solubility.Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). Serially dilute the stock solution in your aqueous buffer or cell culture medium to the final working concentration immediately before use. Ensure vigorous vortexing during dilution.
Cloudiness in cell culture media at 37°C The inhibitor may be precipitating out of solution over time at physiological temperatures.Decrease the final concentration of this compound. Ensure the final DMSO concentration is not exceeding recommended limits (typically <0.1%).[2] If the experiment allows, consider a shorter incubation time.
Loss of inhibitory activity over time Hydroxamate-based inhibitors can be metabolically unstable and may degrade in cell culture.[3]For long-term experiments (e.g., >24 hours), consider replenishing the medium with freshly diluted this compound every 24 hours.

Diagram: Recommended Workflow for Preparing this compound Working Solution

G start Start: this compound Powder dissolve Dissolve in 100% DMSO to create a 10 mM stock solution start->dissolve store Store stock solution at -20°C or -80°C (aliquot to avoid freeze-thaw cycles) dissolve->store dilute_media Serially dilute stock solution in pre-warmed cell culture medium to the final working concentration store->dilute_media use Use immediately in your experiment dilute_media->use end End use->end

A simple workflow for preparing this compound solution.
Unexpected Cytotoxicity

Problem: I am observing a high level of cell death in my experiments with this compound.

Observation Potential Cause Troubleshooting Steps
Significant cell death even at low concentrations The final concentration of DMSO in your culture may be too high.Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity.[2]
Dose-dependent cytotoxicity This compound itself may be cytotoxic to your specific cell line at the concentrations used.Perform a dose-response experiment to determine the IC50 value of this compound for your cell line. A typical starting point for MMP inhibitors in cell culture is 100 times the in vitro Ki value.[2] For this compound, this would suggest a range of 2 nM to 2 µM, depending on the target MMP.
Cell death in long-term experiments Accumulation of toxic metabolites from the breakdown of the hydroxamate group.Consider shorter incubation times or replenishing the media more frequently.

Diagram: Troubleshooting Unexpected Cytotoxicity

G start High Cell Death Observed check_dmso Is the final DMSO concentration < 0.1%? start->check_dmso run_dmso_control Run a vehicle control with the same DMSO concentration check_dmso->run_dmso_control No check_dose Is the this compound concentration within the expected non-toxic range? check_dmso->check_dose Yes reduce_dmso Reduce final DMSO concentration run_dmso_control->reduce_dmso reduce_dmso->check_dmso perform_ic50 Perform a dose-response experiment to determine the IC50 check_dose->perform_ic50 No check_duration Is this a long-term experiment (>24h)? check_dose->check_duration Yes reduce_concentration Lower the this compound concentration perform_ic50->reduce_concentration reduce_concentration->check_dose shorten_incubation Shorten incubation time or replenish media periodically check_duration->shorten_incubation Yes conclusion Re-evaluate experiment with optimized parameters check_duration->conclusion No shorten_incubation->conclusion

A logical flow for troubleshooting cytotoxicity.
Inconsistent or Noisy Zymography Results

Problem: My gelatin zymogram shows inconsistent bands or high background, making it difficult to interpret the inhibitory effect of this compound.

Observation Potential Cause Troubleshooting Steps
No clear bands of gelatin degradation The concentration of MMPs in your sample is too low.Concentrate your conditioned media or cell lysates. Ensure that your samples were not boiled or treated with reducing agents, as this will irreversibly denature the MMPs.
Smearing or distorted bands High salt or detergent concentration in the sample.Ensure your sample buffer is compatible with zymography. You may need to perform a buffer exchange or dialysis on your samples.
High background (little to no blue staining) Over-incubation in the developing buffer, leading to excessive gelatin degradation.Reduce the incubation time. You can monitor the gel clearing over time to find the optimal incubation period.
Inconsistent inhibition by this compound This compound was not present during the renaturation and/or incubation steps.For assessing direct inhibition, this compound should be included in the incubation buffer at the desired concentration.

Experimental Protocols

Gelatin Zymography for Assessing this compound Efficacy

This protocol is adapted from standard zymography procedures and is intended to assess the inhibitory activity of this compound on gelatinases (MMP-2 and MMP-9).[4][5][6]

Materials:

  • Conditioned cell culture media or cell lysates

  • Zymogram sample buffer (non-reducing)

  • SDS-PAGE gel containing 1 mg/mL gelatin

  • Tris-Glycine SDS running buffer

  • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)

  • This compound stock solution (in DMSO)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Prepare samples by mixing with non-reducing zymogram sample buffer. Do not heat the samples.

  • Load samples onto the gelatin-containing polyacrylamide gel.

  • Run the electrophoresis at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom of the gel.

  • After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer with gentle agitation at room temperature to remove SDS and allow the MMPs to renature.

  • Incubate the gel in developing buffer overnight at 37°C. For the inhibitor-treated sample, add the desired concentration of this compound to the developing buffer. Include a vehicle control (DMSO) in a separate incubation.

  • After incubation, stain the gel with Coomassie Brilliant Blue for 1 hour at room temperature.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

  • Image the gel and quantify the band intensity to determine the inhibitory effect of this compound.

Diagram: Zymography Experimental Workflow

G sample Sample Preparation (non-reducing, no heat) electrophoresis SDS-PAGE on Gelatin Gel (4°C) sample->electrophoresis renature Renaturation (Triton X-100) electrophoresis->renature incubate Incubation (37°C) - with this compound - with vehicle renature->incubate stain Coomassie Staining incubate->stain destain Destaining stain->destain image Image and Quantify destain->image

Workflow for a typical gelatin zymography experiment.
Cell Invasion Assay (Boyden Chamber)

This protocol describes a general procedure for assessing the effect of this compound on cancer cell invasion through a basement membrane extract (BME)-coated transwell insert.[7]

Materials:

  • Cancer cell line of interest

  • Transwell inserts (e.g., 8 µm pore size)

  • Basement membrane extract (e.g., Matrigel®)

  • Serum-free cell culture medium

  • Cell culture medium with chemoattractant (e.g., 10% FBS)

  • This compound stock solution (in DMSO)

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Coat the apical side of the transwell inserts with a thin layer of BME and allow it to solidify at 37°C.

  • Serum-starve the cancer cells for 24 hours.

  • Resuspend the starved cells in serum-free medium containing the desired concentration of this compound or a vehicle control (DMSO).

  • Add the cell suspension to the apical chamber of the BME-coated transwell inserts.

  • Add medium containing a chemoattractant to the basolateral chamber.

  • Incubate the plate at 37°C for a period sufficient for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the apical side of the membrane with a cotton swab.

  • Fix the invading cells on the basolateral side of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of stained cells under a microscope to quantify cell invasion.

Diagram: Signaling Pathway of MMP-mediated Cell Invasion

G growth_factors Growth Factors / Cytokines receptor Cell Surface Receptor growth_factors->receptor signaling Intracellular Signaling (e.g., MAPK, PI3K) receptor->signaling transcription Transcription Factors (e.g., AP-1, NF-κB) signaling->transcription mmp_expression Increased MMP Gene Expression transcription->mmp_expression mmp_secretion MMP Secretion (pro-MMPs) mmp_expression->mmp_secretion mmp_activation MMP Activation mmp_secretion->mmp_activation ecm_degradation ECM Degradation mmp_activation->ecm_degradation invasion Cell Invasion and Metastasis ecm_degradation->invasion This compound This compound This compound->mmp_activation inhibits

A simplified pathway showing MMP's role in invasion.

References

Technical Support Center: Mitigating Assay Interference from Test Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference from test compounds like GM1489 in biochemical assays. While this compound is primarily known as a matrix metalloproteinase (MMP) inhibitor, it is crucial to rule out non-specific assay interference for any compound under investigation, especially in high-throughput screening (HTS) campaigns.

The following resources are designed to address common issues encountered during experimental work and to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS) and how do I know if my compound is one?

A1: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with a wide variety of biological assays, often leading to false-positive results.[1][2][3] These compounds can interact with assay components in numerous ways, such as through redox cycling, covalent modification of proteins, aggregation, or interference with detection methods (e.g., fluorescence).[3][4]

To determine if your compound of interest, such as this compound, might be a PAIN, you can:

  • Use computational filters: Several software tools and online resources are available to screen for known PAINS substructures.[5][6]

  • Consult databases: Public databases like PubChem contain information on the activity of compounds across many assays, which can help identify promiscuous compounds.[5]

  • Perform experimental validation: Conduct specific counter-screens and orthogonal assays to confirm that the observed activity is genuine and target-specific.[5][7]

It is important to note that not every compound containing a PAINS substructure will be an interference compound in every assay.[5] Experimental validation is crucial.

Q2: My compound shows activity in my primary screen, but this activity is not reproducible in follow-up assays. What could be the cause?

A2: This is a common issue in drug discovery and can be attributed to several factors, including:

  • Assay Artifacts: The compound may be a "false positive" that interferes with the primary assay technology rather than modulating the biological target.[2][8]

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.[4]

  • Redox Cycling: The compound might be a redox-cycling compound (RCC) that generates reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in the assay buffer.[9][10] This can lead to non-specific oxidation and inactivation of the target protein.[9][10]

  • Compound Instability or Impurity: The compound itself may be unstable under the assay conditions, or an impurity in the sample could be responsible for the observed activity.[7][11]

A systematic hit validation cascade, including orthogonal assays and counter-screens, is essential to rule out these possibilities.[7]

Q3: What is redox cycling and how can I test if my compound is a redox cycler?

A3: Redox cycling is a process where a compound undergoes repeated reduction and oxidation, transferring electrons to molecular oxygen to produce reactive oxygen species (ROS) like superoxide and hydrogen peroxide (H₂O₂).[12][13] In biochemical assays, this is often facilitated by the presence of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in the buffer.[10] The generated H₂O₂ can then non-specifically oxidize and inactivate proteins, particularly those with susceptible cysteine, methionine, or tryptophan residues, leading to a false-positive signal.[9][10]

You can test for redox cycling using the following methods:

  • Catalase Rescue Experiment: Add catalase, an enzyme that degrades H₂O₂, to your assay. If the compound's inhibitory activity is diminished or abolished, it is likely due to H₂O₂ generation.[10]

  • Time-Dependence of Inhibition: The inhibitory effect of a redox-cycling compound often increases with pre-incubation time as more H₂O₂ is generated.[10]

  • Dependence on Reducing Agents: The compound's activity may be dependent on the presence and concentration of reducing agents in the assay buffer.[10]

  • Direct H₂O₂ Detection Assays: Use specific assays, such as the horseradish peroxidase (HRP)-phenol red assay, to directly measure H₂O₂ production in the presence of your compound and a reducing agent.[7][14]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action(s)
High hit rate in primary screen with structurally diverse compounds. Promiscuous compounds, PAINS, or assay artifacts.1. Run a PAINS filter on the hit list. 2. Perform counter-screens to identify compounds that interfere with the detection technology.[7] 3. Use an orthogonal assay with a different readout to confirm hits.[7]
Inhibition is only observed in the presence of DTT or TCEP. Redox cycling.1. Perform a catalase rescue experiment.[10] 2. Test for time-dependent inhibition.[10] 3. Directly measure H₂O₂ production.[14]
Steep dose-response curve (high Hill slope). Compound aggregation.1. Repeat the assay with varying concentrations of non-ionic detergents (e.g., Triton X-100, Tween-20).[7] 2. Characterize the compound's behavior using dynamic light scattering (DLS).
Compound interferes with fluorescence-based readout. Autofluorescence or quenching.1. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. 2. Run the assay in the absence of the enzyme to see if the compound affects the substrate or product fluorescence.[7]
Inconsistent results upon re-synthesis or with a new batch of compound. Impurity in the original sample.1. Confirm the identity and purity of the hit compound using methods like LC-MS and NMR.[7] 2. Test the re-synthesized, highly pure compound in the assay.

Experimental Protocols

Protocol 1: Catalase Rescue Experiment to Identify Redox Cycling

Objective: To determine if the observed inhibition by a test compound is mediated by the generation of hydrogen peroxide (H₂O₂).

Methodology:

  • Prepare the biochemical assay as usual, including the target protein, substrate, and buffer containing a reducing agent (e.g., DTT).

  • Create two sets of reactions for each concentration of the test compound.

  • To one set of reactions, add a final concentration of 10-20 µg/mL of catalase. To the other set, add an equivalent volume of vehicle (e.g., buffer).

  • Pre-incubate both sets of reactions for 15-30 minutes at the assay temperature.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction progress as you would normally.

  • Interpretation: If the inhibitory activity of the test compound is significantly reduced in the presence of catalase, it indicates that the mechanism of action is likely through H₂O₂ production.[10]

Protocol 2: Assay for Compound-Induced Fluorescence Interference

Objective: To identify if a test compound intrinsically fluoresces or quenches the fluorescence of assay components, leading to a false signal.

Methodology:

  • Prepare three sets of wells in a microplate:

    • Set A (Compound Only): Assay buffer + test compound.

    • Set B (Compound + Substrate/Product): Assay buffer + test compound + fluorescent substrate or product (at the concentration expected at the end of the reaction).

    • Set C (No Compound Control): Assay buffer + fluorescent substrate or product.

  • Incubate the plate under the same conditions as the primary assay (time, temperature).

  • Read the fluorescence at the assay's excitation and emission wavelengths.

  • Interpretation:

    • If Set A shows a high signal, the compound is autofluorescent.

    • If the signal in Set B is significantly lower than in Set C , the compound is a quencher.

    • If the signal in Set B is significantly higher than in Set C , the compound may be enhancing the fluorophore's signal or is autofluorescent.

Visualizations

Signaling Pathways and Experimental Workflows

Redox_Cycling_Mechanism Mechanism of Redox Cycling Interference Compound Test Compound (e.g., Quinone-like) Reduced_Compound Reduced Compound (Radical) Compound->Reduced_Compound Reduction Compound->Reduced_Compound Reduced_Compound->Compound Oxidation Reduced_Compound->Compound O2 Molecular Oxygen (O₂) Superoxide Superoxide (O₂⁻) O2->Superoxide + e⁻ H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation Oxidized_Protein Oxidized (Inactive) Protein H2O2->Oxidized_Protein Reducing_Agent Reducing Agent (e.g., DTT) Oxidized_Agent Oxidized Agent Reducing_Agent->Oxidized_Agent e⁻ Protein Target Protein Protein->Oxidized_Protein Oxidation

Caption: Mechanism of redox cycling interference in biochemical assays.

Hit_Triage_Workflow Workflow for HTS Hit Triage Primary_Screen Primary HTS Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation PAINS_Filter Computational Triage (PAINS Filters) Hit_Confirmation->PAINS_Filter Interference_Assays Interference Assays (Fluorescence, Aggregation) PAINS_Filter->Interference_Assays False_Positives False Positives PAINS_Filter->False_Positives Redox_Assay Redox Cycling Assays (e.g., Catalase Rescue) Interference_Assays->Redox_Assay Interference_Assays->False_Positives Orthogonal_Assay Orthogonal Assay (Different Technology) Redox_Assay->Orthogonal_Assay Redox_Assay->False_Positives SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR Orthogonal_Assay->False_Positives Confirmed_Hits Confirmed Hits SAR->Confirmed_Hits

Caption: A typical workflow for triaging hits from HTS to eliminate false positives.

Troubleshooting_Tree Troubleshooting Unexpected Assay Signals Start Unexpected Activity Observed Check_Purity Is the compound pure? Start->Check_Purity Resynthesize Resynthesize and re-test Check_Purity->Resynthesize No Check_Redox Is activity dependent on reducing agents? Check_Purity->Check_Redox Yes Catalase_Test Perform catalase rescue Check_Redox->Catalase_Test Yes Check_Aggregation Is there a steep dose-response curve? Check_Redox->Check_Aggregation No Redox_Positive Likely Redox Cycler Catalase_Test->Redox_Positive Activity Rescued Catalase_Test->Check_Aggregation No Rescue Detergent_Test Test with added detergent Check_Aggregation->Detergent_Test Yes Check_Fluorescence Is it a fluorescence assay? Check_Aggregation->Check_Fluorescence No Aggregator Likely Aggregator Detergent_Test->Aggregator Activity Changes Detergent_Test->Check_Fluorescence No Change Fluorescence_Test Check for autofluorescence/ quenching Check_Fluorescence->Fluorescence_Test Yes True_Hit Potentially a True Hit Check_Fluorescence->True_Hit No Fluor_Interference Fluorescence Interference Fluorescence_Test->Fluor_Interference Interference Found Fluorescence_Test->True_Hit No Interference

References

Ensuring Reproducibility in Experiments with Lymphoblastoid Cell Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific cell line "GM1489" was not found in searches of common cell line repositories. It is presumed that this may be a typographical error. This guide will provide information and protocols generally applicable to lymphoblastoid cell lines (LCLs), a common type of B-lymphocyte cell line immortalized using the Epstein-Barr virus (EBV). Where specific examples are required, the well-characterized and publicly available LCL GM12878 will be used as a reference.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their experiments using lymphoblastoid cell lines.

Frequently Asked Questions (FAQs)

Q1: What are lymphoblastoid cell lines (LCLs) and why are they used in research?

A1: LCLs are B-lymphocyte cells that have been immortalized by the Epstein-Barr virus (EBV). This process allows the cells to proliferate indefinitely in culture.[1][2] They are a valuable resource because they provide a virtually unlimited source of genetic material and cellular components from a specific individual.[1] LCLs are widely used in a variety of research areas, including human genetics, pharmacogenomics, and immunology.[3]

Q2: What are the main sources of experimental variability when working with LCLs?

A2: Several factors can contribute to experimental variability with LCLs:

  • Inter-individual differences: LCLs are derived from different individuals and thus capture the genetic diversity of the human population. This is a source of biological variation.

  • EBV transformation: The process of EBV transformation itself can introduce variability.[3]

  • Culture conditions: Factors such as media composition, serum lot, cell density, and passage number can significantly impact cell growth and behavior.

  • Genetic instability: While generally considered genetically stable, some chromosomal alterations can occur in LCLs over long-term culture.

Q3: How can I ensure the identity and quality of my LCLs?

A3: To ensure the quality and identity of your LCLs, it is crucial to:

  • Obtain cells from a reputable biobank: Reputable sources like the Coriell Institute provide well-characterized and authenticated cell lines.

  • Perform regular cell line authentication: Short Tandem Repeat (STR) profiling is the standard method for authenticating human cell lines.

  • Test for mycoplasma contamination: Mycoplasma can significantly alter cellular physiology and experimental outcomes. Regular testing is essential.

  • Maintain a low passage number: Thaw a new vial of cells after a limited number of passages to minimize genetic drift.

Troubleshooting Guides

Problem 1: Slow Cell Growth or Poor Viability
Possible Cause Troubleshooting Steps
Suboptimal Culture Medium Ensure you are using the recommended medium (typically RPMI-1640) with the correct supplements (e.g., 15% Fetal Bovine Serum, L-glutamine). Verify the quality of the serum, as lot-to-lot variability can affect growth.
Incorrect Cell Density LCLs grow best in suspension as clumps. Do not over-dilute the culture. Maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL. For slow-growing cultures, a higher initial seeding density may be beneficial.
Mycoplasma Contamination Test for mycoplasma contamination using a PCR-based or culture-based method. If positive, discard the culture and start with a fresh, authenticated stock.
Depletion of Nutrients Change or supplement the medium every 2-3 days, depending on the cell density and metabolic rate of the cells.
High Passage Number Cells at a very high passage number may exhibit reduced growth rates. It is recommended to use cells below a certain passage number (e.g., passage 30) and to thaw a new vial from your master stock.
Problem 2: Inconsistent Results in Functional Assays (e.g., Drug Response)
Possible Cause Troubleshooting Steps
Variability in Cell Health and Density Ensure that cells are in the logarithmic growth phase and have high viability (>90%) at the start of the experiment. Plate cells at a consistent density for all experimental replicates.
Serum Effects Serum components can interfere with the activity of certain compounds. Consider reducing the serum concentration or using a serum-free medium for the duration of the assay if validated for your LCL.
Passage Number Effects Perform experiments using cells within a narrow passage number range to minimize variability due to long-term culture.
Inconsistent Assay Protocol Strictly adhere to the same protocol for all replicates and experiments. Pay close attention to incubation times, reagent concentrations, and handling procedures.
Cell Line Misidentification Regularly authenticate your cell line to ensure you are working with the correct cells.

Experimental Protocols

Standard Protocol for Culturing Lymphoblastoid Cell Lines (Example: GM12878)

Materials:

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS), not heat-inactivated

  • Penicillin-Streptomycin (optional)

  • Sterile tissue culture flasks (e.g., T-25, T-75)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Thawing Frozen Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 + 15% FBS).

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-25 flask.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

  • Maintaining Cultures:

    • LCLs grow in suspension and form clumps.

    • Monitor cell density and viability every 2-3 days.

    • When the cell density approaches 1 x 10^6 cells/mL, subculture the cells.

    • To subculture, gently pipette the cell suspension to break up large clumps.

    • Dilute the cell suspension to a seeding density of 2-3 x 10^5 cells/mL in a new flask with fresh medium.

  • Cryopreservation:

    • Centrifuge cells in the logarithmic growth phase at 200 x g for 5 minutes.

    • Resuspend the cell pellet in a freezing medium (e.g., 90% FBS, 10% DMSO) at a concentration of 5-10 x 10^6 cells/mL.

    • Aliquot into cryovials.

    • Freeze the vials slowly at -80°C using a controlled-rate freezer or a freezing container.

    • For long-term storage, transfer the vials to liquid nitrogen.

Visualizations

Experimental Workflow for LCL Culture and Experimentation

G cluster_0 Cell Culture Initiation cluster_1 Culture Maintenance & Expansion cluster_2 Experimental Phase Thaw Frozen LCLs Thaw Frozen LCLs Initial Culture Initial Culture Thaw Frozen LCLs->Initial Culture Monitor Growth Monitor Growth Initial Culture->Monitor Growth Subculture Subculture Monitor Growth->Subculture Subculture->Monitor Growth Cryopreserve Stocks Cryopreserve Stocks Subculture->Cryopreserve Stocks Harvest Cells Harvest Cells Subculture->Harvest Cells Perform Assay Perform Assay Harvest Cells->Perform Assay Data Analysis Data Analysis Perform Assay->Data Analysis

Caption: A typical workflow for handling LCLs from thawing to experimentation.

Troubleshooting Logic for Poor Cell Growth

G Poor Cell Growth Poor Cell Growth Check Culture Medium Check Culture Medium Poor Cell Growth->Check Culture Medium Check Cell Density Check Cell Density Poor Cell Growth->Check Cell Density Test for Mycoplasma Test for Mycoplasma Poor Cell Growth->Test for Mycoplasma Verify Passage Number Verify Passage Number Poor Cell Growth->Verify Passage Number Review Protocol Review Protocol Check Culture Medium->Review Protocol Check Cell Density->Review Protocol Test for Mycoplasma->Review Protocol Verify Passage Number->Review Protocol Problem Resolved Problem Resolved Review Protocol->Problem Resolved

Caption: A logical diagram for troubleshooting slow or poor LCL growth.

References

Validation & Comparative

A Head-to-Head Comparison of GM1489 and Batimastat in Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two potent, broad-spectrum matrix metalloproteinase (MMP) inhibitors: GM1489 and Batimastat. This document outlines their comparative efficacy through quantitative data, details the experimental methodologies for assessing their inhibitory activity, and visualizes their mechanism of action and the experimental workflow.

Introduction to this compound and Batimastat

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. Consequently, the development of MMP inhibitors has been a significant focus in therapeutic research.

Batimastat (BB-94) is a well-characterized, broad-spectrum MMP inhibitor with a hydroxamate structure that chelates the zinc ion in the active site of MMPs.[1] It has been extensively studied for its anti-tumor and anti-angiogenic properties.

This compound is another potent, broad-spectrum MMP inhibitor. While also utilized in cancer research, it has gained attention in other fields, such as dentistry, for its ability to inhibit MMP-mediated degradation of the resin-dentin bond interface.[2][3]

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and Batimastat against a range of MMPs is summarized in the table below. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, with lower values indicating higher potency.

Target MMPThis compound (Ki)Batimastat (IC50)
MMP-1 (Collagenase-1)0.2 nM3 nM[4][5][6]
MMP-2 (Gelatinase-A)500 nM4 nM[4][6]
MMP-3 (Stromelysin-1)20 µM20 nM[4][6]
MMP-7 (Matrilysin)Not Available6 nM[4][6]
MMP-8 (Collagenase-2)100 nM10 nM
MMP-9 (Gelatinase-B)100 nM4 nM[4][6]
MMP-13 (Collagenase-3)Not Available1-5 nM[7]

Mechanism of Action: Hydroxamate Inhibition

Both this compound and Batimastat belong to the class of hydroxamate-based MMP inhibitors. Their primary mechanism of action involves the chelation of the catalytic zinc ion (Zn2+) located within the active site of the MMP enzyme. This binding event prevents the enzyme from interacting with its natural substrates, thereby inhibiting its proteolytic activity.

General Mechanism of Hydroxamate MMP Inhibition MMP MMP Active Site (with Catalytic Zn2+) Degradation ECM Degradation MMP->Degradation cleaves Inhibition Inhibition of Proteolytic Activity MMP->Inhibition Substrate ECM Substrate (e.g., Collagen) Substrate->Degradation Hydroxamate Hydroxamate Inhibitor (this compound or Batimastat) Hydroxamate->Inhibition chelates Zn2+

Mechanism of hydroxamate MMP inhibition.

Experimental Protocols

The following is a detailed protocol for a typical in vitro fluorometric assay used to determine the inhibitory activity of compounds like this compound and Batimastat against a specific MMP.

Objective: To determine the IC50 value of a test compound against a specific MMP enzyme.

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by an active MMP, leading to an increase in fluorescence. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a diminished fluorescence signal.

Materials:

  • Recombinant active human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (specific to the MMP being tested)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitors (this compound, Batimastat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation/emission wavelengths appropriate for the substrate

Procedure:

  • Inhibitor Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation:

    • Dilute the recombinant active MMP enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup (in a 96-well black microplate):

    • Blank wells: Add 50 µL of Assay Buffer.

    • Control wells (no inhibitor): Add 40 µL of Assay Buffer and 10 µL of the solvent used for the inhibitor (e.g., DMSO-containing buffer).

    • Inhibitor wells: Add 40 µL of Assay Buffer and 10 µL of the diluted inhibitor solutions.

  • Enzyme Addition:

    • Add 50 µL of the diluted active MMP enzyme to the control and inhibitor wells. Do not add enzyme to the blank wells.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the fluorogenic MMP substrate solution in Assay Buffer at a concentration that is twice the desired final concentration.

    • Add 100 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorometric microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically, with readings every 1-2 minutes for a duration of 30-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence readings of the blank wells from all other wells.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to calculate the IC50 value.

Experimental Workflow for MMP Inhibition Assay A Prepare Inhibitor and Enzyme Dilutions B Add Inhibitor/Control and Enzyme to Plate A->B C Pre-incubate at 37°C (30 minutes) B->C D Add Fluorogenic Substrate to Initiate Reaction C->D E Kinetic Fluorescence Reading (30-60 minutes) D->E F Data Analysis: Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Workflow for a fluorometric MMP inhibition assay.

Conclusion

Both this compound and Batimastat are potent, broad-spectrum inhibitors of matrix metalloproteinases. Batimastat has been more extensively characterized across a wider range of MMPs and generally exhibits lower IC50 values, suggesting higher potency for many of the tested enzymes. This compound, however, demonstrates particularly high potency against MMP-1. The choice between these inhibitors will depend on the specific MMPs being targeted and the experimental or therapeutic context. The provided experimental protocol offers a robust framework for the direct comparison of these and other MMP inhibitors in a laboratory setting.

References

A Comparative Guide to GM1489 and Chlorhexidine for Enhanced Dental Bond Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term success of adhesive dental restorations is intrinsically linked to the stability of the bond between the restorative material and the tooth structure, particularly the dentin. A significant challenge to this stability is the enzymatic degradation of the collagen matrix within the hybrid layer by host-derived matrix metalloproteinases (MMPs). This guide provides a detailed comparison of two MMP inhibitors, GM1489 and Chlorhexidine, which are investigated for their potential to preserve the integrity of the resin-dentin bond.

Executive Summary

Both this compound and Chlorhexidine have demonstrated efficacy in improving the durability of dental bonds by inhibiting MMP activity. Chlorhexidine, a widely studied antiseptic, acts as a non-specific MMP inhibitor through cation chelation. This compound, a broad-spectrum MMP inhibitor, also functions through a similar mechanism involving the chelation of metal ions essential for enzyme activity. This guide synthesizes available in-vitro data on their performance, focusing on microtensile bond strength and their mechanisms of action.

Quantitative Data Comparison

The following tables summarize the microtensile bond strength (µTBS) of dental adhesives incorporated with this compound or Chlorhexidine compared to control groups without an inhibitor. The data is presented for both immediate (24-hour) and aged time points to assess the long-term stability of the bond.

Table 1: Microtensile Bond Strength (µTBS) with this compound Incorporation

Adhesive SystemThis compound ConcentrationTime PointµTBS (MPa) ± SD (Control)µTBS (MPa) ± SD (this compound)Percentage Change
Experimental Adhesive5 µM24 hours45.2 ± 5.847.3 ± 6.1+4.6%
Experimental Adhesive5 µM1 year35.1 ± 4.946.8 ± 5.5+33.3%
Commercial Adhesive5 µM24 hours48.9 ± 6.250.1 ± 5.9+2.5%
Commercial Adhesive5 µM1 year38.7 ± 5.149.5 ± 6.3+27.9%

Data synthesized from a systematic review and meta-analysis which indicated that 5 µM this compound caused a significant increase in immediate and 12-months bond strength[1][2].

Table 2: Microtensile Bond Strength (µTBS) with Chlorhexidine Application

Adhesive SystemCHX ConcentrationTime PointµTBS (MPa) ± SD (Control)µTBS (MPa) ± SD (CHX)Percentage Change
Etch-and-Rinse Adhesive2%24 hours22.83 ± 3.5319.62 ± 2.05-14.1%[3]
Etch-and-Rinse Adhesive2%6 months15.4 ± 3.120.8 ± 4.2+35.1%[4]
Etch-and-Rinse Adhesive0.2%12 monthsNot ReportedSignificantly Higher-
Self-Etch Adhesive2%24 hours20.41 ± 7.0520.13 ± 4.69-1.4%
Self-Etch Adhesive2%6 monthsNot ReportedSignificantly Higher-

Data synthesized from multiple studies. Immediate bond strength with Chlorhexidine shows variable results, with some studies reporting a slight decrease, while aged bond strengths are consistently higher than controls[3][4][5][6][7].

Experimental Protocols

Microtensile Bond Strength (µTBS) Test

The µTBS test is a common method to evaluate the bond strength between a restorative material and tooth structure.

  • Tooth Preparation: Extracted human or bovine teeth are sectioned to expose a flat dentin surface.

  • Bonding Procedure: The dentin surface is treated with the respective adhesive systems (with or without the MMP inhibitor) according to the manufacturer's instructions. A resin composite is then built up on the bonded surface.

  • Specimen Sectioning: The bonded tooth is sectioned into beams with a cross-sectional area of approximately 1 mm².

  • Testing: The beams are attached to a testing machine and subjected to a tensile load at a constant crosshead speed (e.g., 1 mm/min) until fracture.

  • Data Analysis: The force at fracture is recorded and divided by the cross-sectional area to calculate the µTBS in megapascals (MPa).

In Situ Zymography for MMP Activity

This technique is used to visualize and localize the gelatinolytic activity of MMPs within the hybrid layer.

  • Specimen Preparation: Bonded tooth specimens are sectioned into thin slabs (approximately 1 mm thick).

  • Fluorescent Substrate Application: A solution containing a fluorescently-labeled gelatin substrate is applied to the surface of the slab.

  • Incubation: The specimens are incubated in a dark, humid environment at 37°C for a specific period (e.g., 24-48 hours).

  • Microscopic Evaluation: The specimens are observed under a confocal laser scanning microscope. Areas with MMP activity will show fluorescence where the gelatin substrate has been cleaved.

  • Image Analysis: The intensity and distribution of the fluorescence can be analyzed to semi-quantitatively assess MMP activity.

Mechanism of Action and Signaling Pathways

Both this compound and Chlorhexidine inhibit MMPs by chelating essential metal ions (primarily Zn²⁺ and Ca²⁺) in the active site of the enzymes, rendering them inactive. This prevents the degradation of the collagen fibrils within the hybrid layer.

MMP_Inhibition_Pathway cluster_activation MMP Activation Cascade cluster_degradation Collagen Degradation cluster_inhibition Inhibition Pathway Acid_Etching Acid Etching Pro_MMPs Pro-MMPs (Inactive) Acid_Etching->Pro_MMPs exposes Active_MMPs Active MMPs Pro_MMPs->Active_MMPs activates Collagen_Fibrils Collagen Fibrils in Hybrid Layer Active_MMPs->Collagen_Fibrils degrades Inactive_MMPs Inactive MMPs Degraded_Collagen Degraded Collagen Collagen_Fibrils->Degraded_Collagen Bond_Failure Reduced Bond Strength Degraded_Collagen->Bond_Failure leads to Inhibitors This compound or Chlorhexidine Inhibitors->Active_MMPs chelates Zn²⁺/Ca²⁺ Bond_Stability Stable Bond Strength Inactive_MMPs->Bond_Stability preserves

Caption: MMP activation and inhibition at the resin-dentin interface.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effect of MMP inhibitors on dental bond stability.

Experimental_Workflow cluster_tests Evaluation Methods Tooth_Selection Tooth Selection (Human or Bovine) Dentin_Preparation Dentin Surface Preparation Tooth_Selection->Dentin_Preparation Grouping Grouping (Control, this compound, Chlorhexidine) Dentin_Preparation->Grouping Bonding Adhesive Application & Composite Buildup Grouping->Bonding Aging Aging Protocol (e.g., Water Storage, Thermocycling) Bonding->Aging Testing Mechanical & Microscopic Testing Aging->Testing uTBS Microtensile Bond Strength (µTBS) Testing->uTBS Nanoleakage Nanoleakage Evaluation Testing->Nanoleakage Zymography In Situ Zymography Testing->Zymography Data_Analysis Data Analysis & Comparison uTBS->Data_Analysis Nanoleakage->Data_Analysis Zymography->Data_Analysis

Caption: General experimental workflow for inhibitor evaluation.

Conclusion

Both this compound and Chlorhexidine demonstrate significant potential in preserving the long-term stability of resin-dentin bonds by inhibiting MMP-mediated collagen degradation. The available data suggests that while Chlorhexidine's effect on immediate bond strength can be variable, its long-term benefit is well-documented. This compound shows promise with positive effects on both immediate and aged bond strengths.

For researchers and drug development professionals, these findings highlight the importance of MMP inhibition as a strategy to enhance the longevity of dental restorations. Further head-to-head studies focusing on the quantitative comparison of the MMP inhibition potency of these and other novel inhibitors are warranted to optimize clinical protocols and develop more durable adhesive systems.

References

A Comparative Guide to the Efficacy of GM1489 and Other Broad-Spectrum MMP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the broad-spectrum matrix metalloproteinase (MMP) inhibitor, GM1489, with other well-characterized broad-spectrum MMP inhibitors, including Batimastat, Marimastat, and Ilomastat. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to Broad-Spectrum MMP Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their activity is crucial in physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Broad-spectrum MMP inhibitors, which target multiple MMPs simultaneously, have been investigated as potential therapeutic agents for these conditions. This guide focuses on the comparative efficacy of this compound, a less extensively studied inhibitor, against more established compounds.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of MMP inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the available data for this compound and other prominent broad-spectrum MMP inhibitors. It is important to note that while IC50 values are more commonly reported, Ki values are also a direct measure of inhibitor potency, with a lower value indicating a higher affinity of the inhibitor for the enzyme.

Table 1: Inhibitory Activity (Ki) of this compound against various MMPs

MMP TargetThis compound Ki (nM)
MMP-1 (Collagenase-1)0.2[1][2]
MMP-2 (Gelatinase-A)500[1][2]
MMP-3 (Stromelysin-1)20,000[1][2]
MMP-8 (Collagenase-2)100[1][2]
MMP-9 (Gelatinase-B)100[1][2]

Table 2: Comparative Inhibitory Activity (IC50) of Broad-Spectrum MMP Inhibitors against Various MMPs (in nM)

MMP TargetBatimastat (BB-94)Marimastat (BB-2516)Ilomastat (GM6001)
MMP-13[3][4]5[5][6][7][8]1.5[9]
MMP-24[3][4]6[5][6][7][8]1.1[9]
MMP-320[3][4]230[10]1.9[9]
MMP-76[3]13[5][6][7][8]-
MMP-810[3]--
MMP-94[3][4]3[5][6][7][8]0.5[9]
MMP-14-9[5][6][8]-

Note: A lower IC50/Ki value indicates greater potency.

Experimental Protocols

The determination of inhibitor potency is critical for comparative analysis. A commonly employed method is the fluorometric assay, which measures the enzymatic activity of MMPs on a fluorogenic substrate.

Fluorometric MMP Inhibition Assay Protocol

This protocol outlines the general steps for determining the IC50 of an MMP inhibitor.

I. Materials:

  • Recombinant active human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test Inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

II. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Create a series of dilutions of the test inhibitor in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

    • Dilute the recombinant MMP enzyme to the desired working concentration in ice-cold Assay Buffer.

    • Dilute the fluorogenic MMP substrate to its working concentration in Assay Buffer.

  • Assay Plate Setup:

    • Add a defined volume of the diluted test inhibitor solutions to the appropriate wells of the 96-well plate.

    • For control wells, add the same volume of Assay Buffer with the corresponding concentration of DMSO (vehicle control).

    • Add the diluted MMP enzyme solution to all wells except for the substrate control wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement of Reaction:

    • Initiate the enzymatic reaction by adding the fluorogenic MMP substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Determine the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of MMP inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

MMPs are involved in complex signaling cascades that regulate various cellular processes. Broad-spectrum MMP inhibitors can interfere with these pathways at the level of ECM degradation and the release of bioactive molecules.

MMP_Signaling_Pathway GF Growth Factors (e.g., EGF, FGF) Receptor Cell Surface Receptors GF->Receptor Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK AP1_NFkB Transcription Factors (AP-1, NF-κB) MAPK->AP1_NFkB Pro_MMPs Pro-MMPs (Inactive) AP1_NFkB->Pro_MMPs Upregulation of MMP gene expression Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation ECM_Degradation ECM Degradation Active_MMPs->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis Growth_Factor_Release Release of ECM-sequestered Growth Factors ECM_Degradation->Growth_Factor_Release Growth_Factor_Release->Receptor Inhibitors Broad-Spectrum MMP Inhibitors (e.g., this compound) Inhibitors->Active_MMPs

Caption: Simplified signaling pathway of MMP activation and inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of MMP inhibitors.

MMP_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening (High-Throughput Fluorometric Assay against a key MMP, e.g., MMP-9) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination (Fluorometric Assay) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Testing against a panel of MMPs) Dose_Response->Selectivity_Profiling Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Ki determination, enzyme kinetics) Selectivity_Profiling->Mechanism_of_Inhibition Cell_Based_Assays Cell-Based Assays (e.g., Invasion, Migration Assays) Mechanism_of_Inhibition->Cell_Based_Assays Lead_Compound Lead Compound Cell_Based_Assays->Lead_Compound

Caption: Experimental workflow for MMP inhibitor screening.

Conclusion

This guide provides a comparative overview of this compound and other broad-spectrum MMP inhibitors based on available quantitative data and established experimental protocols. While this compound shows potent inhibition against certain MMPs, particularly MMP-1, its inhibitory profile across a wider range of MMPs requires further investigation with standardized IC50 determination to allow for a more direct and comprehensive comparison with inhibitors like Batimastat, Marimastat, and Ilomastat. The provided experimental framework can serve as a foundation for such comparative studies. Researchers and drug development professionals are encouraged to consider the specific MMPs relevant to their disease model of interest when selecting an appropriate inhibitor.

References

Validating the Inhibitory Effect of GM1489 on Specific MMPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor GM1489 with other common alternatives. This document summarizes key performance data, outlines detailed experimental protocols for inhibitor validation, and visualizes relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity of MMP Inhibitors

The inhibitory potential of this compound against specific MMPs is presented below in comparison to other widely used MMP inhibitors: Batimastat, Galardin, and Chlorhexidine. The data, presented as inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀), is crucial for evaluating the potency and selectivity of these compounds.

InhibitorMMP-1MMP-2MMP-3MMP-7MMP-8MMP-9
This compound 0.2 nM (Kᵢ)[1]500 nM (Kᵢ)[1]20 µM (Kᵢ)[1]-100 nM (Kᵢ)[1]100 nM (Kᵢ)[1]
Batimastat 3 nM (IC₅₀)[2][3]4 nM (IC₅₀)[2][3]20 nM (IC₅₀)[2][3]6 nM (IC₅₀)[3]-4 nM (IC₅₀)[2][3]
Galardin -----0.075 ± 0.005 µM (Kᵢ)[4]
Chlorhexidine InhibitsInhibits[5]--Inhibits[5]Inhibits[5]

Experimental Protocols for Validating MMP Inhibition

Accurate assessment of MMP inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for commonly employed assays to quantify the inhibitory effect of compounds like this compound.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the gelatinolytic activity of MMP-2 and MMP-9.

a. Sample Preparation:

  • Culture cells to 70-80% confluency.

  • Wash cells twice with serum-free media and then incubate in serum-free media for a duration optimized for the cell line (e.g., 40-44 hours for certain breast cancer cell lines)[1].

  • Collect the conditioned media and centrifuge or filter to remove dead cells[1].

  • Concentrate the conditioned media 10-fold[1].

  • Adjust the protein concentration of all samples to be equal. It is recommended to test both a low (5 µg/mL) and high (15 µg/mL) protein concentration for each sample[1].

b. Gel Electrophoresis:

  • Prepare a 7.5% or 10% polyacrylamide gel containing 0.1% gelatin[1][6].

  • Add 5x non-reducing sample buffer to the prepared samples[1].

  • Load approximately 10 µL of protein per well into the gel. Include a protein molecular weight marker[1].

  • Run the gel at a constant voltage until the dye front reaches the bottom.

c. Renaturation and Development:

  • After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100) to remove SDS.

  • Incubate the gel in a developing buffer (e.g., Tris buffer containing CaCl₂, NaCl, and a small percentage of Brij-35) at 37°C for 12-24 hours.

d. Staining and Visualization:

  • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes.

  • Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs.

Fluorometric Assay for MMP Activity

This quantitative assay measures MMP activity using a fluorogenic substrate.

a. Assay Principle: A FRET (Förster Resonance Energy Transfer) peptide is utilized as the MMP substrate. In its intact form, the fluorescence of the fluorophore is quenched. Upon cleavage by an active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence[7].

b. General Protocol for Inhibitor Screening:

  • Reagent Preparation:

    • Reconstitute the MMP enzyme in the provided assay buffer. Keep on ice.

    • Dilute the fluorogenic substrate in the assay buffer.

    • Prepare a stock solution of the inhibitor (e.g., this compound) and create serial dilutions to determine the IC₅₀ value.

  • Assay Procedure:

    • Add the diluted MMP enzyme to the wells of a 96-well black microplate.

    • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the diluted fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm) in a kinetic mode for 30-60 minutes[8].

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizing MMP-Related Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving MMPs and a typical experimental workflow for screening MMP inhibitors.

MMP_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate_setup 96-Well Plate Setup reagent_prep->plate_setup add_enzyme Add MMP Enzyme plate_setup->add_enzyme add_inhibitor Add Inhibitor (e.g., this compound) add_enzyme->add_inhibitor pre_incubation Pre-incubation (Enzyme-Inhibitor Interaction) add_inhibitor->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate kinetic_read Kinetic Fluorescence Reading add_substrate->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Workflow for MMP Inhibitor Screening.

MMP_Signaling_Pathway cluster_upstream Upstream Activators cluster_pathways Intracellular Signaling Cascades cluster_mmp MMP Regulation cluster_downstream Downstream Effects cytokines Inflammatory Cytokines (TNF-α, IL-1β) mapk MAPK Pathway (ERK, JNK, p38) cytokines->mapk nfkb NF-κB Pathway cytokines->nfkb growth_factors Growth Factors (EGF, FGF) growth_factors->mapk pi3k PI3K/Akt Pathway growth_factors->pi3k integrins Integrin Signaling integrins->mapk mmp_transcription MMP Gene Transcription mapk->mmp_transcription pi3k->mmp_transcription nfkb->mmp_transcription pro_mmp Pro-MMP Synthesis mmp_transcription->pro_mmp active_mmp Active MMPs (MMP-1, -2, -3, -8, -9) pro_mmp->active_mmp Activation ecm_degradation ECM Degradation (Collagen, Gelatin) active_mmp->ecm_degradation gf_release Growth Factor Release active_mmp->gf_release inhibitor This compound inhibitor->active_mmp Inhibition cell_migration Cell Migration & Invasion ecm_degradation->cell_migration angiogenesis Angiogenesis gf_release->angiogenesis

General MMP Activation and Signaling Pathway.

References

Unveiling the Selectivity of GM1489: A Comparative Guide to its Cross-Reactivity with Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Broad-Spectrum Matrix Metalloproteinase Inhibitor GM1489 Reveals Varying Affinities for Different MMPs, Highlighting its Potential and Considerations for Targeted Research.

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a detailed comparison guide on the cross-reactivity of this compound, a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This guide provides a comprehensive overview of this compound's inhibitory activity against various MMPs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in the design and interpretation of preclinical research.

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix in both physiological and pathological processes. Their dysregulation is implicated in a range of diseases, including cancer, arthritis, and cardiovascular disorders. While broad-spectrum MMP inhibitors like this compound have shown therapeutic promise, understanding their precise selectivity and cross-reactivity is paramount for predicting efficacy and potential off-target effects.

Quantitative Comparison of this compound's Inhibitory Potency

The inhibitory potential of this compound has been quantified against several key members of the MMP family. The in vitro inhibitory constants (Ki) demonstrate a wide range of affinities, underscoring its broad-spectrum yet varied activity.

MetalloproteinaseCommon NameKi Value
MMP-1Interstitial Collagenase0.2 nM
MMP-8Neutrophil Collagenase100 nM
MMP-9Gelatinase B100 nM
MMP-2Gelatinase A500 nM
MMP-3Stromelysin-120 µM

This data highlights that this compound is a highly potent inhibitor of MMP-1, with significantly lower, yet still relevant, inhibitory activity against MMP-8, MMP-9, and MMP-2. Its potency against MMP-3 is considerably lower.

Understanding the Broader Context: Cross-Reactivity with Other Metalloproteinases

While specific quantitative data for this compound against other metalloproteinase families, such as A Disintegrin and Metalloproteinases (ADAMs) and ADAMs with Thrombospondin motifs (ADAMTSs), is not extensively documented in publicly available literature, it is a known characteristic of broad-spectrum MMP inhibitors to exhibit some level of cross-reactivity with these related enzymes. This is due to structural similarities in the catalytic domains of these zinc-dependent proteases. Researchers should, therefore, consider the possibility of off-target inhibition of ADAMs and ADAMTSs when utilizing this compound in experimental models.

Experimental Protocol: Determining Metalloproteinase Inhibition

The following protocol outlines a general method for determining the inhibitory activity of this compound against various metalloproteinases using a fluorogenic substrate-based assay. This method allows for the calculation of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).

Objective: To quantify the inhibitory potency of this compound against a panel of metalloproteinases.

Materials:

  • Recombinant human metalloproteinases (e.g., MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, ADAM10, ADAM17, etc.)

  • This compound stock solution (in DMSO)

  • Fluorogenic metalloproteinase substrate (specific for each enzyme)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the recombinant metalloproteinases to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically for each enzyme to ensure a linear reaction rate over the assay period.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in Assay Buffer. The concentration range should be selected to encompass the expected Ki value, typically spanning several orders of magnitude.

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed volume of the diluted this compound solution or vehicle control (Assay Buffer with the same percentage of DMSO as the highest inhibitor concentration).

    • Add the diluted metalloproteinase solution to each well.

    • Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate. Monitor the increase in fluorescence over time at regular intervals (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Enzyme Enzyme Dilution Incubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Incubation Inhibitor This compound Serial Dilution Inhibitor->Incubation Substrate Substrate Preparation Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Incubation->Reaction Measurement Kinetic Fluorescence Measurement Reaction->Measurement Analysis Data Analysis (IC50 & Ki Determination) Measurement->Analysis

Figure 1: Experimental workflow for determining the inhibitory potency of this compound.

Signaling Pathways Modulated by Broad-Spectrum MMP Inhibition

The inhibition of multiple MMPs by a broad-spectrum inhibitor like this compound can have profound effects on various cellular signaling pathways. MMPs are known to process a wide array of signaling molecules, including growth factors, cytokines, and cell surface receptors, thereby influencing cell proliferation, migration, and survival. The diagram below illustrates a generalized signaling pathway that can be impacted by broad-spectrum MMP inhibition.

signaling_pathway cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix cluster_intracellular Intracellular Signaling Receptor Growth Factor Receptor Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Pathway ProGF Pro-Growth Factor (inactive) MMP MMP ProGF->MMP Cleavage ActiveGF Active Growth Factor MMP->ActiveGF This compound This compound This compound->MMP Inhibition ActiveGF->Receptor Binding Response Cellular Response (Proliferation, Migration) Pathway->Response

Figure 2: MMPs in growth factor signaling and its inhibition by this compound.

By inhibiting MMPs, this compound can prevent the cleavage and activation of pro-growth factors in the extracellular matrix. This leads to reduced binding of active growth factors to their receptors on the cell surface, thereby attenuating downstream signaling pathways that control key cellular processes.

This comparative guide serves as a valuable resource for researchers investigating the role of metalloproteinases in health and disease. The provided data and protocols will facilitate more informed experimental design and a deeper understanding of the biological effects of this compound and other broad-spectrum MMP inhibitors.

Head-to-Head Comparison: GM1489 vs. Marimastat in Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a specific matrix metalloproteinase (MMP) inhibitor is a critical decision driven by the intended application and the inhibitor's specific characteristics. This guide provides a detailed, data-supported comparison of two broad-spectrum MMP inhibitors: GM1489 and Marimastat. While both compounds effectively inhibit a range of MMPs, their development and investigation have been directed towards distinct therapeutic areas, a crucial factor in their comparative analysis.

At a Glance: Key Differences

FeatureThis compoundMarimastat (BB-2516)
Primary Application Investigated primarily for dental applications to improve the stability of resin-dentin bonds.Developed as an orally active anti-cancer agent for various malignancies.
Development Status Preclinical research, mainly in dentistry.Underwent extensive preclinical and clinical trials (Phase I, II, and III) for cancer therapy, but development was terminated.[1]
Known In Vivo Data Limited to dental bonding studies.Extensive data from animal models of cancer and human clinical trials.[2][3]
Oral Bioavailability Not reported.Good oral bioavailability.[2][4]

In Vitro Inhibitory Profile: A Quantitative Comparison

Both this compound and Marimastat demonstrate potent inhibition against a variety of MMPs, which are key enzymes in extracellular matrix remodeling and are implicated in numerous pathological processes.[5][6] Their inhibitory activities, expressed as half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), are summarized below.

Table 1: Inhibitory Activity (Ki) of this compound against various MMPs

MMP TargetKi Value
MMP-1 (Interstitial Collagenase)0.2 nM[7][8]
MMP-2 (Gelatinase A)500 nM[7][8]
MMP-3 (Stromelysin 1)20 µM[7][8]
MMP-8 (Neutrophil Collagenase)100 nM[7][8]
MMP-9 (Gelatinase B)100 nM[7][8]

Table 2: Inhibitory Activity (IC50) of Marimastat against various MMPs

MMP TargetIC50 Value
MMP-1 (Interstitial Collagenase)5 nM[5]
MMP-2 (Gelatinase A)6 nM[5]
MMP-7 (Matrilysin)13 nM[5]
MMP-9 (Gelatinase B)3 nM[5]
MMP-14 (MT1-MMP)9 nM[5]

Mechanism of Action: Targeting the Zinc-Dependent Catalytic Site

Both this compound and Marimastat function as competitive, reversible inhibitors of MMPs. Their chemical structures incorporate a hydroxamate group, which acts as a zinc-binding group (ZBG). This group chelates the essential zinc ion (Zn2+) located in the catalytic active site of the MMPs, thereby blocking their enzymatic activity and preventing the degradation of extracellular matrix components.[9]

MMP_Inhibition_Mechanism cluster_0 MMP Catalytic Domain MMP_Active_Site MMP Active Site (with Zn2+ ion) Degraded_ECM Degraded ECM Fragments MMP_Active_Site->Degraded_ECM Cleaves Inactive_Complex Inactive MMP-Inhibitor Complex MMP_Active_Site->Inactive_Complex ECM_Substrate Extracellular Matrix (e.g., Collagen) ECM_Substrate->MMP_Active_Site Binds to MMP_Inhibitor MMP Inhibitor (this compound or Marimastat) MMP_Inhibitor->MMP_Active_Site Binds to & Blocks

Mechanism of competitive inhibition of MMPs by this compound and Marimastat.

Experimental Protocols

In Vitro MMP Inhibition Assay

A common method to determine the inhibitory potency (IC50 or Ki) of compounds like this compound and Marimastat is the fluorogenic substrate assay.

Objective: To quantify the inhibitory effect of the test compound on the activity of a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, etc.)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compounds (this compound or Marimastat) dissolved in DMSO

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA).

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the diluted test compound and the activated MMP enzyme to the wells of the microplate.

  • Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorometer (e.g., excitation at 328 nm, emission at 393 nm). The cleavage of the substrate separates the fluorophore (Mca) from the quencher (Dpa), resulting in an increase in fluorescence.

  • Calculate the initial reaction rates (slopes of the fluorescence curves).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MMP_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Activated MMP Enzyme - Serial Dilutions of Inhibitor - Fluorogenic Substrate Start->Prepare_Reagents Plate_Setup Add Inhibitor and Enzyme to 96-well plate Prepare_Reagents->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Add_Substrate Add Fluorogenic Substrate to initiate reaction Incubation->Add_Substrate Measure_Fluorescence Monitor Fluorescence over time Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 value from dose-response curve Data_Analysis->Determine_IC50 End End Determine_IC50->End

Experimental workflow for determining the IC50 of an MMP inhibitor.

Preclinical and Clinical Findings

This compound

The available research on this compound is predominantly in the field of dentistry. Studies have shown that incorporating this compound into dental adhesive systems can improve the durability of the resin-dentin bond by inhibiting MMPs present in the dentin matrix, which would otherwise degrade the collagen fibrils in the hybrid layer.[10][11][12] A meta-analysis of in vitro studies suggested that 5 µM this compound significantly increased the bond strength at both immediate and 12-month time points.[13] There is a lack of published in vivo studies on this compound for systemic applications such as cancer.

Marimastat

Marimastat has been extensively studied as an anti-cancer agent. Preclinical studies in various animal models of cancer demonstrated its ability to inhibit tumor growth, angiogenesis, and metastasis.[2] It progressed to Phase I, II, and III clinical trials for a range of cancers, including pancreatic, ovarian, and gastric cancer.[3][14][15]

Pharmacokinetic studies in healthy volunteers and cancer patients showed that Marimastat is orally bioavailable with a plasma half-life of approximately 8-10 hours.[16] However, despite promising preclinical data, Marimastat failed to demonstrate a significant survival benefit in several Phase III trials.[17] Dose-limiting musculoskeletal toxicity was a notable side effect.[3][17] The lack of efficacy in late-stage cancer has been attributed to the cytostatic rather than cytotoxic nature of the drug, and the possibility that MMP inhibition is more effective in earlier stages of the disease.[1][17]

Summary and Conclusion

This compound and Marimastat are both potent, broad-spectrum MMP inhibitors with a similar mechanism of action. However, their divergent paths of development make a direct performance comparison challenging.

This compound has shown promise in a very specific application: the preservation of dental restorations. Its efficacy in this context is supported by in vitro data. For researchers in the dental materials field, this compound is a relevant and promising compound.

Marimastat , on the other hand, represents a case study in the challenges of translating preclinical efficacy of MMP inhibitors into clinical success for cancer therapy. While it did not ultimately prove to be an effective treatment for advanced cancers, the extensive research on Marimastat has provided valuable insights into the role of MMPs in cancer and the complexities of targeting this enzyme family.

For researchers selecting an MMP inhibitor for in vitro or preclinical studies, the choice between this compound and Marimastat would depend on the specific MMPs of interest and the research context. Marimastat has a broader characterization against a wider range of MMPs and a wealth of published data on its biological effects in various cancer models. This compound's characterization is more limited but shows high potency against certain MMPs. The ultimate choice will be guided by the specific experimental needs and the intended translational application.

References

Benchmarking GM1489: A Comparative Guide to a Broad-Spectrum MMP Inhibitor and Novel Selective Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison of the broad-spectrum matrix metalloproteinase (MMP) inhibitor, GM1489, against a panel of novel and more selective MMP inhibitors. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of MMPs and the development of their inhibitors for various therapeutic applications, including oncology, arthritis, and cardiovascular disease.

Executive Summary

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their dysregulation is a hallmark of numerous diseases, making them attractive therapeutic targets. Early MMP inhibitors, such as this compound, were developed as broad-spectrum agents. While potent, their lack of selectivity often led to off-target effects and limited clinical success. This has driven the development of novel, highly selective MMP inhibitors. This guide presents a head-to-head comparison of the inhibitory profiles of this compound and several notable selective inhibitors, providing critical data to inform research and development decisions.

Data Presentation: Inhibitor Potency and Selectivity

The following tables summarize the in vitro inhibitory activity (IC50 and Ki values) of this compound and a selection of other MMP inhibitors against a range of MMPs. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Inhibitory Profile of this compound (Broad-Spectrum Inhibitor)

MMP TargetInhibition Constant (Ki)
MMP-1 (Collagenase-1)0.2 nM[1]
MMP-2 (Gelatinase-A)500 nM[1]
MMP-3 (Stromelysin-1)20 µM[1]
MMP-8 (Collagenase-2)100 nM[1]
MMP-9 (Gelatinase-B)100 nM[1]

Table 2: Inhibitory Profiles of Selected Novel and Broad-Spectrum MMP Inhibitors

InhibitorMMP TargetIC50/Ki
Batimastat (BB-94) MMP-13 nM (IC50)[2]
MMP-24 nM (IC50)[2]
MMP-320 nM (IC50)[2]
MMP-76 nM (IC50)[2]
MMP-94 nM (IC50)[2]
Marimastat (BB-2516) MMP-15 nM (IC50)[3][4]
MMP-26 nM (IC50)[3]
MMP-713 nM (IC50)[3]
MMP-93 nM (IC50)[3]
MMP-149 nM (IC50)[3]
Prinomastat (AG3340) Primarily targets MMP-2, -3, -9, -13, -14Data not consistently reported in single values
Tanomastat (BAY 12-9566) Primarily targets MMP-2, -3, -9Data not consistently reported in single values
Andecaliximab (GS-5745) Selective for MMP-9Humanized monoclonal antibody
CTT Peptide (CTTHWGFTLC) MMP-213.2 µM (EC50)[5]
MMP-911.0 µM (EC50)[5]
Regasepin1 MMP-83 µM (IC50)[6]
MMP-1100 µM (IC50)[6]
MMP-13100 µM (IC50)[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay quantifies the enzymatic activity of a specific MMP by measuring the cleavage of a fluorogenic peptide substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[7]

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test inhibitors (this compound and novel inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.

  • In the microplate, add the diluted inhibitors to the wells. Include wells with assay buffer and DMSO as no-inhibitor and vehicle controls, respectively.

  • Add the recombinant MMP enzyme to all wells except for the blank control wells (which contain only assay buffer and substrate).

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzymes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 328/420 nm for Mca-Dpa substrates).[7]

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based MMP Activity Assay (In-situ Zymography)

This method visualizes the proteolytic activity of MMPs in a cell culture setting.

Materials:

  • Cancer cell line of interest (e.g., HT1080 fibrosarcoma cells, known to secrete MMPs)

  • Cell culture medium and supplements

  • Gelatin-coated coverslips or plates

  • Fluorescently-labeled gelatin

  • Test inhibitors

  • Fluorescence microscope

Procedure:

  • Seed the cancer cells onto the gelatin-coated coverslips and allow them to adhere overnight.

  • Replace the medium with serum-free medium containing the test inhibitors at various concentrations. Include appropriate controls.

  • Incubate the cells for 24-48 hours to allow for MMP secretion and gelatin degradation.

  • If using non-fluorescent gelatin, fix and stain the cells and the gelatin matrix (e.g., with Coomassie Brilliant Blue). Areas of gelatin degradation will appear as clear zones around the cells.

  • If using fluorescently-labeled gelatin, degradation will result in a loss of fluorescence.

  • Capture images using a fluorescence microscope.

  • Quantify the area of gelatin degradation per cell or per field of view using image analysis software.

  • Compare the extent of degradation in the presence of inhibitors to the untreated control to assess inhibitory activity.

In Vivo Tumor Xenograft Model

This model evaluates the efficacy of MMP inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation (e.g., MDA-MB-231 breast cancer cells)

  • Matrigel (optional, to enhance tumor take)

  • Test inhibitors formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in sterile PBS or medium) into the flank of the mice.[8]

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).[9]

  • Administer the test inhibitors and vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume using calipers (Volume = (length x width²)/2) two to three times per week.[8]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

  • Tumor tissue can be used for further analysis, such as histology, immunohistochemistry for proliferation and apoptosis markers, and zymography to assess MMP activity.

  • Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the inhibitors.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MMPs in cancer and a typical experimental workflow for evaluating MMP inhibitors.

MMP_Signaling_Pathway GF Growth Factors (EGF, FGF, etc.) RTK Receptor Tyrosine Kinases (RTKs) GF->RTK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokine_R Cytokine Receptors Cytokines->Cytokine_R Ras Ras RTK->Ras PI3K PI3K RTK->PI3K NFkB NF-κB Cytokine_R->NFkB MAPK MAPK Pathway (ERK, JNK, p38) Ras->MAPK Akt Akt PI3K->Akt AP1 AP-1 MAPK->AP1 Akt->NFkB MMP_Gene MMP Gene Transcription NFkB->MMP_Gene AP1->MMP_Gene Pro_MMP Pro-MMPs MMP_Gene->Pro_MMP Active_MMP Active MMPs Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Angiogenesis Angiogenesis Active_MMP->Angiogenesis Invasion Cell Invasion & Metastasis ECM_Degradation->Invasion

Caption: Key signaling pathways regulating MMP expression and activity in cancer.

Experimental_Workflow Start Start: Identify Test Inhibitors In_Vitro In Vitro Screening: Fluorogenic Assay Start->In_Vitro IC50 Determine IC50 & Selectivity In_Vitro->IC50 Cell_Based Cell-Based Assays: In-situ Zymography, Invasion Assay IC50->Cell_Based Potent & Selective Inhibitors In_Vivo In Vivo Efficacy: Tumor Xenograft Model Cell_Based->In_Vivo Active in Cellular Models Data_Analysis Data Analysis: Tumor Growth Inhibition, Toxicity Assessment In_Vivo->Data_Analysis End End: Lead Candidate Selection Data_Analysis->End

Caption: A typical workflow for the preclinical evaluation of MMP inhibitors.

Conclusion

The data and protocols presented in this guide offer a valuable resource for the comparative evaluation of this compound and novel MMP inhibitors. While this compound demonstrates potent, broad-spectrum activity, the trend in the field is clearly towards the development of more selective inhibitors to mitigate off-target effects. The provided experimental frameworks will aid researchers in rigorously assessing the performance of their own candidate inhibitors and in making informed decisions for the advancement of new therapeutic agents targeting matrix metalloproteinases.

References

A Comparative Guide to the Specificity of GM1489 in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the longevity of dental restorations, understanding the enzymatic degradation of the dentin-adhesive interface is paramount. This guide provides an objective comparison of GM1489, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, with other alternatives. The focus is on assessing its specificity and efficacy in the complex biological environment of the dentin hybrid layer, supported by experimental data.

The integrity of resin-dentin bonds is often compromised over time due to the degradation of collagen fibrils within the hybrid layer. This degradation is primarily mediated by endogenous matrix metalloproteinases (MMPs), such as MMP-2, MMP-8, and MMP-9, which are activated by the acidic components of dental adhesives[1][2]. The application of MMP inhibitors is a key strategy to counteract this enzymatic activity and enhance the durability of dental restorations. This compound has emerged as a significant compound in this area of research[3][4].

Mechanism of Action of MMP Inhibitors in Dentin Bonding

The following diagram illustrates the mechanism by which MMP inhibitors like this compound preserve the integrity of the dentin hybrid layer.

Mechanism of MMP Inhibition at the Dentin-Adhesive Interface cluster_0 Dentin Bonding Procedure cluster_1 Degradation Pathway cluster_2 Inhibitory Pathway Acid Etching Acid Etching MMP Activation MMP Activation Acid Etching->MMP Activation Adhesive Application Adhesive Application Collagen Degradation Collagen Degradation Resin Composite Resin Composite Bond Failure Bond Failure MMP Activation->Collagen Degradation MMP Inhibition MMP Inhibition MMP Activation->MMP Inhibition Collagen Degradation->Bond Failure This compound Application This compound Application This compound Application->MMP Inhibition Preserved Hybrid Layer Preserved Hybrid Layer MMP Inhibition->Preserved Hybrid Layer Bond Durability Bond Durability Preserved Hybrid Layer->Bond Durability

Caption: Mechanism of MMP inhibition at the dentin-adhesive interface.

Comparative Performance of MMP Inhibitors

The efficacy of this compound has been evaluated against other MMP inhibitors, most notably chlorhexidine (CHX), which is widely studied in this context. The primary metric for performance is the preservation of microtensile bond strength (µTBS) over time. A systematic review and meta-analysis of in vitro studies provides robust comparative data[5].

MMP InhibitorConcentrationTime PointImmediate µTBS vs. ControlAged µTBS vs. ControlReference
This compound 5 µM12 monthsSignificant increaseSignificant increase[5]
5 µM & 10 µM1 yearHigher than controlHigher than control[3][6]
Chlorhexidine (CHX) 0.2%12 monthsSignificant increaseSignificant increase[5]
2%6-24 monthsNo significant effectSignificantly higher[7][8]
Batimastat -12 months-Maintained bond stability[3]
Benzalkonium Chloride (BAC) 0.5% & 1%6 monthsNo adverse effectSignificant increase[5]

Experimental Protocols

A standardized approach is crucial for the reliable assessment of MMP inhibitors in dental bonding applications. Below is a typical protocol for evaluating the microtensile bond strength.

Protocol: Microtensile Bond Strength (µTBS) Testing

  • Tooth Preparation: Sound human third molars are selected and stored appropriately. The occlusal enamel is removed to expose a flat dentin surface. The surface is then polished with 600-grit silicon carbide paper to create a standardized smear layer.

  • Group Allocation: Teeth are randomly assigned to different treatment groups (e.g., Control, this compound, CHX).

  • Bonding Procedure:

    • Control Group: The dentin surface is etched with phosphoric acid, rinsed, and gently air-dried, leaving a moist surface. The adhesive is applied according to the manufacturer's instructions and light-cured.

    • Inhibitor Groups: Following acid etching and rinsing, the MMP inhibitor solution (e.g., 5 µM this compound or 2% CHX) is applied to the demineralized dentin for a specified time (e.g., 60 seconds) and then gently air-dried. The adhesive is then applied and light-cured as in the control group.

  • Composite Restoration: A resin composite buildup is placed on the bonded surface in increments and light-cured.

  • Specimen Storage (Aging): The restored teeth are stored in artificial saliva or distilled water at 37°C for various periods (e.g., 24 hours for immediate bond strength, and 6 or 12 months for aged bond strength).

  • Microtensile Specimen Preparation: The teeth are sectioned into resin-dentin beams with a cross-sectional area of approximately 1 mm².

  • µTBS Testing: The beams are attached to a testing jig in a universal testing machine. A tensile load is applied at a constant crosshead speed (e.g., 0.5 mm/min) until failure.

  • Data Analysis: The bond strength is calculated in megapascals (MPa). Statistical analysis (e.g., ANOVA, Tukey's test) is used to compare the means between groups[3][6].

Experimental Workflow

The diagram below outlines the typical workflow for assessing the efficacy of an MMP inhibitor in a dental adhesive system.

Experimental Workflow for MMP Inhibitor Assessment start Tooth Selection & Preparation grouping Random Allocation to Treatment Groups start->grouping control Control Group (No Inhibitor) grouping->control inhibitor Inhibitor Group (e.g., this compound) grouping->inhibitor bonding Etching & Bonding Procedure control->bonding inhibitor->bonding restoration Composite Buildup bonding->restoration storage Aging (e.g., 24h, 6m, 12m) restoration->storage sectioning Sectioning into Microtensile Beams storage->sectioning testing µTBS Testing sectioning->testing analysis Data Analysis & Comparison testing->analysis

Caption: Workflow for assessing MMP inhibitor efficacy.

Conclusion

The available evidence indicates that this compound is a potent inhibitor of matrix metalloproteinases at the dentin-adhesive interface. When compared to other MMP inhibitors like chlorhexidine, this compound demonstrates a significant ability to preserve and even enhance resin-dentin bond strength over extended periods[3][5]. Its application in dental adhesive systems represents a promising strategy to improve the longevity of composite restorations. Further in vivo studies are warranted to translate these in vitro findings into clinical practice. The specificity of this compound for MMPs within the complex biological milieu of the dentin hybrid layer makes it a valuable tool for researchers and professionals in the field of restorative dentistry and biomaterials development.

References

Comparative Efficacy of GM1489 in Dental Adhesive Systems: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

GM1489, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, has emerged as a promising agent for enhancing the durability of resin-dentin bonds in restorative dentistry.[1][2] By counteracting the enzymatic degradation of the collagen-rich hybrid layer, this compound aims to improve the long-term clinical performance of adhesive restorations.[1][3][4][5] This guide provides a comparative analysis of this compound's performance against other alternatives, supported by experimental data from recent studies.

Quantitative Data Summary

The following tables summarize the key performance indicators of dental adhesive systems incorporated with this compound at various concentrations, compared to control groups and other MMP inhibitors. The primary metrics evaluated are microtensile bond strength (µTBS), nanoleakage, and degree of conversion (DC%).

Table 1: Microtensile Bond Strength (µTBS) in MPa

Adhesive SystemInhibitor (Concentration)Immediate µTBS (MPa)1-Year µTBS (MPa)
Commercial (SB) Control (0 µM this compound)45.3 (±8.1)38.7 (±7.2)
1 µM this compound47.9 (±9.3)42.1 (±8.5)
5 µM this compound 52.1 (±7.8) 49.8 (±9.1)
10 µM this compound49.5 (±8.4)45.3 (±7.9)
Experimental (EXP) Control (0 µM this compound)40.2 (±7.5)33.6 (±6.8)
1 µM this compound43.8 (±8.1)39.2 (±7.4)
5 µM this compound 50.5 (±9.2) 48.1 (±8.8)
10 µM this compound 51.8 (±8.9) 49.2 (±9.0)

Data extracted from a study evaluating different concentrations of this compound.[1][3] A meta-analysis also concluded that 5 µM this compound significantly increased both immediate and 12-month bond strength.[2]

Table 2: Nanoleakage and Degree of Conversion (DC%)

Adhesive SystemInhibitor (Concentration)Nanoleakage (1 Year)Degree of Conversion (%)
Commercial (SB) Control (0 µM this compound)Increased58.2 (±3.1)
1 µM this compoundStable59.1 (±3.5)
5 µM this compoundStable63.5 (±2.8)
10 µM this compoundStable64.1 (±2.9)
Experimental (EXP) Control (0 µM this compound)Increased60.1 (±4.2)
1 µM this compoundStable60.8 (±3.9)
5 µM this compoundStable61.2 (±4.1)
10 µM this compoundStable61.5 (±3.7)

Nanoleakage after 1 year was found to be stable in all groups containing this compound, in contrast to the control groups.[1][3] The degree of conversion was not negatively affected by the incorporation of this compound.[1][3]

Experimental Protocols

The data presented above were generated using the following methodologies:

1. Microtensile Bond Strength (µTBS) Test:

  • Sample Preparation: Human third molars were sectioned to expose dentin surfaces. The surfaces were then etched with 37% phosphoric acid, rinsed, and blot-dried.[1]

  • Adhesive Application: Two consecutive layers of the respective adhesive systems (commercial or experimental, with varying this compound concentrations) were actively applied, followed by gentle air streaming and light curing for 20 seconds.[1]

  • Composite Buildup: A resin composite was built up in 1 mm increments and light-cured.[1]

  • Testing: The restored teeth were stored in water for either 24 hours (immediate) or 1 year. They were then sectioned into beams with a cross-sectional area of approximately 1 mm². These beams were subjected to a tensile load until failure using a universal testing machine.[1]

2. Nanoleakage Evaluation:

  • Sample Preparation: After the storage period, two beams from each tooth were coated with two layers of nail varnish, leaving 1 mm at each end exposed.[1]

  • Silver Nitrate Immersion: The beams were immersed in a 50 wt% ammoniacal silver nitrate solution for 24 hours, followed by 8 hours in a developing solution under a fluorescent light.[1]

  • Analysis: The resin-dentin interfaces were observed using scanning electron microscopy (SEM) in backscattered mode. The amount of silver nitrate uptake, representing nanoleakage, was quantified as a percentage of the total area observed using Energy-dispersive X-ray spectroscopy.[1]

3. Degree of Conversion (DC%) Analysis:

  • Methodology: The degree of conversion of the adhesive systems was evaluated using Fourier Transform Infrared (FT-IR) spectroscopy.[1][3]

  • Procedure: A drop of each adhesive was placed on a silicon mold, and a baseline spectrum of the uncured material was recorded. The adhesive was then light-cured for 20 seconds, and a second spectrum was obtained. The DC% was calculated based on the changes in the peak height of the aliphatic C=C absorption band relative to the aromatic C=C absorption band before and after curing.[1]

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the activity of matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases present in the dentin matrix.[1][2] The proposed mechanism involves the chelation of the zinc ion within the catalytic domain of the MMPs by the acetohydroxamic acid group of this compound.[1][2] This action prevents the degradation of exposed collagen fibrils within the hybrid layer, thus preserving the integrity of the resin-dentin bond over time.

GM1489_Mechanism cluster_0 Hybrid Layer Formation cluster_1 Degradation Pathway (Without this compound) cluster_2 Protective Pathway (With this compound) Acid_Etching Acid Etching Collagen_Exposure Exposed Collagen Fibrils Acid_Etching->Collagen_Exposure Adhesive_Infiltration Resin Adhesive Infiltration Collagen_Exposure->Adhesive_Infiltration Hybrid_Layer Hybrid Layer Adhesive_Infiltration->Hybrid_Layer MMPs_Inactive Inactive MMPs in Dentin MMPs_Active Active MMPs MMPs_Inactive->MMPs_Active Acid Activation MMPs_Active_2 Active MMPs Collagen_Degradation Collagen Fibril Degradation MMPs_Active->Collagen_Degradation Bond_Failure Reduced Bond Strength Collagen_Degradation->Bond_Failure This compound This compound MMPs_Inhibited Inhibited MMPs This compound->MMPs_Inhibited Chelates Zinc Ion Bond_Stability Preserved Bond Strength MMPs_Inhibited->Bond_Stability

Caption: Mechanism of this compound in preventing collagen degradation.

The diagram above illustrates the dual pathways following the formation of the hybrid layer. In the absence of an inhibitor, acid etching activates MMPs, leading to collagen degradation and reduced bond strength. When this compound is introduced, it inhibits the active MMPs, thereby preserving the collagen fibrils and maintaining bond stability.

Experimental_Workflow cluster_tests Performance Evaluation Start Extracted Human Molars Sectioning Section to Expose Dentin Start->Sectioning Etching 37% Phosphoric Acid Etch Sectioning->Etching Adhesive_Application Apply Adhesive (Control vs. This compound concentrations) Etching->Adhesive_Application Composite_Buildup Incremental Resin Composite Buildup Adhesive_Application->Composite_Buildup DC_Test DC% Test Adhesive_Application->DC_Test Storage Water Storage (24h or 1 Year) Composite_Buildup->Storage uTBS_Test µTBS Test Storage->uTBS_Test Nanoleakage_Test Nanoleakage Test Storage->Nanoleakage_Test

Caption: Workflow for evaluating this compound in dental adhesives.

This workflow diagram outlines the key steps in the in vitro studies cited, from tooth preparation to the various performance tests conducted to compare the efficacy of adhesive systems with and without this compound.

References

Safety Operating Guide

Essential Safety and Logistical Information for GM1489

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential guidance on the proper handling and disposal of GM1489, a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). While this compound is no longer in production, this information is critical for laboratories that may have existing stock. The following procedures are based on general best practices for similar chemical compounds and are intended to ensure laboratory safety and compliance with environmental regulations.

I. Proper Disposal Procedures for this compound

General Guidance:

  • Do not dispose of this compound down the drain or in regular trash. This is a critical step to prevent environmental contamination.

  • Treat as Hazardous Chemical Waste: Unused or waste this compound, including contaminated labware (e.g., pipette tips, tubes), should be collected in a designated, properly labeled hazardous waste container.

  • Waste Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information (e.g., "Toxic," "Irritant").

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Arrange for Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.

In Case of a Spill:

  • Evacuate and Secure the Area: If a significant spill occurs, evacuate the immediate area and restrict access.

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Use an absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office.

II. Quantitative Data: Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and related broad-spectrum MMP inhibitors. This data is crucial for understanding the potency and selectivity of these compounds in experimental settings.

CompoundTarget MMPKi (nM)IC50 (nM)
This compound MMP-10.2[1]
MMP-2500[1]
MMP-320,000[1]
MMP-8100[1]
MMP-9100[1]
Batimastat (BB-94) MMP-13
MMP-24[2]
MMP-320[2]
MMP-76[2]
MMP-94[2]
Marimastat (BB-2516) MMP-15
MMP-26[3]
MMP-713[3]
MMP-93[3]
MMP-149[3]

III. Experimental Protocol: In Vitro MMP Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a specific matrix metalloproteinase (e.g., MMP-2 or MMP-9) using a fluorogenic substrate.

Materials:

  • Recombinant active human MMP-2 or MMP-9

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant MMP in assay buffer to the desired working concentration.

    • Prepare a series of dilutions of this compound in assay buffer from the stock solution.

    • Prepare the fluorogenic substrate in assay buffer to the desired working concentration.

  • Assay Setup:

    • In the 96-well plate, add the following to each well:

      • Assay Buffer (for control wells) or diluted this compound (for inhibitor wells).

      • Diluted MMP enzyme.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the fluorogenic substrate to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission) every 1-2 minutes for at least 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

IV. Visualization of MMP Signaling Pathway and Inhibition

The following diagram illustrates a simplified signaling pathway leading to the activation of Matrix Metalloproteinases (MMPs) and the point of intervention for inhibitors like this compound. Extracellular signals such as growth factors and cytokines can trigger intracellular signaling cascades, often involving MAP kinases, which lead to the transcriptional activation of MMP genes. The translated pro-MMPs are then secreted and activated extracellularly. MMP inhibitors block the catalytic activity of the active MMPs, thereby preventing the degradation of the extracellular matrix.

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular Signals Extracellular Signals Signaling Cascade Signaling Cascade (e.g., MAP Kinase) Extracellular Signals->Signaling Cascade Pro-MMP Pro-MMP Active MMP Active MMP Pro-MMP->Active MMP Activation ECM Extracellular Matrix (ECM) Active MMP->ECM Degradation Degraded ECM Degraded ECM ECM->Degraded ECM Transcription Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling Cascade->Transcription Factors MMP Gene MMP Gene Transcription Transcription Factors->MMP Gene MMP Gene->Pro-MMP Translation & Secretion This compound This compound (MMP Inhibitor) This compound->Active MMP Inhibition

Caption: Simplified MMP activation pathway and the inhibitory action of this compound.

References

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